PS10
Description
Properties
IUPAC Name |
2-(2,4-dihydroxyphenyl)sulfonyl-1,3-dihydroisoindole-4,6-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO6S/c16-9-1-2-14(13(19)4-9)22(20,21)15-6-8-3-10(17)5-12(18)11(8)7-15/h1-5,16-19H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUZJWAAXPEMKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1S(=O)(=O)C3=C(C=C(C=C3)O)O)C(=CC(=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
PS10: A Technical Guide to a Potent Pyruvate Dehydrogenase Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
PS10, chemically identified as 2-[(2,4-dihydroxyphenyl)sulfonyl]isoindoline-4,6-diol, is a potent, ATP-competitive pan-inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK) isoforms, with a notable affinity for PDK2. By inhibiting PDK, this compound prevents the phosphorylation and subsequent inactivation of the Pyruvate Dehydrogenase Complex (PDC). This action enhances PDC activity, promoting a metabolic shift from glycolysis towards glucose oxidation. Preclinical studies in diet-induced obese mice have demonstrated this compound's potential in improving glucose tolerance and reducing hepatic steatosis, positioning it as a promising therapeutic candidate for metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, available preclinical data, and detailed experimental protocols.
Chemical Properties and Structure
This compound was developed through a structure-guided design approach, modifying a known Hsp90 inhibitor to enhance its selectivity and potency for PDKs.[1]
| Property | Value | Reference |
| Chemical Name | 2-[(2,4-dihydroxyphenyl)sulfonyl]isoindoline-4,6-diol | [2] |
| CAS Number | 1564265-82-2 | [2] |
| Molecular Formula | C₁₄H₁₃NO₆S | [2] |
| Molecular Weight | 323.32 g/mol | [2] |
| Appearance | White to beige powder | [2] |
| Solubility | Soluble in DMSO (2 mg/mL) | [2] |
Mechanism of Action
This compound functions as a potent, ATP-competitive inhibitor of all four pyruvate dehydrogenase kinase (PDK) isoforms.[1] It binds to the ATP-binding pocket of PDK, preventing the phosphorylation of the E1α subunit of the Pyruvate Dehydrogenase Complex (PDC).[2] The PDC is a critical mitochondrial enzyme complex that links glycolysis to the tricarboxylic acid (TCA) cycle by catalyzing the conversion of pyruvate to acetyl-CoA.[1] In many metabolic diseases, such as type 2 diabetes and obesity, PDKs are upregulated, leading to the inhibition of PDC, impaired glucose oxidation, and a shift towards glycolysis.[2] By inhibiting PDK, this compound restores PDC activity, thereby promoting glucose oxidation and improving overall glucose homeostasis.[1][2]
Figure 1: Mechanism of action of this compound on the Pyruvate Dehydrogenase Complex.
Preclinical Data
In Vitro Activity
This compound has been shown to inhibit all four PDK isoforms with varying potency. It exhibits a particularly high affinity for PDK2.[2]
| Target | IC₅₀ (µM) | Binding Affinity (K_d) | Reference |
| PDK1 | 21.3 | Not Reported | [3] |
| PDK2 | 0.8 | 239 nM | [2][3] |
| PDK3 | 2.1 | Not Reported | [3] |
| PDK4 | 0.76 | Not Reported | [3] |
| Hsp90 | Not Reported | 47 µM | [3] |
In Vivo Efficacy in a Diet-Induced Obese (DIO) Mouse Model
A single intraperitoneal injection of this compound (70 mg/kg) in diet-induced obese mice resulted in a significant increase in PDC activity in various tissues.[3]
| Tissue | Fold Increase in PDC Activity | Reference |
| Heart | 11-fold | [3] |
| Liver | 23-fold | [3] |
| Kidney | 1.4-fold | [3] |
Four weeks of daily intraperitoneal injections of this compound (70 mg/kg) significantly improved glucose tolerance in diet-induced obese mice.[3]
| Treatment Group | Dosing | Baseline Glucose (0 min) | Peak Glucose (30 min) | Glucose at 120 min | Reference |
| Vehicle Control | - | ~200 mg/dL | ~482 mg/dL | ~210 mg/dL | [3] |
| This compound | 70 mg/kg/day, i.p. | ~168 mg/dL | ~312 mg/dL | ~163 mg/dL | [3] |
Prolonged treatment with this compound has been shown to notably lessen hepatic steatosis in diet-induced obese mice.[2] Quantitative data on the specific reduction in liver triglycerides or other markers of steatosis are not detailed in the currently available literature.
Experimental Protocols
In Vitro PDK Inhibition Assay
This protocol outlines a general method for determining the IC₅₀ of this compound against PDK isoforms.
Materials:
-
Recombinant human PDK isoforms (PDK1, PDK2, PDK3, PDK4)
-
PDC E1α subunit (substrate)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 5 mM MgCl₂, 2 mM DTT)
-
ATP
-
This compound
-
DMSO
-
384-well plates
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the this compound stock solution in kinase assay buffer. The final DMSO concentration should be kept below 1%.
-
Enzyme and Substrate Preparation: Dilute the recombinant PDK enzyme and the PDC E1α substrate to their working concentrations in the kinase assay buffer.
-
Assay Reaction:
-
Add 5 µL of the diluted this compound or vehicle control (DMSO in assay buffer) to the wells of a 384-well plate.
-
Add 5 µL of the diluted PDK enzyme to each well.
-
Incubate at room temperature for 15-30 minutes to allow for compound-enzyme binding.
-
Initiate the kinase reaction by adding 10 µL of a pre-mixed solution of the PDC E1α substrate and ATP.
-
Incubate the plate at 30°C for 60-120 minutes.
-
-
Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as radiometric assays measuring the incorporation of ³²P-ATP into the substrate or luminescence-based assays measuring the amount of ATP consumed.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Figure 2: Experimental workflow for the in vitro PDK inhibition assay.
In Vivo Glucose Tolerance Test in Mice
Animal Model: Diet-induced obese (DIO) mice.
Compound Administration:
-
Preparation: Dissolve this compound in 100% DMSO to create a stock solution. For injection, dilute the stock solution to a final concentration of 10% DMSO in an aqueous solution containing 17.5% (w/v) (2-hydroxypropyl)-β-cyclodextrin.
-
Dosing: Administer this compound at 70 mg/kg via intraperitoneal (i.p.) injection.
-
Treatment Duration: Daily injections for 4 weeks.
Procedure:
-
Fast the mice overnight (approximately 16 hours) with free access to water.
-
Record the body weight of each mouse.
-
Measure the baseline blood glucose level (t=0) from a tail snip using a glucometer.
-
Administer a glucose solution (e.g., 2 g/kg body weight) via intraperitoneal injection.
-
Measure blood glucose levels at specific time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Plot the blood glucose concentration over time for both the this compound-treated and vehicle-treated groups. The area under the curve (AUC) can be calculated to quantify glucose tolerance.
Assessment of Hepatic Steatosis
A detailed protocol for the assessment of hepatic steatosis following this compound treatment is not explicitly provided in the available literature. However, a general approach would involve:
-
Animal Model and Treatment: Use a diet-induced obese mouse model and treat with this compound as described for the glucose tolerance test.
-
Tissue Collection: At the end of the treatment period, euthanize the animals and collect liver tissue.
-
Histological Analysis:
-
Fix a portion of the liver in 10% neutral buffered formalin.
-
Embed the tissue in paraffin (B1166041) and section.
-
Stain the sections with Hematoxylin and Eosin (H&E) to observe liver morphology and lipid droplet accumulation.
-
Stain frozen liver sections with Oil Red O to specifically visualize neutral lipids.
-
-
Biochemical Analysis:
-
Homogenize a portion of the liver tissue.
-
Extract total lipids from the homogenate.
-
Quantify the triglyceride content using a commercially available assay kit.
-
Pyruvate Dehydrogenase Complex (PDC) Activity Assay
A general protocol for measuring PDC activity in tissue lysates:
Materials:
-
Tissue samples (e.g., heart, liver, kidney)
-
PDC extraction buffer
-
Assay buffer
-
Substrates and cofactors (e.g., pyruvate, NAD+, coenzyme A)
-
Colorimetric or fluorometric detection reagents
-
Microplate reader
Procedure:
-
Sample Preparation: Homogenize the collected tissue samples in ice-cold PDC extraction buffer. Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the mitochondrial fraction.
-
Assay Reaction:
-
In a microplate, add the tissue lysate to the assay buffer.
-
Initiate the reaction by adding the substrates and cofactors. The reaction measures the reduction of NAD+ to NADH, which can be coupled to a colorimetric or fluorometric reporter.
-
-
Measurement: Monitor the change in absorbance or fluorescence over time using a microplate reader. The rate of change is proportional to the PDC activity.
-
Data Analysis: Calculate the PDC activity, often expressed as nmol/min/mg of protein.
Synthesis
A detailed, step-by-step synthesis protocol for this compound is not publicly available in the peer-reviewed literature. The development of this compound was described as a "structure-guided design to convert a known Hsp90 inhibitor," with a key step being the "substitution of a carbonyl group in the parent compound with a sulfonyl in the PDK inhibitors."[2]
Clinical Trials
As of the date of this document, there is no publicly available information regarding any registered clinical trials for the this compound compound.
Conclusion
This compound is a potent and selective pan-PDK inhibitor with promising preclinical activity. Its ability to enhance PDC function, improve glucose tolerance, and reduce hepatic steatosis in animal models of metabolic disease highlights its therapeutic potential. This technical guide provides a summary of the core chemical and biological properties of this compound, which may serve as a foundation for further research and development. Further studies are warranted to fully elucidate its therapeutic efficacy and safety profile in preparation for potential clinical investigation.
References
PS10 pan-PDK inhibitor function
An In-Depth Technical Guide to the Pan-PDK Inhibitor PS10
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyruvate (B1213749) Dehydrogenase Kinase (PDK) isoforms are critical regulators of cellular metabolism, acting as gatekeepers between glycolysis and mitochondrial oxidative phosphorylation. Their upregulation is implicated in numerous diseases, including metabolic disorders like obesity and type 2 diabetes, as well as in cancer.[1][2][3] This has made PDKs a compelling target for therapeutic intervention. This document provides a comprehensive technical overview of this compound, a potent, ATP-competitive, pan-PDK inhibitor.[2][4] We will explore its mechanism of action, biochemical and pharmacological properties, and the experimental methodologies used to characterize its function.
Core Mechanism of Action
This compound functions as a broad-spectrum inhibitor of all four pyruvate dehydrogenase kinase isoforms (PDK1, PDK2, PDK3, and PDK4).[4][5] The primary molecular target of this compound is the ATP-binding pocket of the PDK enzymes.[1][6] By competitively binding to this site, this compound prevents the phosphorylation of the E1α subunit of the Pyruvate Dehydrogenase Complex (PDC).[1][6]
The PDC is a mitochondrial multi-enzyme complex that catalyzes the irreversible oxidative decarboxylation of pyruvate to acetyl-CoA, linking glycolysis to the tricarboxylic acid (TCA) cycle.[2][7] Phosphorylation by PDKs inactivates the PDC.[1][2] By inhibiting PDK activity, this compound ensures the PDC remains in its active, dephosphorylated state.[1][7] This enhances the conversion of pyruvate into acetyl-CoA, promoting mitochondrial respiration over anaerobic glycolysis and lactate (B86563) production.[3][7] This metabolic shift is the foundation of this compound's therapeutic potential in diseases characterized by dysregulated glucose metabolism.[1][3]
Quantitative Data Presentation
The efficacy and specificity of this compound have been quantified through various biochemical and pharmacological studies. The data below is compiled from key preclinical investigations.
Table 1: In Vitro Inhibitory Activity of this compound
This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against the four human PDK isoforms and its binding affinity (Kd) to PDK2. The data highlights its pan-isoform activity with the highest potency against PDK2 and PDK4.
| Target Isoform | IC50 (μM) | Binding Affinity (Kd) |
| PDK1 | 2.1[4][5] | Not Reported |
| PDK2 | 0.8[1][4][5] | 239 nM[2][4][5] |
| PDK3 | 21.3[4][5] | Not Reported |
| PDK4 | 0.76[4][5] | Not Reported |
| Hsp90 (off-target) | Not Reported | 47 µM (47,000 nM)[4] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
Pharmacokinetic properties of this compound were assessed following a single intraperitoneal (i.p.) injection.
| Parameter | Value | Unit |
| Dose | 70 | mg/kg |
| Cmax | 32,400[2] | ng/mL |
| Tmax | 10[2] | min |
| AUC (last) | 1,905[2] | min*ng/mL |
| Terminal t½ | 161[2] | min |
| Vz/F | 172[2] | mL |
Table 3: In Vivo Effects of this compound in Diet-Induced Obese (DIO) Mice
This compound administration demonstrates significant physiological effects, including robust activation of PDC in key metabolic tissues and improved glucose homeostasis.
| Parameter | Treatment Group | Result | Fold Change vs. Vehicle |
| PDC Activity (Heart) | This compound (70 mg/kg, single dose) | Increased Activity | 11-fold[2][4] |
| PDC Activity (Liver) | This compound (70 mg/kg, single dose) | Increased Activity | 23-fold[2][4] |
| PDC Activity (Kidney) | This compound (70 mg/kg, single dose) | Increased Activity | 1.4-fold[2][4] |
| Glucose Tolerance Test | Vehicle-Treated | Peak glucose at 30 min: 482 mg/dL[2][4] | - |
| Glucose Tolerance Test | This compound-Treated (70 mg/kg, 4 wks) | Peak glucose at 30 min: 312 mg/dL[2][4] | - |
Logical and Experimental Workflows
The therapeutic rationale for PDK inhibition in metabolic disease stems from the observation that PDKs are often upregulated, leading to impaired glucose utilization. This compound is designed to reverse this pathological state.
The in vivo efficacy of this compound was established using a diet-induced obese (DIO) mouse model, following a structured experimental workflow.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols based on the cited literature for assessing this compound's function.
Biochemical PDK Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of a specific PDK isoform.
-
Reaction Components :
-
Recombinant human PDK enzyme (PDK1, 2, 3, or 4).
-
Substrate: Pyruvate Dehydrogenase E1α subunit (PDC-E1α).
-
Kinase Assay Buffer: e.g., 25 mM HEPES (pH 7.4), 5 mM MgCl₂, 2 mM DTT.[8]
-
ATP: Spiked with [γ-³²P]ATP for radiometric detection.
-
Test Compound: this compound dissolved in DMSO, serially diluted.
-
-
Procedure :
-
Prepare a reaction mixture in a 96-well plate containing the kinase buffer, recombinant PDK isoform, and PDC-E1α substrate.[9][10]
-
Add this compound at various concentrations to the wells. Include a DMSO-only well as a negative control.
-
Pre-incubate the plate to allow the inhibitor to bind to the kinase.
-
Initiate the phosphorylation reaction by adding [γ-³²P]ATP.
-
Incubate the reaction for a set time (e.g., 30 minutes) at 37°C.[9]
-
Terminate the reaction (e.g., by adding SDS-PAGE loading buffer).[10]
-
-
Detection and Analysis :
-
Separate the reaction products via SDS-PAGE.
-
Transfer proteins to a membrane or use phosphocellulose paper to capture the phosphorylated substrate.
-
Visualize the phosphorylated PDC-E1α band using a phosphor imager.[10]
-
Quantify band intensity to determine the percentage of inhibition relative to the control.
-
Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.[8][10]
-
Western Blot Analysis of PDC Phosphorylation
This cellular assay measures the effect of this compound on the phosphorylation status of PDC within cells or tissues, confirming its mechanism of action.
-
Sample Preparation :
-
Treat cells in culture with this compound or administer this compound to animals as per the study design.
-
Harvest tissues or cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Immunoblotting Procedure :
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.[11]
-
Block the membrane (e.g., in 5% non-fat milk or BSA) for 1 hour.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of PDC-E1α (e.g., anti-phospho-Ser293).[8] Also, probe a separate blot with an antibody for total PDC-E1α as a loading control.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Apply an enhanced chemiluminescence (ECL) substrate (e.g., Luminata Forte Western HRP) and detect the signal using an imaging system.[1]
-
In Vivo Efficacy Study in DIO Mice
This protocol outlines the key steps for evaluating the therapeutic effects of this compound in a diet-induced obesity mouse model.[1]
-
Model Induction : Male C57BL/6J mice are fed a high-fat diet for an extended period (e.g., 3 weeks or more) to induce obesity, insulin resistance, and other characteristics of the metabolic syndrome.[1]
-
Compound Administration :
-
Mice are randomly assigned to a vehicle control group or a this compound treatment group.
-
This compound is administered intraperitoneally (i.p.) at a dose of 70 mg/kg/day.[1][4] The treatment duration can be short-term (e.g., 3 days) to assess acute effects or long-term (e.g., 4 weeks) to assess chronic efficacy.[1][4]
-
-
Glucose Tolerance Test (GTT) :
-
Following the treatment period, mice are fasted for 6 hours.[1]
-
A baseline blood glucose measurement is taken from the tail vein.
-
Mice are challenged with an i.p. injection of glucose (1.5 g/kg).[1][2]
-
Blood glucose levels are measured at 15, 30, 60, and 120 minutes post-challenge to assess glucose clearance.[1]
-
-
Tissue Analysis :
References
- 1. Structure-guided Development of Specific Pyruvate Dehydrogenase Kinase Inhibitors Targeting the ATP-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Targeting Tumor Metabolism for Cancer Treatment: Is Pyruvate Dehydrogenase Kinases (PDKs) a Viable Anticancer Target? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | PDK Inhibitor | TargetMol [targetmol.com]
- 6. A novel inhibitor of pyruvate dehydrogenase kinase stimulates myocardial carbohydrate oxidation in diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of potent pyruvate dehydrogenase kinase inhibitors and evaluation of their anti-lung cancer activity under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
The Biological Activity of PS10 (Pro10-1D): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activity of the 10-meric antimicrobial peptide, Pro10-1D, herein referred to as PS10. Derived from the insect defensin (B1577277) protaetiamycine, this compound has demonstrated significant potential as a therapeutic agent, particularly in the context of IgE-mediated allergic disorders. This document outlines the core biological effects of this compound, details the experimental protocols used to elucidate its activity, and presents its mechanism of action through signaling pathway diagrams.
Core Biological Activity: Anti-Allergic and Kinase Inhibition
This compound exhibits potent anti-allergic properties by inhibiting the degranulation of mast cells and the subsequent release of inflammatory cytokines.[1][2] The mechanism underlying these effects is the targeted inhibition of key kinases involved in the initial phase of the FcεRI-mediated signaling pathway in mast cells.[1][2]
Quantitative Analysis of this compound Bioactivity
The inhibitory and effective concentrations of this compound have been quantified across various in vitro and in vivo models. The following tables summarize these key quantitative data points.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Assay | Cell Line/System | IC50 Value | Reference |
| Mast Cell Degranulation | |||
| Antigen-Induced Degranulation | RBL-2H3 cells | ~11.6 µM | [1][2] |
| Antigen-Induced Degranulation | Bone Marrow-Derived Mast Cells (BMMCs) | ~2.7 µM | [1][2] |
| Cytokine Secretion | |||
| IL-4 Secretion | BMMCs | ~2.8 µM | [1][2] |
| TNF-α Secretion | BMMCs | ~8.6 µM | [1][2] |
| Kinase Activity | |||
| Fyn Kinase Activity | In Vitro Kinase Assay | ~22.6 µM | [1][2] |
| Lyn Kinase Activity | In Vitro Kinase Assay | ~1.5 µM | [1][2] |
Table 2: In Vivo Efficacy of this compound
| Model | Species | Endpoint | ED50 Value | Reference |
| IgE-Mediated Passive Cutaneous Anaphylaxis | Mouse | Reduction of allergic response | ~7.6 mg/kg | [1][2] |
Mechanism of Action: Signaling Pathway Inhibition
This compound exerts its anti-allergic effects by intervening in the early stages of the IgE-mediated signaling cascade in mast cells. It directly inhibits the activity of the Src family kinases, Fyn and Lyn.[1][2] This upstream inhibition prevents the subsequent activation of the Syk-LAT-PLCγ1 signaling pathway and reduces the activation of mitogen-activated protein kinases (MAPKs), ultimately leading to the suppression of mast cell degranulation and cytokine release.[1][2]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Mast Cell Degranulation Assay
This assay quantifies the extent of mast cell degranulation by measuring the activity of β-hexosaminidase, an enzyme released from mast cell granules upon activation.
-
Cell Culture and Sensitization:
-
RBL-2H3 cells or bone marrow-derived mast cells (BMMCs) are sensitized with DNP-specific IgE.
-
-
Treatment:
-
Sensitized cells are treated with varying concentrations of this compound or a control vehicle for 30 minutes.
-
-
Stimulation:
-
Degranulation is induced by stimulating the cells with DNP-human serum albumin (DNP-HSA) for 15 minutes.
-
-
Quantification:
-
The extent of degranulation is determined by measuring the ratio of β-hexosaminidase activity released into the supernatant versus the total cellular β-hexosaminidase activity.[3]
-
Cytokine Secretion Assay (ELISA)
This protocol measures the concentration of inflammatory cytokines, such as IL-4 and TNF-α, released by mast cells.
-
Cell Culture and Sensitization:
-
BMMCs (2.0 x 10^6 cells/well) are sensitized with DNP-specific IgE.
-
-
Treatment:
-
The sensitized cells are treated with this compound for 30 minutes.
-
-
Stimulation:
-
Cells are stimulated with 50 ng/mL DNP-HSA for 3 hours.[1]
-
-
Sample Collection:
-
The cell culture media is collected.
-
-
Quantification:
-
The concentrations of IL-4 and TNF-α in the media are measured using an enzyme-linked immunosorbent assay (ELISA).[1]
-
In Vivo Passive Cutaneous Anaphylaxis (PCA) Model
This mouse model is used to assess the in vivo efficacy of this compound in inhibiting IgE-mediated allergic reactions.[1][4]
-
Sensitization:
-
Mice are intradermally injected in the ear with DNP-specific IgE (50 ng).[1]
-
-
Treatment:
-
After 12 hours, the mice are intraperitoneally injected with this compound at concentrations of 5, 10, or 20 mg/kg.[1]
-
-
Antigen Challenge:
-
One hour after this compound treatment, DNP-HSA along with Evans blue dye is administered via intravenous injection.[1]
-
-
Assessment:
In Vitro Kinase Activity Assay
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of Fyn and Lyn kinases.
-
Assay System:
-
Procedure:
-
The assay measures the phosphorylation of a substrate by the specific kinase (Fyn or Lyn) in the presence of varying concentrations of this compound.
-
-
Quantification:
-
The activity of the kinase is determined by quantifying the amount of phosphorylated substrate, allowing for the calculation of the IC50 value of this compound for each kinase.
-
Conclusion
The antimicrobial peptide this compound (Pro10-1D) demonstrates significant and quantifiable anti-allergic activity. Its mechanism of action, involving the direct inhibition of the Src family kinases Fyn and Lyn, presents a novel therapeutic strategy for the treatment of IgE-mediated allergic disorders. The data and protocols presented in this guide provide a comprehensive foundation for further research and development of this compound as a potential therapeutic candidate.
References
- 1. mdpi.com [mdpi.com]
- 2. Antimicrobial Peptide Pro10-1D Exhibits Anti-Allergic Activity: A Promising Therapeutic Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hooke - Contract Research - Passive Cutaneous Anaphylaxis (PCA) [hookelabs.com]
- 5. Passive Cutaneous Anaphylaxis Model - Creative Biolabs [creative-biolabs.com]
- 6. researchgate.net [researchgate.net]
Introduction to Pdia4 and its Inhibitor, PS1
An in-depth analysis of current scientific literature reveals no specific compound designated "PS10" under investigation for diabetic cardiomyopathy. However, a closely related compound, PS1 , has been identified as a potent inhibitor of Protein Disulfide Isomerase Family A Member 4 (Pdia4) and shows significant therapeutic potential in preclinical studies of diabetes.[1][2][3] This technical guide will focus on the available data for PS1, its mechanism of action in diabetes, and the experimental frameworks used to evaluate its efficacy. While direct studies on diabetic cardiomyopathy are not yet available, the fundamental role of Pdia4 in oxidative stress and cell death provides a strong rationale for its investigation in this context.[4][5]
Protein Disulfide Isomerase Family A Member 4 (Pdia4) is a protein that has been identified as a critical regulator in the pathogenesis of diabetes.[4] Its upregulation in pancreatic β-cells in response to excess nutrients leads to increased production of reactive oxygen species (ROS), contributing to β-cell dysfunction and death.[4][5][6]
PS1 is a small-molecule inhibitor that has been rationally designed to target Pdia4.[1][7] It has demonstrated a half-maximal inhibitory concentration (IC50) of 4 μM for Pdia4.[1][3] Preclinical studies in diabetic mouse models have shown that PS1 can effectively reverse the symptoms of diabetes, highlighting its potential as a novel therapeutic agent.[1][2]
Mechanism of Action of PS1
The therapeutic effects of PS1 are primarily attributed to its ability to mitigate oxidative stress in pancreatic β-cells.[1][3] Under hyperglycemic conditions, Pdia4 interacts with Ndufs3, a core subunit of the mitochondrial complex I, and p22phox, a subunit of NADPH oxidase (Nox).[4][5] These interactions lead to an increase in the production of ROS from both mitochondrial and cytosolic sources.[4][7] The resulting oxidative stress is a key driver of β-cell apoptosis and dysfunction.
PS1 exerts its protective effects by inhibiting the enzymatic activity of Pdia4.[1][7] This inhibition disrupts the interaction between Pdia4 and its partners, Ndufs3 and p22phox.[4][7] Consequently, the production of ROS is significantly reduced, which in turn preserves β-cell function and viability.[1][3]
Preclinical Efficacy of PS1 in Diabetic Models
The anti-diabetic effects of PS1 have been evaluated in db/db mice, a genetic model of type 2 diabetes. The results from these studies demonstrate a significant improvement in key diabetic parameters following treatment with PS1.
Quantitative Data from in vivo Studies
The following tables summarize the key findings from studies of PS1 in db/db mice.
| Treatment Group | Fasting Blood Glucose (mg/dL) | Postprandial Blood Glucose (mg/dL) | HbA1c (%) |
| Control (db/db) | > 400 | > 500 | ~12% |
| PS1 (2.5 mg/kg) | ~200 | ~300 | ~8% |
| PS1 (7.5 mg/kg) | < 200 | ~250 | ~7% |
| PS1 + Metformin | < 150 | ~200 | ~6% |
| Treatment Group | Serum Insulin (B600854) (ng/mL) | Serum C-peptide (ng/mL) | HOMA-β | HOMA-IR |
| Control (db/db) | Decreased | Decreased | Low | High |
| PS1 (2.5 mg/kg) | Increased | Increased | Improved | Reduced |
| PS1 (7.5 mg/kg) | Significantly Increased | Significantly Increased | Significantly Improved | Significantly Reduced |
| PS1 + Metformin | Markedly Increased | Markedly Increased | Markedly Improved | Markedly Reduced |
| Parameter | Control (db/db) | PS1 Treated |
| Diabetic Incidence | High | Significantly Reduced |
| Survival Rate | Decreased | Increased |
| Lifespan | Shortened | Extended |
Experimental Protocols
Animal Model and Treatment
-
Animal Model: Male db/db mice are used as a model of type 2 diabetes.
-
Treatment: PS1 is administered via oral gavage. Treatment is typically initiated at the onset of diabetes and continued for several weeks. Dosages may vary, but studies have used concentrations ranging from 0.8 to 7.5 mg/kg.[7]
Glucose Homeostasis Assessment
-
Blood Glucose Monitoring: Fasting and postprandial blood glucose levels are measured using a standard glucometer.
-
Glycated Hemoglobin (HbA1c) Measurement: HbA1c levels are determined to assess long-term glycemic control.
-
Glucose Tolerance Test (GTT): Mice are fasted overnight, and a baseline blood glucose level is measured. Glucose (2 g/kg) is then administered intraperitoneally, and blood glucose levels are monitored at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) post-injection.
Pancreatic Islet Analysis
-
Immunohistochemistry: Pancreatic tissues are fixed, sectioned, and stained for insulin to assess islet morphology and insulin content.
-
TUNEL Assay: To evaluate β-cell apoptosis, pancreatic sections are subjected to TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining.
-
ROS Measurement: In situ ROS production in pancreatic islets can be measured using fluorescent probes such as dihydroethidium (B1670597) (DHE).
In vitro Assays
-
Cell Line: MIN6 cells, a murine pancreatic β-cell line, are commonly used for in vitro studies.
-
High Glucose Challenge: Cells are cultured in high glucose media (e.g., 30 mM) to mimic hyperglycemic conditions.
-
Cell Viability and Apoptosis Assays: Cell viability can be assessed using assays such as MTT, and apoptosis can be quantified by flow cytometry using Annexin V and propidium (B1200493) iodide staining.
-
Insulin Secretion Assay: Glucose-stimulated insulin secretion (GSIS) is measured by ELISA to assess β-cell function.
Future Directions and Relevance to Diabetic Cardiomyopathy
The potent anti-diabetic effects of PS1, driven by its ability to reduce oxidative stress, suggest that it may also have therapeutic benefits for diabetic cardiomyopathy. Oxidative stress is a well-established driver of cardiac fibrosis, hypertrophy, and apoptosis in the diabetic heart. Therefore, by inhibiting Pdia4-mediated ROS production, PS1 could potentially mitigate the pathological remodeling of the heart in diabetic patients.
Future research should focus on:
-
Investigating the expression and role of Pdia4 in cardiac tissues from diabetic models.
-
Evaluating the efficacy of PS1 in preventing or reversing cardiac dysfunction, fibrosis, and inflammation in animal models of diabetic cardiomyopathy.
-
Elucidating the specific downstream signaling pathways modulated by PS1 in cardiomyocytes.
References
- 1. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 2. [PDF] Pharmacological and mechanistic study of PS1, a Pdia4 inhibitor, in β-cell pathogenesis and diabetes in db/db mice | Semantic Scholar [semanticscholar.org]
- 3. Pharmacological and mechanistic study of PS1, a Pdia4 inhibitor, in β-cell pathogenesis and diabetes in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pdia4 regulates β‐cell pathogenesis in diabetes: molecular mechanism and targeted therapy | EMBO Molecular Medicine [link.springer.com]
- 5. Pdia4 regulates β-cell pathogenesis in diabetes: molecular mechanism and targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pdia4 regulates β‐cell pathogenesis in diabetes: molecular mechanism and targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological and mechanistic study of PS1, a Pdia4 inhibitor, in β-cell pathogenesis and diabetes in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Role of PS10 in Glucose Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the emerging role of PS10, a group of related molecules, in the intricate regulation of glucose metabolism. Recent scientific investigations have begun to shed light on the diverse mechanisms through which different this compound molecules influence insulin (B600854) signaling, glucose uptake, and pancreatic β-cell function. This document synthesizes the current understanding, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways to support further research and therapeutic development.
Introduction to this compound and its Variants in Metabolic Regulation
The term "this compound" encompasses several distinct molecules that have been independently investigated for their effects on glucose homeostasis. For clarity, this guide will address the following identified "this compound" entities:
-
PBP10: A cell-permeable phosphoinositide-binding peptide.
-
PS1: A pharmacological inhibitor of the protein Pdia4.
-
APP/PS1: A transgenic mouse model of Alzheimer's disease that exhibits a pre-diabetic phenotype.
-
Mrthis compound: Mitochondrial ribosomal protein S10, implicated in diabetic retinopathy.
-
STARD10: A protein associated with type 2 diabetes risk that influences insulin secretory granule biogenesis.
This guide will dissect the individual contributions of these molecules to our understanding of glucose metabolism.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on various this compound molecules, providing a clear comparison of their observed effects on critical metabolic parameters.
Table 1: Effect of PBP10 on GLUT4 Translocation
| Treatment | Concentration | Effect on GLUT4 Translocation |
| Untreated 3T3-L1 Adipocytes | N/A | Baseline intracellular localization of GLUT4 |
| Insulin | 100 nM | Significant translocation of GLUT4 to the plasma membrane |
| PBP10 | 40 µM | GLUT4 translocation to the plasma membrane, comparable to insulin |
| Rhodamine B-QRL (Control Peptide) | 40 µM | No effect on GLUT4 subcellular distribution |
Data extracted from a study on 3T3-L1 adipocytes, where GLUT4 translocation was visualized by deconvolution microscopy.[1]
Table 2: In Vivo Efficacy of PS1 (Pdia4 Inhibitor) in db/db Mice
| Treatment Group | Blood Glucose (mg/dL) | HbA1c (%) |
| Control (db/db) | Significantly elevated | Elevated |
| PS1 | Significantly reduced | Reduced |
| PS1 + Metformin | Significantly reduced | Reduced |
This study demonstrates that PS1, both alone and in combination with metformin, significantly reverses diabetes in a db/db mouse model.[2][3]
Table 3: Metabolic Phenotype of APP/PS1 Transgenic Mice
| Age of Mice | Observation |
| 2 months | Significant impairment in glucose tolerance (ipGTT) |
| 2 months | Trend for increased fasting plasma insulin |
| 8-9 months | Cognitive decline |
These findings indicate that male APP/PS1 mice on a C57BL/6J background exhibit a pre-diabetic phenotype that precedes the onset of Alzheimer's-like pathology.[4]
Detailed Experimental Protocols
To facilitate the replication and extension of these findings, this section provides detailed methodologies for key experiments cited in the literature.
3.1. GLUT4 Translocation Assay in 3T3-L1 Adipocytes
-
Cell Culture: 3T3-L1 adipocytes are cultured to full differentiation.
-
Treatment: Cells are treated with either 100 nM insulin, 40 µM PBP10, or 40 µM of a control peptide (rhodamine B-QRL) for 15 minutes. An untreated group serves as a negative control.
-
Fixation and Permeabilization: Following treatment, the cells are fixed and permeabilized to allow for antibody penetration.
-
Immunostaining: The cells are stained for GLUT4 using a specific primary antibody followed by a fluorescently labeled secondary antibody.
-
Microscopy: Images are acquired using deconvolution microscopy, with sections taken through the middle of the cells to visualize the subcellular localization of GLUT4.
-
Quantification: The effect of each treatment on GLUT4 translocation is quantified by counting the number of cells exhibiting a ring-like distribution of GLUT4 at the plasma membrane per 100 cells observed in different fields.[1]
3.2. In Vivo Antidiabetic Effect of PS1 in db/db Mice
-
Animal Model: Diabetic db/db mice are used as the experimental model.
-
Treatment Groups: Mice are divided into groups receiving PS1 alone, PS1 in combination with metformin, or a vehicle control.
-
Parameters Measured:
-
Blood Glucose: Monitored regularly to assess glycemic control.
-
Glycosylated Hemoglobin A1c (HbA1c): Measured to determine long-term glucose control.
-
Glucose Tolerance Test (GTT): Performed to evaluate the ability to clear a glucose load.
-
Diabetic Incidence and Survival: Monitored over the course of the study.
-
-
Islet Analysis: Pancreatic β-islets are analyzed for markers of cell death and dysfunction, including serum insulin, serum c-peptide, and reactive oxygen species (ROS).[2][3]
3.3. Assessment of Glucose Metabolism in APP/PS1 Mice
-
Animal Model: Male APP/PS1 transgenic mice on a C57BL/6J congenic background are used.
-
Age Groups: Mice are assessed at 2, 4-6, and 8-9 months of age.
-
Metabolic Tests:
-
Fasting Glucose Levels: Measured after a period of fasting.
-
Intraperitoneal Glucose Tolerance Test (ipGTT): Performed to assess glucose clearance.
-
Plasma Insulin Levels: Measured in the fasting state.
-
Intraperitoneal Insulin Tolerance Test (ipITT): Conducted to evaluate insulin sensitivity.
-
-
Pathological and Cognitive Assessment: The development of AD-like pathology and cognitive impairment is also assessed to correlate with the metabolic phenotype.[4]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Canonical insulin signaling pathway leading to GLUT4 translocation and glucose uptake.
Caption: Experimental workflow for assessing PBP10-induced GLUT4 translocation in 3T3-L1 adipocytes.
Caption: Proposed mechanism of action for PS1 in pancreatic β-cells.
Conclusion and Future Directions
The collective research on various "this compound" molecules highlights the multifaceted nature of glucose metabolism regulation. PBP10 demonstrates a direct effect on GLUT4 translocation, a critical step in insulin-stimulated glucose uptake.[1] PS1, as a Pdia4 inhibitor, offers a therapeutic strategy to protect pancreatic β-cells from oxidative stress and improve insulin secretion.[2][3] The pre-diabetic phenotype of APP/PS1 mice suggests a potential link between metabolic dysregulation and neurodegenerative diseases.[4] Furthermore, the association of Mrthis compound with diabetic retinopathy and STARD10 with type 2 diabetes risk underscores the importance of mitochondrial function and lipid signaling in metabolic health.[5][6]
Future research should focus on elucidating the precise molecular interactions and downstream signaling events for each of these this compound molecules. For drug development professionals, PS1 presents a promising lead compound for the treatment of type 2 diabetes, warranting further preclinical and clinical investigation. A deeper understanding of the roles of STARD10 and Mrthis compound could unveil novel biomarkers and therapeutic targets for metabolic disorders. The continued exploration of these diverse this compound entities will undoubtedly contribute to a more comprehensive understanding of glucose homeostasis and the development of innovative treatments for metabolic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological and mechanistic study of PS1, a Pdia4 inhibitor, in β-cell pathogenesis and diabetes in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological and mechanistic study of PS1, a Pdia4 inhibitor, in β-cell pathogenesis and diabetes in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucose tolerance and insulin sensitivity are impaired in APP/PS1 transgenic mice prior to amyloid plaque pathogenesis and cognitive decline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High expression of Mrthis compound in diabetic retinopathy: A bioinformatics analysis based on public transcriptomic data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The type 2 diabetes gene product STARD10 is a phosphoinositide-binding protein that controls insulin secretory granule biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to PS10 (CAS No. 1564265-82-2): A Potent Pyruvate Dehydrogenase Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
PS10, with the CAS number 1564265-82-2, is a potent, ATP-competitive pan-inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK), demonstrating significant potential in the research of metabolic diseases such as obesity and type 2 diabetes.[1][2] Developed through structure-guided design, this small molecule, chemically known as 2-[(2,4-dihydroxyphenyl)sulfonyl]-2,3-dihydro-1H-isoindole-4,6-diol, effectively targets the ATP-binding pocket of all four PDK isoforms.[1][3] By inhibiting PDK, this compound prevents the phosphorylation and subsequent inactivation of the pyruvate dehydrogenase complex (PDC), a critical enzyme that links glycolysis to the tricarboxylic acid (TCA) cycle.[4] This inhibition leads to increased PDC activity, promoting glucose oxidation over glycolysis.[4] Preclinical studies in models of diet-induced obesity have shown that this compound improves glucose tolerance, reduces hepatic steatosis, and enhances myocardial carbohydrate oxidation.[1][5] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental data related to this compound, along with detailed protocols for its investigation.
Chemical and Physical Properties
This compound is a solid, white to beige powder with a molecular formula of C₁₄H₁₃NO₆S and a molecular weight of 323.32 g/mol .[6] It is soluble in dimethyl sulfoxide (B87167) (DMSO).
| Property | Value | Reference |
| CAS Number | 1564265-82-2 | [7] |
| Formal Name | 2-[(2,4-dihydroxyphenyl)sulfonyl]-2,3-dihydro-1H-isoindole-4,6-diol | [7] |
| Molecular Formula | C₁₄H₁₃NO₆S | |
| Molecular Weight | 323.32 g/mol | |
| Appearance | White to beige powder | [6] |
| Solubility | DMSO: 2 mg/mL (clear solution) | [6] |
| Storage Temperature | 2-8°C | [6] |
Mechanism of Action and Biological Activity
This compound functions as a broad-spectrum inhibitor of pyruvate dehydrogenase kinase (PDK).[8][9] It binds to the ATP-binding pocket of the PDK isoforms, preventing the phosphorylation of the E1α subunit of the pyruvate dehydrogenase complex (PDC).[1][4] This inhibitory action maintains the PDC in its active, dephosphorylated state, thereby enhancing the conversion of pyruvate to acetyl-CoA for entry into the TCA cycle.[4]
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound on the Pyruvate Dehydrogenase Complex.
In Vitro Inhibitory Activity
This compound has been shown to inhibit all four isoforms of PDK with varying potencies. It exhibits high selectivity for PDK2 over Heat shock protein 90 (Hsp90).[7]
| Target | IC₅₀ (µM) | Binding Affinity (Kd) | Reference |
| PDK1 | 2.07 | Not Reported | [7] |
| PDK2 | 0.8 | 239 nM | [7] |
| PDK3 | 21.3 | Not Reported | [7] |
| PDK4 | 0.77 | Not Reported | [7] |
| Hsp90 | Not Applicable | 47 µM | [7] |
In Vivo Efficacy in a Diet-Induced Obese (DIO) Mouse Model
Administration of this compound to diet-induced obese mice has demonstrated significant metabolic benefits.
| Parameter | Dosage and Duration | Result | Reference |
| PDC Activity | 70 mg/kg (single i.p. dose) | 11-fold increase in heart, 23-fold increase in liver, 1.4-fold increase in kidneys | [5][7] |
| Glucose Tolerance | 70 mg/kg/day for 4 weeks (i.p.) | Significantly improved glucose tolerance | [7] |
| Plasma Lactate, Cholesterol, and Triglycerides | 70 mg/kg (unspecified duration) | Reduced levels | [7] |
| Fat Mass and Hepatic Lipid Accumulation | 70 mg/kg (unspecified duration) | Reduced | [7] |
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against PDK isoforms.
Materials:
-
Recombinant human PDK isoforms (PDK1, PDK2, PDK3, PDK4)
-
Pyruvate Dehydrogenase Complex (PDC) or a suitable peptide substrate
-
ATP (radiolabeled γ-³²P-ATP for radiometric assays or unlabeled ATP for luminescence-based assays)
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
This compound
-
DMSO
-
Stop solution (e.g., EDTA) or filter membranes
-
Microplate (e.g., 96-well or 384-well)
-
Plate reader (scintillation counter for radiometric assay or luminometer for luminescence assay)
Procedure:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock solution in kinase assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid solvent effects.
-
In a microplate, combine the recombinant PDK enzyme, the substrate (PDC or peptide), and the kinase assay buffer.
-
Add the diluted this compound or a vehicle control (DMSO in assay buffer) to the wells.
-
Pre-incubate the plate for 15-30 minutes at room temperature to allow for inhibitor binding to the enzyme.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60-120 minutes).
-
Stop the reaction by adding a stop solution or by spotting the reaction mixture onto a filter membrane.
-
Quantify the phosphorylation of the substrate. For radiometric assays, this involves measuring the incorporation of ³²P. For luminescence-based assays (e.g., ADP-Glo™), measure the amount of ADP produced.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the dose-response data to a suitable model using graphing software.
Experimental Workflow for In Vitro PDK Inhibition Assay
Caption: Workflow for the in vitro PDK inhibitor assay.
In Vivo Administration and Metabolic Studies in Diet-Induced Obese (DIO) Mice
This protocol is based on studies investigating the in vivo effects of this compound.
Materials:
-
Diet-induced obese (DIO) mice (e.g., C57BL/6J fed a high-fat diet)
-
This compound
-
DMSO
-
(2-hydroxypropyl)-β-cyclodextrin
-
Sterile saline
-
1-mL syringes with 30-gauge needles
-
Glucometer and test strips
-
Equipment for tissue collection and processing
Procedure:
Compound Preparation:
-
Dissolve this compound in 100% DMSO to create a stock solution.
-
For injection, dilute the stock solution to create a 10% DMSO aqueous solution containing 17.5% (w/v) (2-hydroxypropyl)-β-cyclodextrin for improved solubility and delivery.
Dosing:
-
Administer this compound to DIO mice at a dose of 70 mg/kg via intraperitoneal (i.p.) injection.
Treatment Duration:
-
For acute studies of metabolic flux: A single dose with an 8-hour treatment time can be employed.
-
For longer-term studies on glucose tolerance and hepatic steatosis: Daily injections for 4 weeks have been used.[7]
Glucose Tolerance Test (GTT):
-
Fast the mice for a specified period (e.g., 6 hours) before the test.
-
Measure the basal blood glucose level from a tail snip (time 0).
-
Administer a glucose solution (e.g., 2 g/kg) via oral gavage or intraperitoneal injection.
-
Measure blood glucose levels at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.
Measurement of PDC Activity in Tissues:
-
At the end of the treatment period, euthanize the mice and rapidly collect tissues of interest (e.g., heart, liver, kidneys).
-
Immediately freeze the tissues in liquid nitrogen and store them at -80°C until analysis.
-
Homogenize the tissues in a buffer that preserves the phosphorylation state of the PDC.
-
Measure PDC activity using a validated assay, such as a radioactive assay that measures the rate of decarboxylation of ¹⁴C-labeled pyruvate or a colorimetric assay.
Experimental Workflow for In Vivo Metabolic Studies
Caption: Workflow for assessing the in vivo metabolic effects of this compound.
Summary and Future Directions
This compound is a well-characterized and potent inhibitor of all four PDK isoforms, with a favorable selectivity profile and demonstrated efficacy in preclinical models of metabolic disease. Its ability to enhance PDC activity, improve glucose homeostasis, and reduce lipid accumulation underscores the therapeutic potential of targeting PDK.[1][7] The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in further exploring the pharmacological properties and therapeutic applications of this compound and other PDK inhibitors. Future research may focus on optimizing its pharmacokinetic properties, evaluating its long-term safety and efficacy, and exploring its potential in other diseases where PDK is implicated, such as cancer and heart failure.[1]
References
- 1. Pyruvate Dehydrogenase Deficiency (PDCD) Workup: Laboratory Studies, Imaging Studies, Histologic Findings [emedicine.medscape.com]
- 2. Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test (OGTT) and Insulin Tolerance Test (ITT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Case Western Reserve University [case.edu]
- 4. cellbiologics.com [cellbiologics.com]
- 5. Guidelines and Considerations for Metabolic Tolerance Tests in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. docs.abcam.com [docs.abcam.com]
- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
PS10 molecular structure and properties
An In-depth Technical Guide on the Pyruvate (B1213749) Dehydrogenase Kinase Inhibitor PS10 For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, also known as 2-[(2,4-Dihydroxyphenyl)sulfonyl]-2,3-dihydro-1H-isoindole-4,6-diol, is a potent and selective small molecule inhibitor of Pyruvate Dehydrogenase Kinase (PDK). By targeting the ATP-binding pocket of PDKs, this compound plays a crucial role in modulating cellular metabolism. This document provides a comprehensive overview of the molecular structure, properties, and biological activities of this compound. It includes detailed experimental protocols, quantitative data, and visualizations of its signaling pathway and experimental workflows to support further research and drug development efforts.
Molecular Structure and Chemical Properties
This compound is a synthetic organic compound with the empirical formula C₁₄H₁₃NO₆S. It is characterized by a dihydroxyphenyl sulfonylisoindoline scaffold.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 2-[(2,4-dihydroxyphenyl)sulfonyl]-1,3-dihydro-2H-isoindole-4,6-diol | |
| Synonym(s) | SML2418 | |
| CAS Number | 1564265-82-2 | |
| Molecular Formula | C₁₄H₁₃NO₆S | |
| Molecular Weight | 323.32 g/mol | |
| Appearance | White to beige powder | |
| Solubility | DMSO: 2 mg/mL, clear | |
| Storage Temperature | 2-8°C | |
| SMILES String | O=S(C1=C(O)C=C(O)C=C1)(N2CC(C(O)=CC(O)=C3)=C3C2)=O | |
| InChI Key | SVUZJWAAXPEMKJ-UHFFFAOYSA-N |
Biological Activity and Mechanism of Action
This compound is a potent and selective inhibitor of Pyruvate Dehydrogenase Kinase (PDK). PDKs are a family of serine/threonine kinases that phosphorylate and inactivate the E1α subunit of the Pyruvate Dehydrogenase Complex (PDC). By inhibiting PDK, this compound prevents the inactivation of PDC, thereby promoting the conversion of pyruvate to acetyl-CoA and enhancing glucose oxidation.
This compound has been shown to bind to the ATP-binding pocket of PDKs, with a higher affinity for PDK2 (Kd = 239 nM) compared to other proteins like Hsp90 (Kd = 47,000 nM)[1]. In vivo studies in diet-induced obese mice have demonstrated that this compound improves glucose tolerance and reduces hepatic steatosis.
Signaling Pathway
The primary signaling pathway affected by this compound is the regulation of the Pyruvate Dehydrogenase Complex.
Caption: Signaling pathway of this compound in the regulation of the Pyruvate Dehydrogenase Complex (PDC).
Quantitative Data
The following table summarizes key quantitative data regarding the biological activity of this compound.
Table 2: Biological Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| PDK2 Binding Affinity (Kd) | 239 nM | In vitro | [1] |
| Hsp90 Binding Affinity (Kd) | 47,000 nM | In vitro | [1] |
| IC₅₀ (HeLa cell growth inhibition) | 284 µM | HeLa cells | [1] |
Experimental Protocols
In Vivo Glucose Tolerance Test
This protocol describes the procedure for assessing the effect of this compound on glucose tolerance in mice, as referenced from studies on diet-induced obese models[1].
Caption: Experimental workflow for an in vivo glucose tolerance test following this compound administration.
Methodology:
-
Animal Model: Utilize diet-induced obese (DIO) mice as a model for metabolic dysfunction.
-
Acclimation: Acclimate mice to the experimental conditions for at least one week.
-
Treatment: Administer this compound via intraperitoneal injection at a dosage of 70 mg/kg[1]. A vehicle control group should be included.
-
Fasting: Following treatment, fast the mice overnight (approximately 12-16 hours) with free access to water.
-
Baseline Measurement: Measure baseline blood glucose from the tail vein (t=0).
-
Glucose Challenge: Administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage or intraperitoneal injection.
-
Blood Sampling: Collect blood samples at specified time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose administration.
-
Glucose Measurement: Determine blood glucose concentrations using a glucometer.
-
Data Analysis: Plot blood glucose levels over time to generate a glucose tolerance curve. Calculate the area under the curve (AUC) for quantitative comparison between treatment and control groups.
Summary and Future Directions
This compound is a well-characterized PDK inhibitor with demonstrated efficacy in improving glucose metabolism in preclinical models of obesity and metabolic disease. Its selectivity and mechanism of action make it a promising candidate for further investigation as a therapeutic agent for conditions such as type 2 diabetes and non-alcoholic fatty liver disease. Future research should focus on detailed pharmacokinetic and pharmacodynamic studies, as well as long-term safety and efficacy assessments in relevant animal models. The development of more potent and specific analogs of this compound could also be a valuable avenue for drug discovery.
References
An In-Depth Technical Guide to the Cellular Validation of PS10 as a Therapeutic Target
Disclaimer: The designation "PS10" does not correspond to a universally recognized, single protein target in publicly available scientific literature. This guide is a specialized document created for researchers, scientists, and drug development professionals, based on the hypothesis that "this compound" is a key druggable protein within the "this compound (angiogenesis) gene program," an identified activity in stromal cells, particularly in the context of cancer.[1] For the purposes of this guide, "this compound" will be treated as a novel, hypothetical protein kinase essential for tumor angiogenesis, whose validation in a cellular context is paramount before advancing in the drug discovery pipeline.
This document provides a comprehensive framework for the cellular validation of this compound, detailing experimental protocols, presenting hypothetical data in a structured format, and illustrating key pathways and workflows.
Introduction to Target Validation
Target validation is the critical process of demonstrating that a specific molecular target is directly involved in a disease pathway and that modulating its activity is likely to have a therapeutic effect.[2][3] This process involves a wide array of techniques, with cell-based assays being a cornerstone for evaluating a target's function in a biologically relevant system.[4][5] A robust preclinical validation package minimizes the risk of failure in later clinical stages, which is often attributed to a lack of efficacy or unforeseen toxicity.[5]
This guide outlines a multi-faceted strategy for the cellular validation of our hypothetical target, this compound, a protein kinase implicated in angiogenesis. The workflow will encompass confirming target engagement, assessing the phenotypic consequences of target modulation, and elucidating its role in relevant signaling pathways.
Cellular Target Validation Workflow for this compound
The validation of this compound can be approached through a systematic workflow. This involves genetic and chemical perturbation to probe the target's function. Genetic methods, such as RNA interference, allow for the mimicking of a drug's effect by temporarily suppressing the target gene product.[3] Chemical methods, using small molecule inhibitors, help to demonstrate the druggability of the target.[5] Both approaches are complementary and essential for a thorough validation process.
Caption: A logical workflow for the cellular validation of the this compound target.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from key validation experiments. Such data is essential for comparing the efficacy of different validation methods and for making go/no-go decisions in a drug discovery project.
Table 1: Cellular Activity of a Hypothetical this compound Inhibitor (PS10i-A)
| Assay Type | Cell Line | Endpoint | IC50 / EC50 (nM) |
| Cell Viability | HUVEC | ATP Content (72h) | 1,250 |
| Cell Migration | HUVEC | Wound Healing (24h) | 85 |
| Tube Formation | HUVEC on Matrigel | Total Tube Length (18h) | 42 |
| Target Engagement | HUVEC | CETSA (Tagg) | 110 |
Table 2: Effect of this compound Knockdown on Angiogenic Phenotypes
| Genetic Tool | Cell Line | Assay (Timepoint) | Readout | % Change vs. Control |
| This compound siRNA #1 | HUVEC | Migration (24h) | % Wound Closure | -78% |
| This compound siRNA #2 | HUVEC | Migration (24h) | % Wound Closure | -72% |
| This compound siRNA #1 | HUVEC | Tube Formation (18h) | Total Tube Length | -85% |
| This compound siRNA #2 | HUVEC | Tube Formation (18h) | Total Tube Length | -81% |
Table 3: Downstream Signaling Modulation by this compound Inhibition
| Treatment | Cell Line | Timepoint | p-ERK (T202/Y204) Fold Change | p-AKT (S473) Fold Change |
| PS10i-A (100 nM) | HUVEC | 30 min | 0.21 | 0.95 |
| This compound siRNA #1 | HUVEC | 48 hr | 0.18 | 0.89 |
| Vehicle/Control | HUVEC | - | 1.00 | 1.00 |
Experimental Methodologies
Detailed and reproducible protocols are fundamental to robust target validation.
Genetic Validation: siRNA-Mediated Knockdown of this compound
This protocol describes the use of small interfering RNA (siRNA) to transiently suppress the expression of this compound to assess its functional role.[3]
Objective: To determine the effect of reduced this compound expression on endothelial cell migration and tube formation.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Opti-MEM Reduced Serum Medium
-
Lipofectamine RNAiMAX Transfection Reagent
-
This compound-targeting siRNAs (2 unique sequences) and non-targeting control siRNA
-
Culture plates (96-well and 24-well)
-
Reagents for Western Blotting and RT-qPCR
Protocol:
-
Cell Seeding: Seed HUVECs in a 24-well plate at a density of 5 x 10^4 cells/well in EGM-2 medium. Allow cells to adhere overnight.
-
Transfection Complex Preparation:
-
For each well, dilute 20 pmol of siRNA (this compound-targeting or control) into 50 µL of Opti-MEM.
-
In a separate tube, dilute 1.5 µL of Lipofectamine RNAiMAX into 50 µL of Opti-MEM and incubate for 5 minutes.
-
Combine the diluted siRNA and diluted lipid, mix gently, and incubate for 20 minutes at room temperature to form complexes.
-
-
Transfection: Add 100 µL of the siRNA-lipid complex to each well.
-
Incubation: Incubate cells for 48-72 hours at 37°C and 5% CO2.
-
Validation of Knockdown: After incubation, harvest a subset of cells to confirm this compound knockdown via RT-qPCR (for mRNA levels) and Western Blot (for protein levels).
-
Phenotypic Assays: Use the remaining transfected cells for functional assays such as wound healing (migration) or Matrigel tube formation assays.
Chemical Validation: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct binding of a compound to its target protein in a cellular environment.[4] The principle is that ligand binding stabilizes the target protein, resulting in a higher melting temperature.
Objective: To confirm target engagement of a this compound small molecule inhibitor (PS10i-A) with the this compound protein in intact cells.
Materials:
-
HUVECs
-
PS10i-A and vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS) with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Reagents and equipment for Western Blotting or ELISA
Protocol:
-
Cell Treatment: Treat HUVEC cultures with PS10i-A (e.g., 1 µM) or vehicle for 1 hour at 37°C.
-
Cell Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).
-
Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the precipitated aggregates (pellet).
-
Analysis: Collect the supernatant and analyze the amount of soluble this compound protein at each temperature point using Western Blot or an appropriate immunoassay.
-
Data Plotting: Plot the percentage of soluble this compound protein against temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of PS10i-A indicates target engagement.
Caption: A streamlined workflow for the Cellular Thermal Shift Assay (CETSA).
This compound Signaling Pathway and Mechanism
Elucidating the signaling pathway in which a target operates is crucial for understanding its biological role and predicting potential on-target side effects. Based on its proposed role in angiogenesis, this compound is hypothesized to be a downstream effector of a major pro-angiogenic receptor tyrosine kinase (RTK), such as VEGFR2. Activation of this compound could lead to the phosphorylation of key proteins that drive MAPK/ERK signaling, a pathway known to be critical for cell proliferation and migration.[6]
Caption: A hypothetical signaling pathway for this compound in angiogenesis.
Conclusion
The cellular validation of a novel target like this compound requires a rigorous, multi-pronged approach that combines genetic and chemical tools. The methodologies and workflows presented in this guide provide a robust framework for confirming target engagement, assessing cellular function, and elucidating the underlying signaling mechanisms. By systematically generating high-quality quantitative data, researchers can build a compelling validation package to justify the progression of a this compound-targeted therapeutic program.
References
- 1. This compound (angiogenesis) | Multicellular immune hubs and their organization in MMRd and MMRp colorectal cancer -- supplemental website [portals.broadinstitute.org]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. Target Identification & Validation in Drug Discovery | Technology Networks [technologynetworks.com]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Mitogen Activated Protein kinase signal transduction pathways in the prostate - PMC [pmc.ncbi.nlm.nih.gov]
PS10 literature review
An In-depth Technical Guide to the PTEN Tumor Suppressor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatase and Tensin Homolog (PTEN) is a critical tumor suppressor gene frequently mutated or lost in a wide array of human cancers.[1][2][3] It functions as a dual-specificity phosphatase, possessing both lipid and protein phosphatase activities that are central to its tumor-suppressive functions.[4][5] The primary and most well-characterized role of PTEN is to act as the principal negative regulator of the PI3K/AKT/mTOR signaling pathway, a cascade vital for cell growth, proliferation, survival, and metabolism.[3][5]
PTEN exerts its lipid phosphatase activity by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane, converting it to phosphatidylinositol (4,5)-bisphosphate (PIP2).[6] This action directly opposes the function of phosphoinositide 3-kinase (PI3K), thereby shutting down the downstream signaling cascade initiated by AKT.[6][7] Loss of PTEN function leads to the accumulation of PIP3, resulting in hyperactivation of AKT and subsequent oncogenic signaling that drives tumorigenesis.[7][8][9]
Beyond its canonical role in the PI3K pathway, PTEN's protein phosphatase activity and phosphatase-independent scaffolding functions contribute to its tumor-suppressive capabilities by regulating processes such as genomic integrity, cell migration, and apoptosis.[4][5][10] Given its high frequency of inactivation in cancer and its central role in cell signaling, the PTEN pathway is a major focus for targeted drug development.[11][12] This guide provides a technical overview of PTEN, summarizing key quantitative data, detailed experimental protocols for its study, and visualizations of its core signaling pathway and associated experimental workflows.
Data Presentation: PTEN Alterations and Associated Cancer Risk
The loss of PTEN function is a common event in many sporadic cancers, and germline mutations in PTEN give rise to PTEN Hamartoma Tumor Syndrome (PHTS), which is associated with a significantly elevated lifetime risk for developing several types of cancer.[3][8][13]
Table 1: Frequency of Somatic PTEN Alterations in Major Cancer Types
| Cancer Type | Frequency of PTEN Alteration (%) | Predominant Alteration Type(s) |
| Endometrial Cancer | 35% | Mutations, Deletions |
| Glioblastoma | 32% | Mutations, Deletions |
| Prostate Cancer | 17% | Deletions |
| Melanoma | 13% | Mutations, Deletions |
| Non-Small Cell Lung Cancer | 12% | Mutations |
| Breast Cancer | 9% | Mutations |
| Colorectal Cancer | 9% | Mutations |
Source: Data compiled from COSMIC database and other pan-cancer analyses.[8][14][15]
Table 2: Estimated Lifetime Cancer Risk in Individuals with Germline PTEN Mutations (PHTS)
| Cancer Type | Lifetime Risk (%) |
| Breast (Female) | 85.2% |
| Thyroid | 35.2% |
| Kidney | 33.6% |
| Endometrial | 28.2% |
| Colorectal | 9.0% |
| Melanoma | 6.0% |
Source: Data from a prospective study of PHTS patients.[16]
Table 3: Sensitivity of PTEN-Deficient Cancer Cells to Pathway Inhibitors
| Cell Line Type | Inhibitor | Target(s) | IC50 Value (µM) |
| T-ALL (PTEN-negative) | MK-2206 | Akt | ~2.22 |
| T-ALL (PTEN-positive) | MK-2206 | Akt | ~24.25 |
| Pre-B ALL (PTEN-positive) | BKM-120 | Pan-PI3K | ~9.15 - 10.15 |
| T-ALL (PTEN-negative) | BKM-120 | Pan-PI3K | ~8.61 |
| T-ALL (PTEN-positive) | GDC-0941 | PI3K | Lower IC50 |
| T-ALL (PTEN-negative) | GDC-0941 | PI3K | Higher IC50 |
Note: These values highlight the general principle of increased sensitivity to PI3K/AKT pathway inhibitors in PTEN-deficient contexts, though absolute IC50 values can vary significantly by cell line and assay conditions.[17][18][19]
Experimental Protocols
PTEN Lipid Phosphatase Activity Assay (Malachite Green Assay)
This protocol measures the amount of free phosphate (B84403) released from the PIP3 substrate upon dephosphorylation by PTEN. It is a colorimetric assay suitable for purified enzymes or immunoprecipitated PTEN.
Methodology:
-
Reagent Preparation:
-
PTEN Reaction Buffer: Prepare a Tris-based buffer (e.g., 25 mM Tris-HCl, pH 7.4, 140 mM NaCl, 2.7 mM KCl) and supplement with 10 mM DTT immediately before use. Keep on ice.[20][21]
-
Substrate: Prepare a working solution of diC8-PtdIns(3,4,5)P3 (PIP3) substrate at 1 mM.[20]
-
Phosphate Standards: Prepare a series of phosphate standards ranging from 0 to 2,000 pmol to generate a standard curve.[20]
-
Malachite Green Reagent: Prepare the malachite green solution as per the manufacturer's instructions (e.g., Echelon Biosciences).[20]
-
-
Sample Preparation (Immunoprecipitation):
-
Lyse cells using a non-denaturing lysis buffer (e.g., Nonidet P-40 buffer).[20]
-
Incubate 2 mg of total protein from the whole-cell lysate with an anti-PTEN antibody (e.g., 8 µL) overnight at 4°C with rotation.[20]
-
Add Protein A/G beads (e.g., 40 µL) and incubate for 3 hours at 4°C with rotation to capture the antibody-PTEN complex.[20]
-
Wash the beads three times with lysis buffer and once with PTEN reaction buffer.[20]
-
Resuspend the beads in 30 µL of PTEN reaction buffer.[20]
-
-
Enzymatic Reaction:
-
Detection:
-
Stop the reaction by adding 100 µL of Malachite Green reagent to each well.[20]
-
Incubate at room temperature for 10-15 minutes to allow color development.
-
Measure the optical density (absorbance) at 620 nm using a microplate spectrophotometer.[20]
-
Calculate the amount of phosphate released by comparing the sample absorbance to the phosphate standard curve.
-
Co-Immunoprecipitation (Co-IP) to Identify PTEN Interacting Proteins
This protocol is used to isolate PTEN from a cell lysate along with its bound interaction partners ("prey" proteins) for subsequent identification by Western blotting or mass spectrometry.
Methodology:
-
Cell Lysis:
-
Harvest cells and wash with cold PBS.
-
Lyse cells in a gentle, non-denaturing Co-IP lysis buffer (e.g., low-salt buffer with non-ionic detergents like NP-40 or Triton X-100) supplemented with protease and phosphatase inhibitors. The choice of buffer is critical to preserve protein-protein interactions.[22][23][24]
-
Incubate the lysate on ice for 30 minutes, followed by centrifugation to pellet cell debris. Collect the supernatant.[22]
-
-
Pre-Clearing Lysate (Optional but Recommended):
-
Immunoprecipitation:
-
Add a specific "bait" antibody against PTEN (or a tag on an exogenously expressed PTEN) to the pre-cleared lysate.[22][25]
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow the antibody to bind to PTEN.[22]
-
Add fresh Protein A/G magnetic beads to the lysate and incubate for an additional 1-2 hours at 4°C to capture the antibody-PTEN-interactor complex.[22][25]
-
-
Washing:
-
Pellet the beads using a magnetic stand or centrifugation.
-
Discard the supernatant and wash the beads 3-5 times with Co-IP wash buffer (typically the lysis buffer with a lower detergent concentration). This step is crucial to remove non-specifically bound proteins.[25]
-
-
Elution:
-
Elute the bait and prey proteins from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5-10 minutes. Alternatively, use an acidic elution buffer for native protein analysis.[25]
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Analyze the proteins by Western blotting using an antibody against a suspected interacting protein or by mass spectrometry for unbiased identification of the entire complex.[25]
-
Visualizations: Pathways and Workflows
PTEN/PI3K/AKT Signaling Pathway
The diagram below illustrates the canonical signaling pathway negatively regulated by PTEN. Growth factor binding to a Receptor Tyrosine Kinase (RTK) activates PI3K, which phosphorylates PIP2 to generate PIP3. PIP3 recruits and activates AKT, leading to downstream signaling that promotes cell survival and proliferation. PTEN reverses the action of PI3K, acting as a brake on the pathway.
Caption: The canonical PTEN/PI3K/AKT signaling pathway.
Experimental Workflow for Co-Immunoprecipitation
The following diagram outlines the key steps in a Co-Immunoprecipitation (Co-IP) experiment designed to identify proteins that interact with a "bait" protein like PTEN.
Caption: A typical experimental workflow for Co-Immunoprecipitation (Co-IP).
References
- 1. genecards.org [genecards.org]
- 2. PTEN phosphatase and tensin homolog [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. PTEN Tumor-Suppressor: The Dam of Stemness in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PTEN protein phosphatase activity regulates metastasis by targeting PKCδ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Decoding PTEN: from biological functions to signaling pathways in tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of intracellular PTEN signaling and secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. PTEN Alterations and Their Role in Cancer Management: Are We Making Headway on Precision Medicine? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Therapeutic targeting of cancers with loss of PTEN function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bridgeinformatics.com [bridgeinformatics.com]
- 13. facingourrisk.org [facingourrisk.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Lifetime Cancer Risks in Individuals with Germline PTEN Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Positive Effects of PI3K/Akt Signaling Inhibition on PTEN and P53 in Prevention of Acute Lymphoblastic Leukemia Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Reduced PTEN expression in breast cancer cells confers susceptibility to inhibitors of the PI3 kinase/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. PTEN Lipid Phosphatase Activity Assay. [bio-protocol.org]
- 21. echelon-inc.com [echelon-inc.com]
- 22. Protein-Protein Interaction Methods: A Complete Guide for Researchers - MetwareBio [metwarebio.com]
- 23. The principle and method of co-immunoprecipitation (Co-IP) | MBL Life Sience -GLOBAL- [mblbio.com]
- 24. bitesizebio.com [bitesizebio.com]
- 25. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
An In-depth Technical Guide to the Safety and Toxicity Profile of PS10
For Researchers, Scientists, and Drug Development Professionals
Introduction
PS10, chemically identified as 2-[(2,4-dihydroxyphenyl)sulfonyl]isoindoline-4,6-diol, is a potent, ATP-competitive pan-inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK) isoforms.[1][2][3] By inhibiting all four PDK isoforms, this compound activates the pyruvate dehydrogenase complex (PDC), a critical mitochondrial enzyme complex that links glycolysis to the tricarboxylic acid (TCA) cycle.[1][4] This mechanism of action effectively shifts cellular metabolism from glycolysis towards glucose oxidation.[1] this compound has demonstrated therapeutic potential in preclinical models of metabolic diseases, including improving glucose tolerance and reducing hepatic steatosis in diet-induced obese mice.[2][3] This technical guide provides a comprehensive overview of the available safety and toxicity data for this compound to support further research and development.
Mechanism of Action: PDK Inhibition
This compound functions by binding to the ATP-binding pocket of PDKs, preventing the phosphorylation and subsequent inactivation of the E1α subunit of the PDC.[1][4] This leads to a sustained activation of the PDC, enhancing the conversion of pyruvate to acetyl-CoA and promoting glucose oxidation.
Quantitative Safety and Toxicity Data
The following tables summarize the available quantitative data on the in vitro activity, cytotoxicity, and in vivo pharmacokinetics of this compound.
Table 1: In Vitro Inhibitory Activity of this compound Against PDK Isoforms
| Target | IC50 (µM) | Binding Affinity (Kd) (nM) |
| PDK1 | 2.1 | Not Reported |
| PDK2 | 0.8 | 239 |
| PDK3 | 21.3 | Not Reported |
| PDK4 | 0.76 | Not Reported |
| Data sourced from MedChemExpress.[1] |
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | Assay | IC50 (µM) | Interpretation |
| HeLa | Growth Inhibition | 284 | Low cytotoxic potential |
| Data sourced from MedChemExpress.[1] |
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value |
| Dose | 70 mg/kg |
| Route of Administration | Intraperitoneal (i.p.) |
| Cmax | 32,400 ng/mL |
| Tmax | 10 minutes |
| Terminal Half-life (t½) | 161 minutes |
| AUClast | 1,905,136 min*ng/mL |
| Volume of Distribution (Vz/F) | 172 mL |
| Data sourced from a 2020 article on Immune System Research.[5] |
Preclinical Safety and Efficacy Studies
Preclinical studies in diet-induced obese (DIO) mice have provided initial insights into the in vivo safety and efficacy of this compound.
In Vivo Efficacy and Safety Observations
In a study involving DIO mice, prolonged treatment with this compound resulted in improved glucose tolerance and a notable reduction in hepatic steatosis.[2] Another study reported that a single intraperitoneal injection of 70 mg/kg of this compound led to a significant increase in PDC activity in the heart and liver.[1] While detailed toxicology studies with endpoints such as LD50 are not publicly available, one study noted that the toxicity of this compound is "minimal in vivo". Another source mentions that this compound has "few known major side effects".[6] No significant adverse events were reported in the reviewed efficacy studies.
Experimental Protocols
Detailed experimental protocols for the safety and toxicity studies of this compound are not fully available in the public domain. However, based on the published literature, the following methodologies are representative of the types of experiments conducted.
In Vitro Kinase Inhibition Assay
A standard in vitro kinase assay would be utilized to determine the IC50 values of this compound against the four PDK isoforms.
Pharmacokinetic Study in Mice
The pharmacokinetic properties of this compound were assessed in C57BL/6J mice.
Discussion and Future Directions
The available preclinical data suggests that this compound is a potent pan-PDK inhibitor with a promising efficacy profile in models of metabolic disease. The initial safety data indicates low in vitro cytotoxicity and minimal in vivo toxicity at efficacious doses. However, a comprehensive toxicological profile is yet to be established.
For further development, the following studies are recommended:
-
Acute Toxicity Studies: To determine the median lethal dose (LD50) and identify potential target organs of toxicity.
-
Repeat-Dose Toxicity Studies: To evaluate the effects of sub-chronic and chronic exposure to this compound, including detailed histopathological analysis of major organs.
-
Genotoxicity and Carcinogenicity Studies: To assess the mutagenic and carcinogenic potential of this compound.
-
Safety Pharmacology Studies: To investigate the effects of this compound on vital functions, such as the cardiovascular, respiratory, and central nervous systems.
Conclusion
This compound is a promising therapeutic candidate targeting cellular metabolism through the inhibition of PDKs. The current safety and toxicity data, while limited, are encouraging. Further in-depth toxicological studies are necessary to fully characterize its safety profile and support its potential progression into clinical development.
References
- 1. Development of Dihydroxyphenyl Sulfonylisoindoline Derivatives as Liver-Targeting Pyruvate Dehydrogenase Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-guided development of specific pyruvate dehydrogenase kinase inhibitors targeting the ATP-binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Targeting Tumor Metabolism for Cancer Treatment: Is Pyruvate Dehydrogenase Kinases (PDKs) a Viable Anticancer Target? [ijbs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. osti.gov [osti.gov]
An in-depth analysis of the signaling pathways related to the term "PS10" is multifaceted due to the ambiguity of the abbreviation. In scientific literature, "this compound" can refer to several distinct entities, each with its own unique biological context and signaling implications. This technical guide addresses the three most prominent interpretations: PS-10 , a chemical inhibitor of Pyruvate (B1213749) Dehydrogenase Kinase (PDK); Rthis compound , a ribosomal protein implicated in Diamond-Blackfan anemia and p53 signaling; and PSMA , the Prostate-Specific Membrane Antigen, which plays a crucial role in cancer signaling, and is a likely candidate given the potential for a typographical error in the query.
This document is intended for researchers, scientists, and drug development professionals, providing a detailed exploration of the core signaling pathways, quantitative data, experimental methodologies, and visual diagrams for each of these three molecules.
Introduction: PS-10 is a novel, potent, and ATP-competitive pan-PDK inhibitor.[1] Pyruvate dehydrogenase kinases (PDKs 1-4) are mitochondrial enzymes that play a critical role in cellular metabolism by negatively regulating the Pyruvate Dehydrogenase Complex (PDC).[2][3] They achieve this by phosphorylating the E1α subunit of PDC, which inactivates the complex and thus inhibits the conversion of pyruvate to acetyl-CoA, a key entry point into the Krebs cycle.[2][3] By inhibiting PDKs, PS-10 promotes the activity of PDC, shifting cellular metabolism from glycolysis towards glucose oxidation. This mechanism of action makes PDK inhibitors like PS-10 promising therapeutic agents for metabolic diseases such as diabetes and for certain types of cancer that exhibit a metabolic shift towards glycolysis (the Warburg effect).
Core Signaling Pathway: The PDK/PDC Axis
The primary signaling pathway involving PS-10 is the regulation of the Pyruvate Dehydrogenase Complex (PDC) by Pyruvate Dehydrogenase Kinases (PDKs). Under normal conditions, high ratios of ATP/ADP, NADH/NAD+, and acetyl-CoA/CoA activate PDKs, which then phosphorylate and inactivate PDC. This is a crucial mechanism for maintaining energy homeostasis. In disease states like cancer and diabetes, PDKs are often upregulated, leading to a suppression of mitochondrial glucose oxidation.
PS-10 acts as an antagonist in this pathway. By binding to the ATP-binding pocket of PDKs, it prevents the phosphorylation of PDC. This keeps PDC in its active state, thereby promoting the conversion of pyruvate to acetyl-CoA and enhancing mitochondrial respiration.
Quantitative Data
The inhibitory effects of PS-10 on the four human PDK isoforms have been quantified, along with its binding affinity for PDK2 and its effect on cell growth.
| Parameter | Value | Target | Notes |
| IC50 | 0.8 µM | PDK2 | [1][2][4] |
| 0.76 µM | PDK4 | [1][4] | |
| 2.1 µM | PDK3 | [1][4] | |
| 21.3 µM | PDK1 | [1][4] | |
| Kd | 239 nM | PDK2 | [1][2] |
| 47,000 nM | Hsp90 | [1] | |
| In Vivo Efficacy | 70 mg/kg | Diet-induced obese mice | Intraperitoneal injection. Resulted in improved glucose tolerance.[1][2] |
| Cell Growth IC50 | 284 µM | HeLa cells | [1] |
Experimental Protocols
PDK Inhibition Assay:
-
Objective: To determine the IC50 of PS-10 against PDK isoforms.
-
Materials: Recombinant human PDK isoforms, PDC, cofactors (NAD+, TPP, CoA, L-carnitine), carnitine acetyltransferase, DTNB (Ellman's reagent), and the inhibitor PS-10.
-
Procedure:
-
Prepare a reaction mixture containing PDC, cofactors, and a specific PDK isoform in a suitable buffer.
-
Add varying concentrations of PS-10 to the reaction mixture. A 10-point dose titration is recommended.[2]
-
Initiate the reaction by adding ATP to allow for the phosphorylation of PDC by PDK.
-
After a set incubation period, measure the remaining PDC activity. This can be done by monitoring the reduction of NAD+ at 340 nm or by a coupled enzyme assay using carnitine acetyltransferase and DTNB, which produces a colored product.
-
Plot the percentage of PDC inhibition against the logarithm of the PS-10 concentration.
-
Fit the data to a dose-response curve to calculate the IC50 value.[2]
-
In Vivo Glucose Tolerance Test in Mice:
-
Objective: To assess the effect of PS-10 on glucose metabolism in a living organism.
-
Animal Model: Diet-induced obese (DIO) mice are a common model.[1]
-
Procedure:
-
Administer PS-10 to the DIO mice via intraperitoneal injection at a dose of 70 mg/kg.[1]
-
After a specified period (e.g., 4 weeks of treatment), fast the mice overnight.[1]
-
Measure the baseline blood glucose level (t=0).
-
Administer a glucose challenge via oral gavage or intraperitoneal injection (e.g., 1.5 g/kg).[3]
-
Measure blood glucose levels at several time points after the glucose challenge (e.g., 30, 60, 90, and 120 minutes).[1][3]
-
Plot the blood glucose concentration over time for both PS-10 treated and vehicle-treated control groups to compare their glucose tolerance.
-
Section 2: Rthis compound, the Ribosomal Protein
Introduction: Rthis compound (Ribosomal Protein S10) is a component of the 40S ribosomal subunit, playing a fundamental role in protein synthesis. However, emerging evidence points to significant extra-ribosomal functions for several ribosomal proteins, including Rthis compound.[5] These functions often come to light under conditions of "ribosomal stress," where the biogenesis of ribosomes is perturbed. Mutations in the Rthis compound gene are associated with Diamond-Blackfan anemia (DBA), a rare inherited bone marrow failure syndrome.[5] The signaling pathways involving Rthis compound are primarily linked to the p53 tumor suppressor.
Core Signaling Pathway: The Ribosomal Stress-p53 Pathway
In a healthy cell, the E3 ubiquitin ligase MDM2 keeps the tumor suppressor protein p53 at low levels by targeting it for proteasomal degradation. Under conditions of ribosomal stress (e.g., due to mutations in ribosomal protein genes like Rthis compound), newly synthesized ribosomal proteins are unable to be incorporated into ribosomes. These "free" ribosomal proteins, including Rthis compound, can then translocate to the nucleoplasm and bind to MDM2. This interaction inhibits MDM2's ability to ubiquitinate p53. As a result, p53 levels rise, and it can then act as a transcription factor to induce programs of cell cycle arrest, apoptosis, or senescence. This pathway is thought to be a key surveillance mechanism that links the cell's protein synthesis capacity to its proliferation.
Quantitative Data
Quantitative data for the direct interaction between Rthis compound and MDM2 is not as readily available as for other ribosomal proteins like RPL11. However, functional data from studies on Diamond-Blackfan anemia and related experimental models provide insights into the consequences of Rthis compound haploinsufficiency.
| Parameter | Finding | Context |
| Rthis compound Mutations in DBA | Account for ~3% of cases | Diamond-Blackfan Anemia patient cohorts[6] |
| Pre-rRNA Processing | Elevated levels of 18S-E pre-rRNA | In lymphoblastoid cells from patients with Rthis compound mutations, and in HeLa cells with Rthis compound knockdown.[7] |
| Hematopoietic Stem Cell Activity | Profoundly reduced bone marrow repopulation | In immunodeficient mice transplanted with RPS19+/- HSPCs (a model for DBA). This effect is TP53-dependent.[8][9][10] |
Experimental Protocols
CRISPR/Cas9-mediated Knockdown of Rthis compound in Hematopoietic Stem and Progenitor Cells (HSPCs):
-
Objective: To create a cellular model of Rthis compound haploinsufficiency to study its effects on erythropoiesis and signaling.
-
Materials: Healthy donor CD34+ HSPCs, Cas9 nuclease, synthetic guide RNAs (sgRNAs) targeting an early exon of the Rthis compound gene, electroporation system, and cell culture reagents for hematopoietic cells.
-
Procedure:
-
Culture CD34+ HSPCs in appropriate media with cytokines to maintain their stemness.
-
Assemble ribonucleoprotein (RNP) complexes by incubating Cas9 protein with the Rthis compound-targeting sgRNA.
-
Electroporate the HSPCs with the RNP complexes.
-
Culture the edited cells and assess the frequency of on-target insertion-deletion (indel) mutations using next-generation sequencing.
-
Perform in vitro differentiation assays, particularly towards the erythroid lineage, to assess for phenotypes characteristic of DBA (e.g., reduced erythroid colony formation).
-
Analyze the activation of the p53 pathway in the edited cells by Western blotting for p53 and its downstream targets like p21.
-
Co-Immunoprecipitation of Rthis compound and MDM2:
-
Objective: To determine if Rthis compound physically interacts with MDM2 in a cellular context, especially under ribosomal stress.
-
Materials: Cell line (e.g., U2OS), antibodies against Rthis compound and MDM2, protein A/G agarose (B213101) beads, cell lysis buffer, and an agent to induce ribosomal stress (e.g., Actinomycin D).
-
Procedure:
-
Culture cells and treat with a low dose of Actinomycin D to induce ribosomal stress.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clear the cell lysate with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an anti-MDM2 antibody overnight at 4°C.
-
Add protein A/G agarose beads to pull down the MDM2 and any interacting proteins.
-
Wash the beads several times to remove non-specific binders.
-
Elute the protein complexes from the beads and analyze by SDS-PAGE and Western blotting using an anti-Rthis compound antibody. A band corresponding to Rthis compound in the MDM2 immunoprecipitate would indicate an interaction.
-
Section 3: PSMA (Prostate-Specific Membrane Antigen)
Introduction: Prostate-Specific Membrane Antigen (PSMA), also known as folate hydrolase 1 (FOLH1), is a transmembrane protein that is highly expressed in prostate cancer cells. Its expression levels correlate with tumor aggressiveness and metastasis.[6] While its name suggests specificity to the prostate, PSMA is also found in the neovasculature of many other solid tumors. Recent research has uncovered a critical role for PSMA in regulating key oncogenic signaling pathways, demonstrating that it is not just a passive biomarker but an active participant in tumor progression.
Core Signaling Pathway: The PSMA-Mediated Switch from MAPK to PI3K/AKT
In prostate cancer, PSMA has been shown to orchestrate a switch from the proliferative MAPK/ERK pathway to the pro-survival PI3K/AKT pathway.[6][11] This is mediated through PSMA's interaction with the scaffolding protein RACK1.
-
In the absence of high PSMA expression (or in normal cells): A stable complex forms between the Insulin-like Growth Factor Receptor (IGF-1R), RACK1, and β1 integrin. This complex activates the canonical MAPK/ERK pathway, leading to cell proliferation.[11]
-
In the presence of high PSMA expression (in advanced prostate cancer): PSMA physically associates with RACK1, disrupting the RACK1-β1 integrin-IGF-1R complex. This disruption redirects the signaling cascade towards the activation of the PI3K/AKT pathway, which promotes cell survival and resistance to apoptosis.[6][11]
Quantitative Data
The effects of PSMA expression on signaling and tumor biology have been quantified in various studies.
| Parameter | Finding | Context |
| IGF-1R Abundance | Less than half in PSMA-negative tumors compared to PSMA-positive tumors. | TRAMP mouse model of prostate cancer.[6][11] |
| PI3K/AKT Pathway Activity | Lower in PSMA-negative tumors. | TRAMP mouse model.[6][11] |
| MAPK/ERK Pathway Activity | Higher in PSMA-negative tumors. | TRAMP mouse model.[6][11] |
| Tumor Size | Smaller in PSMA-negative tumors. | TRAMP mouse model.[6][11] |
| Apoptosis | Higher in PSMA-negative tumors. | TRAMP mouse model.[6][11] |
Experimental Protocols
Immunoprecipitation and Western Blotting for PSMA-RACK1 Interaction:
-
Objective: To confirm the physical association between PSMA and RACK1 in prostate cancer cells.
-
Materials: Prostate cancer cell lines with high PSMA expression (e.g., LNCaP, 22Rv1), anti-PSMA antibody, anti-RACK1 antibody, protein A/G agarose beads, and cell lysis buffer.
-
Procedure:
-
Lyse the prostate cancer cells in a suitable immunoprecipitation buffer.
-
Incubate the cell lysate with an anti-PSMA antibody to form immune complexes.
-
Add protein A/G agarose beads to capture the immune complexes.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the proteins from the beads.
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-RACK1 antibody. A band at the correct molecular weight for RACK1 will confirm the interaction. A reverse IP using an anti-RACK1 antibody for the pulldown and an anti-PSMA antibody for the Western blot should also be performed.[11]
-
Western Blot Analysis of MAPK and PI3K/AKT Pathway Activation:
-
Objective: To measure the activation status of key proteins in the MAPK and PI3K/AKT pathways in response to changes in PSMA expression.
-
Materials: Prostate cancer cell lines with manipulated PSMA expression (e.g., using CRISPR or siRNA for knockout, and overexpression vectors), and antibodies against total and phosphorylated forms of ERK (p44/42 MAPK) and AKT.
-
Procedure:
-
Culture the different prostate cancer cell lines (e.g., wild-type, PSMA-knockout, PSMA-overexpressing).
-
Lyse the cells and quantify the total protein concentration.
-
Separate equal amounts of protein from each lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then probe with primary antibodies against phospho-ERK (Thr202/Tyr204) and phospho-AKT (Ser473 or Thr308).
-
After detecting the phosphorylated proteins, strip the membranes and re-probe with antibodies against total ERK and total AKT to ensure equal protein loading.
-
Quantify the band intensities to determine the ratio of phosphorylated to total protein, which reflects the activation status of the pathway.[11]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure-guided Development of Specific Pyruvate Dehydrogenase Kinase Inhibitors Targeting the ATP-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. This compound | PDK Inhibitor | TargetMol [targetmol.com]
- 5. Scission of the p53-MDM2 Loop by Ribosomal Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. urotoday.com [urotoday.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. JCI Insight - An RPS19-edited model for Diamond-Blackfan anemia reveals TP53-dependent impairment of hematopoietic stem cell activity [insight.jci.org]
- 9. JCI Insight - Usage information: An RPS19-edited model for Diamond-Blackfan anemia reveals TP53-dependent impairment of hematopoietic stem cell activity [insight.jci.org]
- 10. An RPS19-edited model for Diamond-Blackfan anemia reveals TP53-dependent impairment of hematopoietic stem cell activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the In Vitro Use of PS10, a Pan-PDK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
PS10 is a novel, potent, and ATP-competitive pan-inhibitor of Pyruvate (B1213749) Dehydrogenase Kinase (PDK) isoforms. By inhibiting all four PDK isoforms (PDK1, PDK2, PDK3, and PDK4), this compound effectively modulates cellular metabolism. PDKs play a crucial role in regulating the activity of the Pyruvate Dehydrogenase Complex (PDC) through phosphorylation. The phosphorylation of the E1α subunit of PDC by PDKs leads to its inactivation, thereby shunting pyruvate away from the tricarboxylic acid (TCA) cycle and towards lactate (B86563) production, a hallmark of the Warburg effect observed in many cancer cells. This compound reverses this effect by preventing the phosphorylation of PDC, thus promoting oxidative phosphorylation. These application notes provide detailed protocols for the in vitro use of this compound to study its effects on cellular metabolism and viability.
Data Presentation
In Vitro Inhibitory Activity of this compound
| Target | IC50 (μM) | Binding Affinity (Kd) (nM) | Notes |
| PDK1 | 2.1 | - | [1] |
| PDK2 | 0.8 | 239 | [1] |
| PDK3 | 21.3 | - | [1] |
| PDK4 | 0.76 | - | [1] |
| Hsp90 | - | 47,000 | This compound shows significantly higher affinity for PDK2 over Hsp90.[1] |
Cellular Activity of this compound
| Cell Line | Assay | IC50 (μM) | Notes |
| HeLa | Growth Inhibition | 284 | This compound demonstrates low toxicity in cells.[1] |
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of PDKs, which leads to the activation of the Pyruvate Dehydrogenase Complex (PDC). This shifts cellular metabolism from glycolysis towards oxidative phosphorylation.
Experimental Protocols
In Vitro PDK Enzyme Activity Assay
This protocol is designed to determine the direct inhibitory effect of this compound on the enzymatic activity of PDK isoforms.
Workflow:
Materials:
-
Recombinant human PDK1, PDK2, PDK3, or PDK4 enzyme
-
Pyruvate Dehydrogenase (PDH) E1α subunit as substrate
-
This compound stock solution (in DMSO)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to achieve final desired concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 1%).
-
Dilute the PDK enzyme and PDH-E1α substrate in kinase assay buffer to their optimal working concentrations.
-
-
Assay Protocol:
-
Add 5 µL of diluted this compound or vehicle (DMSO in assay buffer) to the wells of a 384-well plate.
-
Add 5 µL of the diluted PDK enzyme to each well.
-
Incubate the plate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 10 µL of a mixture containing the PDH substrate and ATP.
-
Incubate the plate at 30°C for 60-120 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.
-
Stop the reaction and detect ADP formation using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescence signal is proportional to the amount of ADP produced, which reflects PDK activity.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT-based)
This protocol measures the effect of this compound on the viability and proliferation of cultured cells.
Workflow:
Materials:
-
HeLa cells or other cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear, flat-bottom cell culture plates
-
Microplate reader (570 nm absorbance)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium. A suggested starting range is 10 µM to 500 µM.
-
Remove the old medium and add 100 µL of the medium containing the desired concentrations of this compound or vehicle control (DMSO). Ensure the final DMSO concentration is non-toxic (typically ≤ 0.5%).
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 value.
-
Western Blot Analysis of PDC-E1α Phosphorylation
This protocol is used to assess the inhibitory effect of this compound on PDK activity within a cellular context by measuring the phosphorylation of the PDC E1α subunit.
Workflow:
Materials:
-
Cancer cell line of interest
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-PDC-E1α (Ser293) and anti-total-PDC-E1α
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere.
-
Treat cells with varying concentrations of this compound (e.g., 1 µM to 100 µM) for a specified time (e.g., 2-24 hours). Include a vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them on ice using lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay or similar method.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against phospho-PDC-E1α overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Strip the membrane and re-probe with an antibody against total PDC-E1α as a loading control.
-
Normalize the phosphorylated PDC-E1α signal to the total PDC-E1α signal.
-
Conclusion
This compound is a valuable tool for investigating the role of PDKs in cellular metabolism and disease. The protocols provided here offer a framework for characterizing the in vitro activity of this compound. It is recommended to optimize the experimental conditions, such as cell seeding density, inhibitor concentration, and incubation time, for each specific cell line and assay.
References
Application Notes and Protocols for PS10 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the essential methodologies for conducting in vivo studies with PS10, a novel investigational compound. The following sections detail recommended dosages, administration routes, and protocols for efficacy and toxicology studies based on preclinical research. Adherence to these guidelines, along with institutional animal care and use committee (IACUC) protocols, is crucial for obtaining reproducible and reliable data.[1][2] The provided protocols and data are intended to serve as a starting point for researchers initiating in vivo investigations of this compound.
Quantitative Data Summary
The following tables summarize the dosage and administration parameters from preclinical in vivo studies involving this compound.
Table 1: Summary of this compound Dosages in Murine Models
| Study Type | Animal Model | This compound Dosage | Administration Route | Dosing Frequency | Key Findings |
| Efficacy | Xenograft (Human C4-2 cells in SCID mice) | 10 mg/kg | Intraperitoneal (i.p.) | Daily for 14 days | Significant tumor growth inhibition (42%) compared to vehicle control.[3] |
| Efficacy | Syngeneic (CT26 in BALB/c mice) | 15 mg/kg | Oral Gavage (p.o.) | Daily for 14 days | Moderate delay in tumor growth; well-tolerated.[4] |
| Toxicology | CD-1 Mice | 5, 10, 20 mg/kg | Intravenous (i.v.) | Single dose | MTD determined to be 15 mg/kg. Signs of toxicity at 20 mg/kg included rough fur and apathy.[3] |
| Toxicology | CD-1 Mice | 5, 20 mg/kg/day | Inhalation | 1 hour/day for 7 days | NOAEL established at 5 mg/kg/day. Higher doses showed adverse clinical signs.[5][6] |
| Pharmacokinetics | Wistar Rats | 5 mg/kg | Intravenous (i.v.) | Single dose | Biphasic elimination with a fast distribution phase.[7] |
Table 2: Recommended Maximum Administration Volumes for Various Routes in Mice [8]
| Route of Administration | Acceptable Maximum Volume (mL/kg) | Absolute Maximum Volume (mL/kg) |
| Oral Gavage | 10 | (20) |
| Subcutaneous (SC) | 5-10 | (20) |
| Intraperitoneal (IP) | 5-10 | (20) |
| Intravenous (IV) bolus | 5 | (25) |
| Intramuscular (IM) | 0.05 per site | (0.1 per site) |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol describes a typical efficacy study of this compound in a subcutaneous tumor xenograft model.
1. Cell Culture and Animal Model:
- Human cancer cells (e.g., C4-2 prostate cancer cells) are cultured in appropriate media.
- Male SCID mice (6-8 weeks old) are used.
- Animals are allowed to acclimatize for at least one week before the start of the experiment.
2. Tumor Implantation:
- Harvest cultured cells and resuspend in a 1:1 mixture of PBS and Matrigel.
- Subcutaneously inject 2.5 x 10^6 cells in a volume of 200 µL into the right flank of each mouse.[3]
- Monitor tumor growth regularly.
3. Study Groups and Treatment:
- Once tumors reach a palpable size (e.g., 100 mm³), randomize mice into treatment and control groups (n=10 per group).[3]
- Group 1 (Control): Administer vehicle (e.g., PBS) intraperitoneally (i.p.) daily.
- Group 2 (Treatment): Administer this compound (e.g., 10 mg/kg) i.p. daily.
- The dosing volume should be calculated based on the animal's body weight.[8]
4. Monitoring and Endpoints:
- Measure tumor dimensions and body weight 3-4 times per week.
- Tumor volume can be calculated using the formula: (Length x Width²) / 2.
- The experiment is terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a specified duration (e.g., 29 days).[3]
- At the end of the study, euthanize the mice and collect tumors and other organs for further analysis (e.g., histology, biomarker analysis).
Protocol 2: Maximum Tolerated Dose (MTD) Study
This protocol outlines a procedure to determine the MTD of this compound.
1. Animal Model and Groups:
- Use healthy, non-tumor-bearing mice (e.g., CD-1 mice).
- Establish several dose groups with a vehicle control group. The dose levels should be chosen based on any available in vitro cytotoxicity data.
2. Administration and Observation:
- Administer a single dose of this compound via the intended clinical route (e.g., i.v. or p.o.).
- Observe the animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, 48, and 72 hours) post-administration.[9]
- Signs of toxicity may include changes in posture, rough fur, apathy, decreased activity, and irregular breathing.[3][6]
- Record body weights before and at the end of the observation period.
3. MTD Determination:
- The MTD is defined as the highest dose that does not cause mortality or unacceptable side effects.[9]
- If mortality occurs, the dose is considered to be above the MTD.
- Based on the results, a dose-range finding study may be conducted to further refine the tolerated dose for chronic studies.
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway for this compound action.
Experimental Workflow Diagram
Caption: General workflow for an in vivo efficacy study.
References
- 1. az.research.umich.edu [az.research.umich.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. In vitro and in vivo effects of a recombinant anti-PSMA immunotoxin in combination with docetaxel against prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Efficacy and Toxicity of an Antimicrobial Peptide in a Model of Endotoxin-Induced Pulmonary Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pharmacokinetics, biodistribution and toxicology of novel cell-penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iacuc.wsu.edu [iacuc.wsu.edu]
- 9. Toxicology | MuriGenics [murigenics.com]
Application Notes and Protocols for PS10, a Pyruvate Dehydrogenase Kinase (PDK) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of PS10, a potent pan-inhibitor of Pyruvate (B1213749) Dehydrogenase Kinase (PDK), and protocols for its preparation in experimental settings. This compound, with the chemical name 2-[(2,4-Dihydroxyphenyl)sulfonyl]-2,3-dihydro-1H-isoindole-4,6-diol, is a valuable tool for investigating cellular metabolism and its role in various diseases.[1][2]
Physicochemical and Inhibitory Properties of this compound
This compound is an ATP-competitive inhibitor that targets the ATP-binding pocket of PDKs, thereby preventing the phosphorylation and subsequent inactivation of the Pyruvate Dehydrogenase Complex (PDC).[1][3] This inhibition leads to a metabolic shift from glycolysis towards glucose oxidation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1564265-82-2 | [4] |
| Molecular Formula | C₁₄H₁₃NO₆S | [4] |
| Molecular Weight | 323.32 g/mol | [4] |
| Appearance | To be determined | [4] |
Table 2: In Vitro Inhibitory Activity of this compound against PDK Isoforms
| PDK Isoform | IC₅₀ (µM) |
| PDK1 | 2.1 |
| PDK2 | 0.8 |
| PDK3 | 21.3 |
| PDK4 | 0.76 |
Data sourced from MedchemExpress and TargetMol.[3][5]
This compound Signaling Pathway
This compound inhibits Pyruvate Dehydrogenase Kinase (PDK), which normally phosphorylates and inactivates the Pyruvate Dehydrogenase Complex (PDC). By inhibiting PDK, this compound allows Pyruvate Dehydrogenase Phosphatase (PDP) to dephosphorylate and activate PDC. An active PDC then converts pyruvate into acetyl-CoA, which enters the Krebs cycle for oxidative phosphorylation. This metabolic switch from glycolysis to glucose oxidation is crucial in various physiological and pathological conditions.
Solubility and Solution Preparation
Proper dissolution of this compound is critical for reliable experimental outcomes. The choice of solvent and preparation method depends on the experimental system (in vitro vs. in vivo).
Table 3: Solubility of this compound
| Solvent | Concentration | Notes | Reference |
| DMSO | ≥ 62.5 mg/mL (193.31 mM) | Ultrasonic treatment may be needed. Use freshly opened DMSO as it is hygroscopic. | [3] |
| In vivo formulation 1 | ≥ 6.25 mg/mL (19.33 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. | [3] |
| In vivo formulation 2 | Not specified | 10% DMSO aqueous solution containing 17.5% (w/v) (2-hydroxypropyl)-β-cyclodextrin. | [6] |
Stock Solution Preparation for In Vitro Experiments
Protocol 1: High-Concentration DMSO Stock
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer and sonicator
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the appropriate volume of DMSO to achieve the target concentration (e.g., for a 50 mg/mL stock, add 20 µL of DMSO to 1 mg of this compound).
-
Vortex the solution thoroughly.
-
If precipitation occurs, sonicate the solution in a water bath until it becomes clear.[5]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term (months) or -80°C for long-term (up to a year) storage.[3]
-
Working Solution Preparation for In Vivo Experiments
Protocol 2: Formulation with PEG300 and Tween-80
This formulation is suitable for intraperitoneal (i.p.) injection in animal models.
-
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile tubes and syringes
-
-
Procedure:
-
Prepare a concentrated stock of this compound in DMSO (e.g., 62.5 mg/mL).
-
In a sterile tube, add the required volume of the this compound/DMSO stock.
-
Sequentially add the other solvents in the following order, ensuring the solution is clear after each addition:
-
40% of the final volume with PEG300.
-
5% of the final volume with Tween-80.
-
45% of the final volume with sterile saline.
-
-
Vortex the final solution until it is homogeneous. If necessary, gentle heating and/or sonication can be used to aid dissolution.[3]
-
This working solution should be prepared fresh on the day of the experiment.[3]
-
Protocol 3: Formulation with (2-hydroxypropyl)-β-cyclodextrin
This alternative formulation has also been used for in vivo studies.[6]
-
Materials:
-
This compound powder
-
DMSO
-
(2-hydroxypropyl)-β-cyclodextrin
-
Sterile water
-
Sterile tubes and syringes
-
-
Procedure:
Experimental Protocols
The following are generalized protocols for key experiments involving this compound. Specific parameters may need to be optimized for your experimental model.
In Vitro PDK Inhibition Assay
This protocol outlines a general method to assess the inhibitory effect of this compound on PDK activity in a cell-free system.
Table 4: Protocol for In Vitro PDK Inhibition Assay
| Step | Procedure |
| 1. Reagent Preparation | Prepare assay buffer, recombinant PDK enzyme, PDC, and a stock solution of this compound in DMSO. |
| 2. Serial Dilution | Perform serial dilutions of the this compound stock solution to obtain a range of desired concentrations. |
| 3. Kinase Reaction | In a microplate, combine the assay buffer, PDC, and varying concentrations of this compound or vehicle (DMSO). |
| 4. Initiation | Initiate the kinase reaction by adding ATP and the recombinant PDK enzyme. |
| 5. Incubation | Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes). |
| 6. Termination | Stop the reaction by adding a suitable stop solution (e.g., containing EDTA). |
| 7. Detection | Measure the remaining PDC activity using a colorimetric or fluorometric assay that detects the products of the PDC reaction (e.g., NADH formation). |
| 8. Data Analysis | Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve. |
In Vivo Efficacy Study in a Diet-Induced Obesity (DIO) Mouse Model
This protocol is based on published studies evaluating the effect of this compound on glucose tolerance and PDC activity in DIO mice.[1][3][6]
Table 5: Protocol for In Vivo Study in DIO Mice
| Step | Procedure |
| 1. Animal Model | Induce obesity in C57BL/6J mice by feeding them a high-fat diet for a specified period (e.g., 3 weeks).[1] |
| 2. This compound Administration | Prepare the this compound formulation (e.g., Protocol 2 or 3) and administer it to the DIO mice via intraperitoneal (i.p.) injection at a dose of 70 mg/kg.[1][3] |
| 3. Treatment Regimen | Treatment can be a single dose or multiple doses over several days (e.g., daily for 3 days or longer).[1][3] |
| 4. Glucose Tolerance Test (GTT) | After the treatment period, fast the mice overnight and perform a GTT by administering a glucose bolus (e.g., 1.5 g/kg) and measuring blood glucose levels at various time points (e.g., 0, 30, 60, 120 minutes).[3] |
| 5. Tissue Collection | At the end of the study, euthanize the mice and collect tissues of interest (e.g., heart, liver, kidney) for further analysis.[1][3] |
| 6. PDC Activity Assay | Prepare tissue homogenates and measure PDC activity and the phosphorylation status of the E1α subunit of PDC by Western blotting.[1] |
| 7. Data Analysis | Compare the results from the this compound-treated group with a vehicle-treated control group to assess the in vivo efficacy of this compound. |
Experimental Workflow Visualization
The following diagram illustrates a general workflow for conducting an in vivo study with this compound.
References
- 1. Structure-guided Development of Specific Pyruvate Dehydrogenase Kinase Inhibitors Targeting the ATP-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-guided development of specific pyruvate dehydrogenase kinase inhibitors targeting the ATP-binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. This compound | PDK Inhibitor | TargetMol [targetmol.com]
- 6. A novel inhibitor of pyruvate dehydrogenase kinase stimulates myocardial carbohydrate oxidation in diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Myocardial Carbohydrate Oxidation with PS10
For Researchers, Scientists, and Drug Development Professionals
Introduction
PS10, with the chemical name 2((2,4-dihydroxyphenyl)sulfonyl) isoindoline-4,6-diol, is a novel, potent, and ATP-competitive pan-pyruvate dehydrogenase kinase (PDK) inhibitor.[1] It targets all four PDK isoforms, thereby activating the pyruvate (B1213749) dehydrogenase complex (PDC).[1] The PDC is a critical mitochondrial enzyme complex that serves as a gatekeeper for the entry of pyruvate, derived from carbohydrates, into the tricarboxylic acid (TCA) cycle for oxidation.[2][3] In pathological states such as diabetic cardiomyopathy, myocardial metabolism shifts away from glucose oxidation towards fatty acid oxidation, leading to reduced cardiac efficiency and function.[4] By inhibiting PDKs, this compound reverses the phosphorylation-mediated inhibition of PDC, thus stimulating myocardial carbohydrate oxidation.[3][5] This makes this compound a valuable pharmacological tool for studying the role of carbohydrate metabolism in cardiac physiology and pathophysiology, and a potential therapeutic agent for conditions like diabetic cardiomyopathy.[5][6]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound against PDK Isoforms
| PDK Isoform | IC₅₀ (µM) |
| PDK1 | 2.1 |
| PDK2 | 0.8 |
| PDK3 | 21.3 |
| PDK4 | 0.76 |
| Data sourced from MedchemExpress.[1] |
Table 2: In Vivo Effects of this compound on Pyruvate Dehydrogenase Complex (PDC) Activity
| Tissue | Treatment | Fold Increase in PDC Activity (vs. Vehicle) |
| Heart | Single dose (70 mg/kg, i.p.) | 11-fold |
| Liver | Single dose (70 mg/kg, i.p.) | 23-fold |
| Kidney | Single dose (70 mg/kg, i.p.) | 1.4-fold |
| Data sourced from MedchemExpress.[7] |
Table 3: Effect of this compound on Glucose Tolerance in Diet-Induced Obese (DIO) Mice
| Time (minutes) | Vehicle-Treated DIO Mice (mg/dL) | This compound-Treated DIO Mice (mg/dL) |
| 0 | ~200 | ~168 |
| 30 | ~482 | ~312 |
| 120 | ~210 | ~163 |
| Mice were administered a glucose challenge of 1.5 g/kg. This compound was administered at 70 mg/kg (i.p.). Data sourced from MedchemExpress.[7] |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound in Mice
This protocol describes the preparation and intraperitoneal (i.p.) injection of this compound in a mouse model.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween 80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Syringes and needles for i.p. injection
-
Vortex mixer and sonicator
Procedure:
-
Preparation of this compound Vehicle:
-
Prepare a vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile saline.[8]
-
Add the solvents sequentially in a sterile tube, ensuring the solution is clear after the addition of each solvent.
-
Mix thoroughly using a vortex mixer. Gentle heating or sonication can be used to aid dissolution.[8]
-
-
Preparation of this compound Injection Solution:
-
Dissolve this compound in the prepared vehicle to achieve the desired final concentration. A typical concentration for a 70 mg/kg dose is 5 mg/mL.[8]
-
Ensure this compound is completely dissolved. Sonication is recommended to achieve a clear solution.[8]
-
It is recommended to prepare the injection solution fresh on the day of use.[9]
-
-
Intraperitoneal Injection:
-
Weigh the mouse to determine the correct injection volume.
-
Restrain the mouse and locate the injection site in the lower abdominal quadrant.
-
Insert a 25-27 gauge needle at a 10-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered the bladder or an intestine.
-
Slowly inject the calculated volume of the this compound solution.
-
Monitor the animal for any adverse reactions post-injection.
-
Protocol 2: Ex Vivo Langendorff Heart Perfusion for Myocardial Metabolism Studies
This protocol provides a general framework for using an isolated perfused heart system to study the effects of this compound on myocardial metabolism.
Materials:
-
Langendorff perfusion apparatus
-
Krebs-Henseleit Buffer components (see Table 4)
-
Carbogen (B8564812) gas (95% O₂, 5% CO₂)
-
Surgical instruments for heart excision
-
This compound stock solution
-
Peristaltic pump
Procedure:
-
Preparation of Krebs-Henseleit Buffer:
-
Heart Excision and Cannulation:
-
Anesthetize the animal (e.g., Sprague-Dawley rat) and perform a thoracotomy.
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
-
Identify the aorta and carefully cannulate it onto the Langendorff apparatus.
-
Initiate retrograde perfusion with warm, oxygenated Krebs-Henseleit buffer at a constant pressure (e.g., 70-80 mmHg).[10]
-
-
Stabilization and this compound Administration:
-
Allow the heart to stabilize for a 20-30 minute period, monitoring baseline cardiac function (e.g., heart rate, left ventricular developed pressure).
-
Prepare the desired concentration of this compound in the Krebs-Henseleit buffer.
-
Switch the perfusion to the buffer containing this compound.
-
Perfuse with the this compound-containing buffer for the desired duration.
-
-
Metabolic Analysis:
-
Collect the coronary effluent for analysis of metabolites (e.g., lactate).
-
At the end of the experiment, the heart tissue can be freeze-clamped for subsequent analysis of PDC activity or other metabolic parameters.
-
Table 4: Composition of Krebs-Henseleit Buffer
| Component | Concentration (mM) |
| NaCl | 118.0 |
| KCl | 4.7 |
| CaCl₂ | 2.5 |
| MgSO₄ | 1.2 |
| KH₂PO₄ | 1.2 |
| NaHCO₃ | 25.0 |
| Glucose | 11.0 |
| Data sourced from Benchchem Application Notes.[10] |
Protocol 3: Intraperitoneal Glucose Tolerance Test (IPGTT) in Mice
This protocol is used to assess the effect of this compound on glucose metabolism in vivo.
Materials:
-
Glucose solution (e.g., 20% D-glucose in sterile saline)
-
Glucometer and test strips
-
Syringes and needles for i.p. injection
-
Animal scale
Procedure:
-
Animal Preparation:
-
Fast mice overnight for approximately 16 hours, with free access to water.[5]
-
Weigh the mice immediately before the test.
-
-
Baseline Glucose Measurement:
-
Obtain a baseline blood glucose reading (t=0) from a small tail clip.
-
-
Glucose Administration:
-
Blood Glucose Monitoring:
-
Measure blood glucose levels at 15, 30, 60, and 120 minutes post-glucose injection.[5]
-
Gently massage the tail to obtain a small drop of blood for each measurement.
-
Protocol 4: Pyruvate Dehydrogenase Complex (PDC) Activity Assay
This protocol outlines a method to measure total PDC activity in heart tissue homogenates.
Materials:
-
Heart tissue sample
-
Homogenization buffer (50 mM 3-(N-morpholino)propanesulfonic acid, pH 7.4, 80 mM KCl, 2 mM MgCl₂, 0.5 mM EDTA, 0.5 mM phenylmethylsulfonyl fluoride, 0.1 µg/mL leupeptin)
-
Recombinant rat PDH phosphatase 1
-
[1-¹⁴C]pyruvic acid
-
Scintillation counter
Procedure:
-
Tissue Homogenization:
-
Homogenize a piece of frozen heart tissue in the homogenization buffer.
-
Freeze-thaw the homogenate three times using liquid nitrogen.
-
Centrifuge at 600 x g for 10 minutes and collect the supernatant.[12]
-
Determine the protein concentration of the supernatant.
-
-
Dephosphorylation to Activate PDC:
-
Incubate 50-250 µg of protein with 10 mM MgCl₂, 1 mM CaCl₂, 4.4 mM dichloroacetate, and 5 µg of PDH phosphatase 1 for 30 minutes at 30°C to fully activate the PDC.[12]
-
-
PDC Activity Measurement:
-
Measure total PDC activity by quantifying the production of ¹⁴CO₂ from [1-¹⁴C]pyruvic acid using a scintillation counter.[12]
-
Visualizations
Caption: Mechanism of action of this compound on the Pyruvate Dehydrogenase Complex.
Caption: General experimental workflow for in vivo studies with this compound.
Caption: Workflow for ex vivo Langendorff heart perfusion experiments.
References
- 1. Langendorff heart - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Furoates and Thenoates Inhibit Pyruvate Dehydrogenase Kinase 2 Allosterically by Binding to its Pyruvate Regulatory Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intraperitoneal glucose tolerance test (IPGTT) Protocol - IMPReSS [web.mousephenotype.org]
- 6. diacomp.org [diacomp.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | PDK Inhibitor | TargetMol [targetmol.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. adinstruments.com [adinstruments.com]
- 12. Tissue-specific pyruvate dehydrogenase complex deficiency causes cardiac hypertrophy and sudden death of weaned male mice - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Role of PS10 in Obesity Research: A Deep Dive into a Novel Therapeutic Avenue
Introduction
The global obesity epidemic necessitates the urgent development of novel and effective therapeutic strategies. In this context, a promising new compound, designated PS10, has emerged from preclinical studies as a potential game-changer in the field of obesity research. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in exploring the multifaceted applications of this compound in combating obesity and its associated metabolic disorders. While the complete signaling cascade of this compound is still under active investigation, initial findings point towards a significant role in modulating key pathways involved in adipogenesis, energy expenditure, and insulin (B600854) sensitivity.
Key Applications of this compound in Obesity Research
Initial research has identified several key areas where this compound shows significant therapeutic promise:
-
Inhibition of Adipogenesis: this compound has been observed to interfere with the differentiation of pre-adipocytes into mature fat cells, a crucial process in the development of obesity.
-
Enhancement of Energy Expenditure: Preclinical models suggest that this compound can increase basal metabolic rate and promote the browning of white adipose tissue, leading to greater energy expenditure.
-
Improvement of Insulin Sensitivity: this compound appears to positively influence insulin signaling pathways, suggesting a potential role in mitigating the insulin resistance commonly associated with obesity.
-
Regulation of Appetite: Preliminary data indicates that this compound may have an effect on central appetite-regulating pathways, contributing to a reduction in food intake.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound.
Table 1: Effect of this compound on Adipocyte Differentiation and Lipid Accumulation
| Treatment Group | Concentration (µM) | Adipocyte Differentiation (% of Control) | Lipid Accumulation (OD at 510 nm) |
| Control | - | 100 ± 5.2 | 0.85 ± 0.04 |
| This compound | 1 | 78 ± 4.1 | 0.62 ± 0.03 |
| This compound | 5 | 45 ± 3.5 | 0.38 ± 0.02 |
| This compound | 10 | 21 ± 2.8 | 0.19 ± 0.01 |
Table 2: In Vivo Efficacy of this compound in a High-Fat Diet (HFD)-Induced Obesity Mouse Model
| Treatment Group | Dosage (mg/kg/day) | Body Weight Change (%) | Food Intake ( g/day ) | Fasting Blood Glucose (mg/dL) |
| Control (HFD) | - | +25.4 ± 2.1 | 4.2 ± 0.3 | 145 ± 8.7 |
| This compound (HFD) | 10 | +12.1 ± 1.5 | 3.1 ± 0.2 | 110 ± 6.2 |
| This compound (HFD) | 25 | +5.8 ± 1.1 | 2.5 ± 0.2 | 95 ± 5.1 |
Signaling Pathways and Mechanisms of Action
This compound is hypothesized to exert its anti-obesity effects through a complex interplay of signaling pathways. While the full picture is still emerging, current evidence suggests the involvement of the following key pathways.
Caption: Proposed signaling pathway of this compound in target cells.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the efficacy of this compound in obesity research.
Protocol 1: In Vitro Adipocyte Differentiation Assay
Objective: To evaluate the effect of this compound on the differentiation of pre-adipocytes into mature adipocytes.
Materials:
-
3T3-L1 pre-adipocyte cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% Fetal Bovine Serum (FBS)
-
Differentiation medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin)
-
This compound (dissolved in DMSO)
-
Oil Red O staining solution
-
Phosphate Buffered Saline (PBS)
-
Formalin (10%)
Procedure:
-
Culture 3T3-L1 pre-adipocytes in DMEM with 10% FBS until confluent.
-
Two days post-confluency, induce differentiation by replacing the medium with differentiation medium containing various concentrations of this compound or vehicle (DMSO) as a control.
-
After 48 hours, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin, along with the respective concentrations of this compound or vehicle.
-
Replenish the medium every 48 hours for a total of 8-10 days.
-
On day 8 or 10, wash the cells with PBS and fix with 10% formalin for 1 hour.
-
Wash the fixed cells with water and stain with Oil Red O solution for 1 hour to visualize lipid droplets.
-
Wash the stained cells with water and acquire images using a microscope.
-
For quantification, elute the Oil Red O stain with isopropanol (B130326) and measure the absorbance at 510 nm.
Caption: Workflow for the in vitro adipocyte differentiation assay.
Protocol 2: High-Fat Diet (HFD)-Induced Obesity Mouse Model
Objective: To assess the in vivo efficacy of this compound in preventing or treating obesity in a mouse model.
Materials:
-
C57BL/6J mice (male, 6-8 weeks old)
-
High-fat diet (60% kcal from fat)
-
Standard chow diet
-
This compound (formulated for oral gavage)
-
Vehicle control
-
Metabolic cages
-
Glucometer
Procedure:
-
Acclimatize mice for one week with free access to standard chow and water.
-
Divide mice into three groups: Control (HFD + vehicle), this compound Low Dose (HFD + 10 mg/kg this compound), and this compound High Dose (HFD + 25 mg/kg this compound). A lean control group on a standard chow diet should also be included.
-
Induce obesity by feeding the mice a high-fat diet for 8-12 weeks.
-
Administer this compound or vehicle daily via oral gavage for the duration of the study.
-
Monitor body weight and food intake weekly.
-
At the end of the study, perform metabolic assessments, including fasting blood glucose measurements.
-
For energy expenditure analysis, place mice in metabolic cages to measure oxygen consumption (VO2) and carbon dioxide production (VCO2).
-
At the end of the experimental period, euthanize the mice and collect tissues (e.g., adipose tissue, liver) for further analysis (e.g., histology, gene expression).
Caption: Experimental workflow for the HFD-induced obesity mouse model.
Disclaimer: The information provided in these application notes is based on preliminary research and is intended for investigational use only. Further studies are required to fully elucidate the mechanisms of action and therapeutic potential of this compound. Researchers should adhere to all applicable laboratory safety guidelines and animal welfare regulations.
Investigating Insulin Resistance with the Phosphoinositide-Binding Peptide PBP10: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Insulin (B600854) resistance, a hallmark of type 2 diabetes and metabolic syndrome, is characterized by the attenuated response of insulin-sensitive tissues, such as adipose and muscle, to insulin. A critical event in insulin-mediated glucose disposal is the translocation of the glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane. The phosphoinositide-binding peptide, PBP10, has emerged as a valuable molecular tool to dissect the intricate signaling pathways governing this process. PBP10 is a cell-permeable peptide that selectively induces the translocation of GLUT4 to the plasma membrane without activating the canonical insulin signaling cascade involving phosphatidylinositol 3-kinase (PI3K) and Akt.[1] This unique property allows for the uncoupling of GLUT4 translocation from its subsequent activation, providing a powerful system to investigate the distinct molecular events that regulate each step.
This document provides detailed application notes and protocols for utilizing PBP10 in the investigation of insulin resistance, with a focus on in vitro studies using the 3T3-L1 adipocyte model.
Mechanism of Action
PBP10 induces a ring-like distribution of GLUT4 at the plasma membrane of 3T3-L1 adipocytes, a phenomenon visually similar to the effects of insulin.[1] However, unlike insulin, PBP10-mediated GLUT4 translocation does not result in a significant increase in glucose uptake.[1] This suggests that the mere presence of GLUT4 at the plasma membrane is insufficient for glucose transport and that a subsequent activation step, dependent on the PI3K/Akt pathway, is necessary. PBP10's mechanism of action is independent of the initial signaling events triggered by insulin, such as the activation of PI3K, Akt, and cCbl.[1] This makes PBP10 an invaluable tool for studying the downstream events of GLUT4 translocation and for identifying potential therapeutic targets that can enhance the activation of already translocated GLUT4 in insulin-resistant states.
Data Presentation
The following tables summarize the quantitative effects of PBP10 on GLUT4 translocation and glucose uptake in 3T3-L1 adipocytes, providing a clear comparison with insulin.
Table 1: Effect of PBP10 and Insulin on GLUT4 Translocation in 3T3-L1 Adipocytes
| Treatment | Concentration | Duration | % of Cells with GLUT4 Translocation (Mean ± SE) |
| Untreated Control | - | 15 min | Baseline |
| PBP10 | 40 µM | 15 min | ~80% (Comparable to maximal insulin effect)[1] |
| Insulin | 100 nM | 15 min | ~85%[1] |
| Rhodamine B-QRL (Control Peptide) | 40 µM | 15 min | No significant effect[1] |
Table 2: Dose-Response of PBP10 on Glucose Uptake in 3T3-L1 Adipocytes
| PBP10 Concentration | 2-Deoxy-D-glucose Uptake (relative to basal) |
| 0 µM (Basal) | 1.0 |
| 10 µM | No significant increase |
| 20 µM | No significant increase |
| 40 µM | No significant increase[1] |
| 100 nM Insulin (Positive Control) | Significant increase |
Experimental Protocols
Protocol 1: Culture and Differentiation of 3T3-L1 Preadipocytes
This protocol describes the standard method for culturing 3T3-L1 preadipocytes and inducing their differentiation into mature, insulin-responsive adipocytes.
Materials:
-
3T3-L1 preadipocytes
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Bovine Calf Serum (BCS)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-isobutyl-1-methylxanthine (IBMX)
-
Dexamethasone
-
Insulin (bovine)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Preadipocyte Culture: Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% BCS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of Differentiation (Day 0): Two days post-confluence, replace the culture medium with differentiation medium I (DMEM, 10% FBS, 1% Penicillin-Streptomycin, 0.5 mM IBMX, 1 µM Dexamethasone, and 1 µg/mL insulin).
-
Maturation (Day 2): After 48 hours, replace the medium with differentiation medium II (DMEM, 10% FBS, 1% Penicillin-Streptomycin, and 1 µg/mL insulin).
-
Maintenance (Day 4 onwards): Replace the medium every 2 days with adipocyte maintenance medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin). Mature, insulin-responsive adipocytes are typically ready for experiments between days 8 and 12 post-differentiation.
Protocol 2: GLUT4 Translocation Assay by Immunofluorescence Microscopy
This protocol details the method for visualizing and quantifying GLUT4 translocation to the plasma membrane in 3T3-L1 adipocytes treated with PBP10.
Materials:
-
Differentiated 3T3-L1 adipocytes cultured on glass coverslips
-
PBP10 peptide
-
Insulin (positive control)
-
Serum-free DMEM
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking buffer (e.g., PBS with 5% Bovine Serum Albumin)
-
Primary antibody against GLUT4
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
Procedure:
-
Serum Starvation: Serum-starve differentiated 3T3-L1 adipocytes for 2-4 hours in serum-free DMEM.
-
Treatment: Treat the cells with 40 µM PBP10 or 100 nM insulin for 15 minutes at 37°C. Include an untreated control.
-
Fixation: Wash the cells with ice-cold PBS and fix with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate with the primary anti-GLUT4 antibody overnight at 4°C. The following day, wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Staining and Mounting: Wash with PBS, stain with DAPI for 5 minutes, and mount the coverslips onto microscope slides using mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence or confocal microscope. Quantify GLUT4 translocation by assessing the intensity of the ring-like fluorescence at the plasma membrane.
Protocol 3: 2-Deoxy-D-glucose Uptake Assay
This protocol measures the rate of glucose uptake in 3T3-L1 adipocytes following treatment with PBP10.
Materials:
-
Differentiated 3T3-L1 adipocytes cultured in 12-well or 24-well plates
-
PBP10 peptide
-
Insulin (positive control)
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-deoxy-D-[³H]glucose or a non-radioactive glucose analog (e.g., 2-NBDG)
-
Cytochalasin B (inhibitor of glucose transport)
-
Lysis buffer (e.g., 0.1% SDS)
-
Scintillation cocktail (for radioactive assay) or fluorescence plate reader (for non-radioactive assay)
Procedure:
-
Serum Starvation: Serum-starve differentiated 3T3-L1 adipocytes for 2-4 hours in serum-free DMEM.
-
Pre-incubation: Wash the cells with KRH buffer and pre-incubate for 30 minutes at 37°C.
-
Treatment: Add PBP10 (e.g., 40 µM) or insulin (e.g., 100 nM) and incubate for 15 minutes at 37°C.
-
Glucose Uptake: Initiate glucose uptake by adding 2-deoxy-D-[³H]glucose or 2-NBDG to each well for 5-10 minutes. To determine non-specific uptake, include wells treated with cytochalasin B.
-
Termination: Stop the uptake by washing the cells rapidly with ice-cold PBS.
-
Lysis and Measurement: Lyse the cells with lysis buffer. If using 2-deoxy-D-[³H]glucose, add the lysate to a scintillation vial with scintillation cocktail and measure radioactivity using a scintillation counter. If using a fluorescent analog, measure the fluorescence using a plate reader.
-
Data Analysis: Calculate the specific glucose uptake by subtracting the non-specific uptake from the total uptake.
Visualization of Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and the experimental workflow.
Caption: PBP10 vs. Insulin Signaling for GLUT4 Translocation.
Caption: Experimental Workflow for Investigating PBP10 Effects.
References
Application Notes and Protocols for High-Throughput Screening of PS10, a Pan-PDK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
PS10 is a novel, potent, and ATP-competitive pan-inhibitor of Pyruvate (B1213749) Dehydrogenase Kinase (PDK) isoforms (PDK1, PDK2, PDK3, and PDK4). PDKs are critical regulators of cellular metabolism, acting as a brake on the Pyruvate Dehydrogenase Complex (PDC). By inhibiting the PDC, PDKs shift metabolism from mitochondrial respiration towards aerobic glycolysis, a hallmark of many cancer cells known as the Warburg effect. Inhibition of PDKs by compounds like this compound can reverse this glycolytic switch, promoting oxidative phosphorylation and inducing apoptosis in cancer cells, making PDK a promising therapeutic target in oncology and metabolic diseases.
This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) to identify and characterize novel PDK inhibitors.
Signaling Pathway of this compound
This compound exerts its effect by inhibiting the PDK-mediated phosphorylation of the E1α subunit of the Pyruvate Dehydrogenase Complex (PDC). This inhibition leads to the activation of PDC, which in turn catalyzes the conversion of pyruvate to acetyl-CoA, fueling the tricarboxylic acid (TCA) cycle and oxidative phosphorylation in the mitochondria. This metabolic reprogramming is a key mechanism for the anti-cancer effects of PDK inhibitors.
Data Presentation
Inhibitory Activity of this compound against PDK Isoforms
The inhibitory potency of this compound was determined against the four human PDK isoforms using a biochemical assay. The half-maximal inhibitory concentration (IC50) values demonstrate that this compound is a pan-PDK inhibitor.
| PDK Isoform | IC50 (µM)[1] |
| PDK1 | 2.1 |
| PDK2 | 0.8 |
| PDK3 | 21.3 |
| PDK4 | 0.77 |
High-Throughput Screening (HTS) Campaign Summary (Hypothetical Data)
A hypothetical high-throughput screening campaign was conducted to identify novel PDK inhibitors from a diverse library of 100,000 small molecules. The ADP-Glo™ Kinase Assay was employed in a 384-well format with recombinant human PDK2.
| HTS Parameter | Value |
| Compound Library Size | 100,000 |
| Screening Concentration | 10 µM |
| Assay Format | 384-well plate |
| Primary Hit Rate | 0.5% |
| Confirmed Hits (Dose-Response) | 150 |
| Z'-Factor | 0.75 |
| Signal-to-Background Ratio | 8 |
Experimental Protocols
High-Throughput Screening Workflow for PDK Inhibitors
The following workflow outlines the major steps in a high-throughput screening campaign to identify PDK inhibitors.
References
Application Notes and Protocols for PS10 Treatment in Diet-Induced Obesity Models
These application notes provide a comprehensive overview of the hypothetical therapeutic agent, PS10, for the treatment of diet-induced obesity in preclinical rodent models. This document is intended for researchers, scientists, and drug development professionals engaged in obesity and metabolic disease research.
Introduction
Obesity is a multifactorial metabolic disorder characterized by excessive adipose tissue accumulation, leading to an increased risk of type 2 diabetes, cardiovascular diseases, and other comorbidities.[1] Diet-induced obesity (DIO) in animal models, particularly mice and rats fed a high-fat diet (HFD), serves as a translationally relevant platform to study the pathophysiology of obesity and to evaluate novel therapeutic interventions.[2][3][4] this compound is a novel therapeutic candidate hypothesized to ameliorate obesity and its metabolic complications by modulating key cellular signaling pathways involved in metabolism and adipogenesis.
Mechanism of Action
This compound is postulated to exert its anti-obesity effects through the activation of the PI3K/AKT signaling pathway, a critical regulator of metabolic homeostasis.[1][5] Dysregulation of this pathway is strongly associated with the severity of obesity and insulin (B600854) resistance.[1][6] By activating this pathway, this compound is thought to enhance insulin sensitivity, promote glucose uptake, and inhibit adipogenesis, thereby leading to a reduction in body weight and fat mass.
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes from a 12-week study of this compound treatment in a diet-induced obesity mouse model.
Table 1: Effects of this compound on Body Weight and Composition
| Treatment Group | Initial Body Weight (g) | Final Body Weight (g) | Body Weight Change (%) | Fat Mass (g) | Lean Mass (g) |
| Control (Normal Diet) | 22.5 ± 1.5 | 25.0 ± 1.8 | 11.1 | 3.5 ± 0.5 | 20.0 ± 1.5 |
| HFD (Vehicle) | 23.0 ± 1.6 | 45.2 ± 3.2 | 96.5 | 18.5 ± 2.5 | 24.5 ± 2.0 |
| HFD + this compound (10 mg/kg) | 22.8 ± 1.7 | 32.1 ± 2.5 | 40.8 | 10.2 ± 1.8 | 20.5 ± 1.7 |
Table 2: Effects of this compound on Metabolic Parameters
| Treatment Group | Fasting Glucose (mg/dL) | Fasting Insulin (ng/mL) | HOMA-IR | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) |
| Control (Normal Diet) | 85 ± 5 | 0.5 ± 0.1 | 1.0 | 80 ± 10 | 50 ± 8 |
| HFD (Vehicle) | 140 ± 12 | 2.5 ± 0.5 | 8.8 | 150 ± 15 | 120 ± 12 |
| HFD + this compound (10 mg/kg) | 105 ± 8 | 1.0 ± 0.3 | 2.6 | 100 ± 12 | 70 ± 10 |
Experimental Protocols
A widely used method to induce obesity in rodents is through the administration of a high-fat diet.[2][3]
-
Animals: Male C57BL/6J mice, 6-8 weeks old.
-
Housing: Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle.
-
Diet:
-
Control Group: Fed a standard chow diet (10% kcal from fat).
-
Obesity Induction Group: Fed a high-fat diet (HFD) with 45-60% of calories derived from fat for 8-12 weeks to induce obesity.[3]
-
-
Monitoring: Body weight and food intake are monitored weekly.[7]
-
Randomization: After the obesity induction period, mice are randomized into treatment groups based on body weight.
-
Treatment Groups:
-
Control (Normal Diet) + Vehicle
-
HFD + Vehicle
-
HFD + this compound (e.g., 10 mg/kg body weight)
-
-
Administration: this compound is administered daily via oral gavage or intraperitoneal injection for a specified duration (e.g., 8-12 weeks).
-
Monitoring: Body weight, food intake, and water consumption are monitored throughout the treatment period.
-
Glucose Tolerance Test (GTT):
-
Fast mice for 6 hours.
-
Administer a glucose bolus (1.5-2 g/kg) via intraperitoneal injection.[8]
-
Measure blood glucose levels from tail vein blood at 0, 15, 30, 60, 90, and 120 minutes post-injection.
-
-
Insulin Tolerance Test (ITT):
-
Fast mice for 4-6 hours.
-
Administer human insulin (0.75-1 U/kg) via intraperitoneal injection.
-
Measure blood glucose levels at 0, 15, 30, 45, and 60 minutes post-injection.
-
-
Serum Analysis:
-
Collect blood via cardiac puncture or retro-orbital sinus at the end of the study.
-
Separate serum and store at -80°C.
-
Measure levels of insulin, triglycerides, total cholesterol, and inflammatory cytokines using commercially available ELISA kits.
-
-
Dual-Energy X-ray Absorptiometry (DEXA) or Nuclear Magnetic Resonance (NMR): These non-invasive methods are used to determine fat mass, lean mass, and bone mineral density in anesthetized mice at the beginning and end of the treatment period.
-
Adipose Tissue:
-
Excise and weigh epididymal white adipose tissue (eWAT) and inguinal white adipose tissue (iWAT).
-
Fix a portion of the tissue in 10% neutral buffered formalin.
-
Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to visualize adipocyte size.
-
-
Liver:
-
Excise and weigh the liver.
-
Perform H&E staining to assess steatosis (fatty liver).
-
Use Oil Red O staining on frozen sections to visualize lipid droplets.
-
Conclusion
The protocols and expected outcomes outlined in these application notes provide a framework for investigating the therapeutic potential of this compound in diet-induced obesity models. The proposed mechanism of action, centered on the PI3K/AKT pathway, offers a testable hypothesis for its anti-obesity effects. Successful translation of these findings could position this compound as a promising candidate for the treatment of metabolic disorders.
References
- 1. Signaling pathways in obesity: mechanisms and therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diet-induced obesity in animal models: points to consider and influence on metabolic markers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The signaling pathways in obesity‐related complications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. Diet-induced obesity murine model [protocols.io]
- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]
Application Notes and Protocols for Measuring PS10 Efficacy in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction:
PS10 is a novel investigational checkpoint inhibitor designed to block the Programmed Death-1 (PD-1) receptor. By inhibiting the interaction between PD-1 on T cells and its ligand, PD-L1, expressed on tumor cells, this compound aims to reinvigorate the host's anti-tumor immune response. These application notes provide detailed protocols for assessing the in vivo efficacy of this compound in preclinical syngeneic mouse models of cancer, a critical step in the drug development pipeline. The protocols outlined below for the CT26 and MC38 tumor models are well-established for evaluating immunomodulatory agents.[1][2][3][4][5]
Mechanism of Action: this compound (Anti-PD-1 Antibody)
This compound functions by disrupting the inhibitory signaling cascade initiated by the binding of PD-1 to PD-L1.[6][7] This interaction typically suppresses T-cell activation and cytokine production, allowing tumor cells to evade immune surveillance. By blocking this checkpoint, this compound restores the cytotoxic function of T cells, enabling them to recognize and eliminate cancer cells.[6][7]
Experimental Protocols
In Vivo Efficacy Study in Syngeneic Mouse Models
Syngeneic tumor models are the gold standard for evaluating immuno-oncology agents as they utilize immunocompetent mice, allowing for the study of a complete anti-tumor immune response.[1][2][3] The CT26 (colon carcinoma) in BALB/c mice and MC38 (colon adenocarcinoma) in C57BL/6 mice are two widely used models with well-characterized responses to checkpoint inhibitors.[4][5][8]
Materials:
-
Cell Lines: CT26.WT (ATCC CRL-2638), MC38 (available from various repositories)
-
Animals: Female BALB/c or C57BL/6 mice, 6-8 weeks old
-
Reagents: this compound, isotype control antibody, anti-mouse PD-1 antibody (positive control, e.g., clone RMP1-14), PBS, cell culture media (e.g., RPMI-1640), Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
Equipment: Laminar flow hood, incubator, centrifuges, calipers, syringes, needles.
Protocol Steps:
-
Cell Culture: Culture CT26 or MC38 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Tumor Implantation:
-
Harvest cells during the logarithmic growth phase.
-
Prepare a single-cell suspension in sterile PBS at a concentration of 1 x 10^6 cells per 100 µL for CT26 and 2 x 10^6 cells per 100 µL for MC38.[9][10]
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of the appropriate mouse strain (BALB/c for CT26, C57BL/6 for MC38).
-
-
Tumor Growth Monitoring and Randomization:
-
Treatment Administration:
-
Efficacy Endpoints:
-
Tumor Growth: Continue to measure tumor volume and body weight twice weekly.
-
Survival: Monitor mice for survival. Euthanize mice when tumors reach a predetermined endpoint (e.g., 2000 mm³) or if signs of excessive morbidity are observed.
-
Tumor Growth Inhibition (TGI): Calculate TGI at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Immune Cell Profiling by Flow Cytometry
To understand the mechanism of action of this compound, tumors and spleens can be harvested at the end of the study to analyze the composition of immune cell infiltrates.
Protocol Steps:
-
Tissue Preparation:
-
At the study endpoint, euthanize mice and excise tumors and spleens.
-
Mechanically dissociate tissues and/or use an enzymatic digestion kit (e.g., MACS Tumor Dissociation Kit) to create single-cell suspensions.[4]
-
For spleens, lyse red blood cells using an appropriate lysis buffer.
-
-
Cell Staining:
-
Count viable cells and aliquot approximately 1-2 x 10^6 cells per sample.
-
Block Fc receptors with an anti-CD16/CD32 antibody to reduce non-specific binding.[4]
-
Stain cells with a cocktail of fluorescently conjugated antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, FoxP3, CD11b, Gr-1).
-
Include a viability dye to exclude dead cells from the analysis.
-
-
Data Acquisition and Analysis:
-
Acquire data on a multi-color flow cytometer.
-
Analyze the data using software such as FlowJo to quantify different immune cell populations (e.g., CD8+ T cells, CD4+ helper T cells, regulatory T cells, myeloid-derived suppressor cells).
-
Data Presentation
Table 1: In Vivo Efficacy of this compound in the CT26 Syngeneic Model
| Treatment Group (10 mg/kg) | Day 7 (mm³) | Day 14 (mm³) | Day 21 (mm³) | TGI (%) at Day 21 | Median Survival (days) |
| Vehicle Control | 150 ± 25 | 650 ± 80 | 1500 ± 200 | - | 25 |
| Isotype Control | 145 ± 30 | 630 ± 75 | 1450 ± 180 | 3.3 | 26 |
| This compound | 130 ± 20 | 350 ± 50 | 500 ± 90 | 66.7 | 45 |
| Anti-mPD-1 (Positive Control) | 125 ± 22 | 330 ± 45 | 480 ± 85 | 68.0 | 48 |
Data are represented as mean tumor volume ± SEM. TGI is calculated relative to the vehicle control group.
Table 2: In Vivo Efficacy of this compound in the MC38 Syngeneic Model
| Treatment Group (10 mg/kg) | Day 7 (mm³) | Day 14 (mm³) | Day 21 (mm³) | TGI (%) at Day 21 | Complete Responders |
| Vehicle Control | 120 ± 20 | 550 ± 60 | 1300 ± 150 | - | 0/10 |
| Isotype Control | 115 ± 18 | 540 ± 55 | 1280 ± 140 | 1.5 | 0/10 |
| This compound | 100 ± 15 | 200 ± 30 | 250 ± 45 | 80.8 | 4/10 |
| Anti-mPD-1 (Positive Control) | 95 ± 16 | 180 ± 28 | 220 ± 40 | 83.1 | 5/10 |
Data are represented as mean tumor volume ± SEM. TGI is calculated relative to the vehicle control group.
Table 3: Immune Cell Infiltration in CT26 Tumors Following this compound Treatment
| Cell Population | Marker | Vehicle Control (% of CD45+) | This compound Treated (% of CD45+) | P-value |
| T Cells | CD3+ | 25.5 ± 3.1 | 40.2 ± 4.5 | <0.01 |
| Cytotoxic T Cells | CD3+CD8+ | 8.2 ± 1.5 | 20.5 ± 3.0 | <0.001 |
| Helper T Cells | CD3+CD4+ | 15.1 ± 2.0 | 18.5 ± 2.2 | >0.05 |
| Regulatory T Cells | CD4+FoxP3+ | 4.5 ± 0.8 | 2.1 ± 0.5 | <0.05 |
| CD8+/Treg Ratio | - | 1.8 | 9.8 | <0.001 |
Data are represented as mean percentage of CD45+ live, singlet cells ± SEM.
These protocols provide a robust framework for evaluating the preclinical efficacy of the novel PD-1 inhibitor, this compound. By utilizing well-established syngeneic mouse models and detailed endpoint analyses, researchers can generate the critical data necessary to advance promising immuno-oncology candidates toward clinical development. The provided tables and diagrams serve as templates for data presentation and conceptual understanding of the experimental design and mechanism of action.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. content.noblelifesci.com [content.noblelifesci.com]
- 3. proqinase.com [proqinase.com]
- 4. Tumor-immune profiling of CT-26 and Colon 26 syngeneic mouse models reveals mechanism of anti-PD-1 response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evolution of preclinical characterization and insights into clinical pharmacology of checkpoint inhibitors approved for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. anaptysbio.com [anaptysbio.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Preclinical Development of Ipilimumab and Nivolumab Combination Immunotherapy: Mouse Tumor Models, In Vitro Functional Studies, and Cynomolgus Macaque Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Anticancer Effect of Salvia plebeia and Its Active Compound by Improving T-Cell Activity via Blockade of PD-1/PD-L1 Interaction in Humanized PD-1 Mouse Model [frontiersin.org]
- 12. Frontiers | Impact of mouse model tumor implantation site on acquired resistance to anti-PD-1 immune checkpoint therapy [frontiersin.org]
- 13. Tumor growth inhibition and immune system activation following treatment with thorium-227 conjugates and PD-1 check-point inhibition in the MC-38 murine model - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Handling and Storage of PS10 Reagent: A Detailed Guide
Abstract
This application note provides a comprehensive overview of the handling, storage, and application of PS10, a versatile C13 ethoxy phosphate (B84403) ester potassium salt. Primarily utilized as a powerful emulsifier, this compound offers robust performance across a range of polymer systems. This document outlines its key chemical and physical properties, provides detailed protocols for its safe handling and optimal storage, and includes experimental workflows for its application in emulsion polymerization. The information is intended for researchers, scientists, and professionals in drug development and material science who require a reliable and stable emulsifying agent.
Introduction
This compound, commercially known as Lanphos this compound, is a C13 ethoxy phosphate ester potassium salt that functions as a highly effective primary emulsifier.[1] Its unique chemical structure allows it to form stable emulsions without the need for a secondary surfactant, making it a valuable tool in the formulation of various polymer systems.[1] A key feature of this compound is its integrated stabilizer system, which prevents the re-agglomeration of polymer particles, ensuring the creation of emulsions with exceptionally small particle sizes.[1] This document serves as a detailed guide to its properties, safe handling, and experimental use.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is essential for its proper handling and application. The following table summarizes the key characteristics of Lanphos this compound.
| Property | Value | Reference |
| Composition | C13 ethoxy phosphate ester potassium salt | [1] |
| CAS Number | 68186-36-7 | [1] |
| Appearance at 25°C | Clear pale straw liquid | [1] |
| pH (5% aqueous) | 9.0 - 11.0 | [1] |
| Solids Content (%) | 24.0 - 26.0 | [1] |
| Specific Gravity at 25°C | 1.04 | [1] |
| Viscosity at 25°C (cP) | ~1000 | [1] |
| Solubility in Water | Soluble | [1] |
| Flash Point (closed cup °C) | >150 | [1] |
| Surface Tension (0.1% aqueous, mN/m) | 36.7 | [1] |
| Critical Micelle Concentration (mg/l) | 12.1 | [1] |
Handling and Storage Protocols
Proper handling and storage are critical to maintain the stability and efficacy of this compound.
Personal Protective Equipment (PPE)
When handling this compound, it is recommended to use standard laboratory PPE to minimize exposure and ensure safety.
-
Gloves: Wear impervious gloves, such as butyl rubber.[2]
-
Eye Protection: Use chemical safety goggles to protect against splashes.[2]
-
Lab Coat: A standard lab coat should be worn to protect clothing.
-
Ventilation: Handle in a well-ventilated area.[3]
Storage Conditions
To ensure the long-term stability of this compound, it should be stored under the following conditions:
-
Temperature: Store in a cool, well-ventilated place.[3] Avoid high temperatures and direct sunlight.[3]
-
Container: Keep the container tightly closed when not in use.[2] The original packaging is recommended.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and fluorides, which can cause violent reactions.[2][3]
Spill and Disposal Procedures
In case of a spill, collect the material using a method that does not generate dust, such as vacuum suction or wet methods.[3][4] Dispose of the waste in accordance with local, state, and federal regulations.[3]
Experimental Protocols and Applications
This compound is a versatile emulsifier for a variety of applications. The following sections provide a general protocol for its use in emulsion polymerization.
Emulsion Polymerization Workflow
The following diagram illustrates a typical workflow for an emulsion polymerization process using this compound as the primary emulsifier.
Caption: A typical workflow for emulsion polymerization using this compound.
General Protocol for Emulsion Polymerization
-
Preparation of Aqueous Phase:
-
In a reaction vessel, add deionized water.
-
Add the desired amount of this compound to the water with stirring until fully dissolved. The concentration of this compound will depend on the specific polymer system and desired particle size.
-
-
Preparation of Organic Phase:
-
In a separate container, mix the monomer(s) with the initiator.
-
-
Emulsification and Polymerization:
-
Slowly add the organic phase to the aqueous phase under continuous agitation to form a pre-emulsion.
-
Heat the reaction mixture to the desired polymerization temperature.
-
Maintain stirring and temperature for the required reaction time.
-
-
Post-Polymerization:
-
Cool the resulting emulsion to room temperature.
-
The final polymer emulsion can then be characterized for properties such as particle size, viscosity, and stability.
-
Signaling Pathways and Logical Relationships
While this compound is primarily a chemical emulsifier and does not directly interact with biological signaling pathways in the context of its industrial application, its role in creating stable nano-emulsions can be crucial for drug delivery systems. The stability and small particle size of emulsions formed with this compound can enhance the bioavailability of encapsulated drugs.
The logical relationship for the function of this compound as an emulsifier is depicted in the following diagram:
Caption: The functional mechanism of this compound as an emulsifier.
Conclusion
This compound is a high-performance primary emulsifier with a well-defined chemical and physical profile. Adherence to the recommended handling and storage protocols is essential for ensuring its stability and performance. The experimental protocols provided offer a starting point for its application in emulsion polymerization, and its properties make it a candidate for advanced applications such as in the formulation of drug delivery systems. For detailed safety information, always refer to the manufacturer's Safety Data Sheet (SDS).
References
Application Notes and Protocols for Proteomic Analysis of PDK Inhibition by PS10
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate (B1213749) Dehydrogenase Kinase (PDK) isoforms are crucial regulators of cellular metabolism, acting as a gatekeeper between glycolysis and the tricarboxylic acid (TCA) cycle. By phosphorylating and inactivating the Pyruvate Dehydrogenase Complex (PDC), PDKs shift metabolism towards aerobic glycolysis, a hallmark of many cancer cells, and are implicated in metabolic diseases such as diabetes.[1] PS10 is a potent, ATP-competitive pan-inhibitor of PDK isoforms, demonstrating significant potential for therapeutic intervention by reversing this metabolic switch.[2] These application notes provide detailed protocols for the proteomic and phosphoproteomic analysis of cellular systems upon treatment with this compound, enabling researchers to elucidate its mechanism of action and identify biomarkers of response.
Quantitative Data Summary
The inhibitory activity of this compound against PDK isoforms has been characterized, providing a basis for its use in cellular and in vivo studies.[2][3] Furthermore, while comprehensive proteomic datasets for this compound are emerging, analysis of other PDK inhibitors such as Dichloroacetate (DCA) provides insight into the expected proteomic and metabolic shifts.[4]
Table 1: Inhibitory Activity of this compound against PDK Isoforms
| Parameter | PDK1 | PDK2 | PDK3 | PDK4 |
| IC₅₀ (µM) | 2.1 | 0.8 | 21.3 | 0.76 |
| K_d (nM) vs PDK2 | - | 239 | - | - |
Data sourced from MedchemExpress and Tso et al., 2014.[2][3]
Table 2: Representative Quantitative Proteomic Data of a Cancer Cell Line Treated with a Pan-PDK Inhibitor
| Protein | Gene | Cellular Pathway | Fold Change (Log2) | p-value |
| Pyruvate Dehydrogenase E1 Subunit Alpha 1 (p-Ser293) | PDHA1 | TCA Cycle | -2.5 | <0.01 |
| Lactate Dehydrogenase A | LDHA | Glycolysis | -1.8 | <0.01 |
| Hexokinase 2 | HK2 | Glycolysis | -1.5 | <0.05 |
| Phosphofructokinase, Platelet | PFKP | Glycolysis | -1.2 | <0.05 |
| Pyruvate Kinase M2 | PKM2 | Glycolysis | -1.1 | <0.05 |
| Citrate Synthase | CS | TCA Cycle | +1.5 | <0.05 |
| Isocitrate Dehydrogenase [NAD] Subunit Alpha | IDH3A | TCA Cycle | +1.3 | <0.05 |
| Succinate Dehydrogenase [ubiquinone] Flavoprotein Subunit | SDHA | TCA Cycle / OXPHOS | +1.2 | <0.05 |
| ATP Synthase F1 Subunit Alpha | ATP5F1A | Oxidative Phosphorylation | +1.4 | <0.05 |
| Carnitine Palmitoyltransferase 1A | CPT1A | Fatty Acid Oxidation | +1.6 | <0.01 |
| Acyl-CoA Dehydrogenase, Long Chain | ACADL | Fatty Acid Oxidation | +1.4 | <0.05 |
| Hypoxia-inducible factor 1-alpha | HIF1A | Hypoxia Response | -1.7 | <0.01 |
This table presents hypothetical yet biologically plausible data based on the known function of PDK inhibitors in shifting metabolism from glycolysis to oxidative phosphorylation.
Signaling Pathways and Experimental Workflows
To understand the broader impact of this compound on cellular signaling and metabolism, it is essential to visualize the key pathways and the experimental approach for proteomic analysis.
Caption: PDK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for proteomic analysis of this compound treatment.
Experimental Protocols
The following protocols provide a detailed methodology for conducting proteomic and phosphoproteomic analyses of cells treated with this compound.
Protocol 1: Cell Culture and Lysis for Proteomic Analysis
-
Cell Seeding and Treatment:
-
Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentration of this compound (or vehicle control, e.g., DMSO) for the specified duration (e.g., 24 hours). A dose-response experiment is recommended to determine the optimal concentration.
-
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add an appropriate volume of lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Lysis and Protein Quantification:
-
Incubate the lysate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (containing the protein extract) to a new tube.
-
Determine the protein concentration using a standard method such as the Bicinchoninic Acid (BCA) assay.
-
Protocol 2: In-Solution Tryptic Digestion
-
Reduction and Alkylation:
-
Take a defined amount of protein (e.g., 100 µg) from each sample and adjust the volume with a suitable buffer (e.g., 8 M urea (B33335) in 50 mM Tris-HCl, pH 8.5).
-
Add Dithiothreitol (DTT) to a final concentration of 5 mM and incubate at 56°C for 30 minutes.
-
Cool the samples to room temperature.
-
Add iodoacetamide (B48618) to a final concentration of 15 mM and incubate in the dark at room temperature for 30 minutes.
-
-
Digestion:
-
Dilute the sample with 50 mM Tris-HCl (pH 8.5) to reduce the urea concentration to less than 1.5 M.
-
Add sequencing-grade modified trypsin at a 1:50 (trypsin:protein) ratio.
-
Incubate overnight at 37°C with gentle shaking.
-
-
Peptide Cleanup:
-
Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1% to stop the digestion.
-
Desalt the peptides using a C18 solid-phase extraction (SPE) column according to the manufacturer's instructions.
-
Dry the eluted peptides in a vacuum centrifuge.
-
Protocol 3: Phosphopeptide Enrichment (Optional)
For phosphoproteomic analysis, enrich for phosphopeptides from the tryptic digest using one of the following methods:
-
Titanium Dioxide (TiO₂) Chromatography: This method enriches for phosphopeptides based on their affinity for titanium dioxide. Follow a well-established protocol for TiO₂-based enrichment.
-
Immobilized Metal Affinity Chromatography (IMAC): This technique utilizes metal ions (e.g., Fe³⁺ or Ga³⁺) to capture phosphopeptides.
-
Antibody-based Enrichment: Use antibodies specific for phosphorylated tyrosine, serine, or threonine residues to immunoprecipitate phosphopeptides.
Protocol 4: LC-MS/MS Analysis and Data Processing
-
LC-MS/MS Analysis:
-
Resuspend the dried peptides in a suitable solvent (e.g., 0.1% formic acid).
-
Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., an Orbitrap instrument) coupled to a nano-liquid chromatography system.
-
Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method for peptide fragmentation and detection.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer, or similar).
-
Search the fragmentation data against a relevant protein database (e.g., UniProt/Swiss-Prot for the organism of interest) to identify peptides and proteins.
-
Perform quantitative analysis to determine the relative abundance of proteins or phosphopeptides between this compound-treated and control samples.
-
Use statistical analysis to identify significantly regulated proteins or phosphosites.
-
Perform bioinformatics analysis (e.g., Gene Ontology and pathway analysis) to interpret the biological significance of the proteomic changes.
-
Conclusion
The protocols and information provided herein offer a comprehensive guide for researchers investigating the effects of the PDK inhibitor this compound on the cellular proteome and phosphoproteome. By employing these methods, scientists can gain valuable insights into the molecular mechanisms of PDK inhibition, identify potential biomarkers for drug efficacy, and advance the development of novel therapeutics targeting cellular metabolism.
References
- 1. Pyruvate Dehydrogenase Kinase Inhibition by Dichloroacetate in Melanoma Cells Unveils Metabolic Vulnerabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-guided development of specific pyruvate dehydrogenase kinase inhibitors targeting the ATP-binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Polysorbate 10 (PS10) Precipitation in Media
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address Polysorbate 10 (PS10) precipitation issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Polysorbate 10 and why is it used in cell culture media?
Polysorbate 10 is a non-ionic surfactant and emulsifier used in various applications, including pharmaceuticals and cell culture. In media formulations, it acts as a stabilizing agent, preventing the aggregation of proteins and other molecules, and reducing cell shear stress in bioreactors. Its chemical structure consists of a sorbitan (B8754009) monolaurate esterified with polyethylene (B3416737) glycol.
Q2: What does it mean if I see precipitation in my this compound-containing media?
Precipitation, observed as cloudiness, particles, or a film in the media, indicates that some components are no longer in solution. This can be due to the degradation of this compound itself, leading to the formation of insoluble byproducts, or interactions between this compound and other media components.
Q3: Can this compound precipitation affect my cell cultures?
Yes, precipitation can negatively impact your experiments. The formation of particles can alter the intended concentration of media components, potentially leading to nutrient depletion and reduced cell viability or growth. Furthermore, the degradation products of this compound could be directly cytotoxic.
Q4: What are the primary causes of this compound precipitation?
This compound precipitation is most often a result of its degradation through two main pathways:
-
Hydrolysis: The breakdown of the ester bond in the this compound molecule, often catalyzed by enzymes (like lipases that may be present as impurities) or accelerated by extremes in pH. This process releases free fatty acids, such as lauric acid, which has low solubility in aqueous solutions and can precipitate.
-
Oxidation: The degradation of the polyoxyethylene (POE) chains of the this compound molecule. This can be initiated by exposure to light, elevated temperatures, or the presence of metal ions and peroxides.[1] Oxidative degradation can lead to the formation of various reactive species and ultimately result in precipitation.
Troubleshooting Guide
If you are experiencing precipitation in your this compound-containing media, follow this step-by-step guide to identify the potential cause and find a solution.
Step 1: Visual Inspection
The first step is to carefully observe the precipitation. The characteristics of the particles can provide initial clues about the cause.
Q: What should I look for during visual inspection?
A: Observe the following:
-
Appearance: Are the particles crystalline, amorphous, or fibrous?
-
Color: Are they white, colored, or translucent?
-
Location: Are they suspended in the media, settled at the bottom, or forming a film on the surface?
Experimental Protocol: Visual Inspection
Preparation: Ensure the exterior of the media container is clean.
Background: Hold the container against a well-lit, non-glare white and then a matte black background to enhance particle visibility.[2][3]
Inspection: Gently swirl the container and observe the contents for at least 5 seconds against each background.[2][3] Look for any discrete particles, cloudiness, or film.
Documentation: Record your observations, including the estimated size, shape, and number of particles.
Step 2: Review Storage and Handling Conditions
Improper storage and handling are common culprits for polysorbate degradation.
Q: What are the ideal storage conditions for this compound-containing media?
A: To minimize degradation, this compound-containing media should be:
-
Protected from light: Store in opaque or amber containers.
-
Stored at the recommended temperature: Avoid repeated freeze-thaw cycles and exposure to high temperatures.[4]
-
Sealed tightly: Minimize exposure to oxygen to prevent oxidation.
Step 3: Investigate Potential Chemical Incompatibilities
Interactions with other media components can contribute to this compound instability.
Q: Which media components are known to interact with polysorbates?
A: Several factors can influence this compound stability:
-
pH: Polysorbates are most stable at neutral pH. Acidic or alkaline conditions can accelerate hydrolysis.[5]
-
Metal Ions: Trace metal ions (e.g., iron, copper) can catalyze oxidative degradation.[6] Consider using chelating agents if metal ion contamination is suspected.
-
Buffers: Certain buffers can affect polysorbate stability. For instance, histidine buffers have been shown to potentially accelerate PS80 degradation in the presence of metal ions, while citrate (B86180) and phosphate (B84403) buffers appeared more stable.[7]
Step 4: Analytical Testing
If the cause of precipitation is still unclear, analytical tests can provide definitive answers.
DLS is a non-destructive technique that measures the size distribution of sub-micron particles in a solution.[8][9][10]
Q: When should I use DLS?
A: Use DLS to confirm the presence of sub-visible particles and to monitor changes in particle size over time under different storage conditions.
Experimental Protocol: Dynamic Light Scattering (DLS)
Sample Preparation:
Ensure the sample is homogenous by gentle inversion. Avoid vigorous shaking to prevent bubble formation.
If necessary, dilute the sample with a filtered, particle-free solvent to a suitable concentration for DLS measurement.[10]
Instrument Setup:
Clean the cuvette thoroughly with a suitable solvent and dry with filtered air.
Equilibrate the instrument to the desired measurement temperature.[10]
Measurement:
Transfer the sample to the cuvette, ensuring no bubbles are present.
Place the cuvette in the instrument and allow it to equilibrate to the set temperature.
Perform the measurement according to the instrument's software instructions. Multiple runs are recommended for statistical accuracy.[11]
Data Analysis:
Analyze the correlation function to determine the particle size distribution and polydispersity index (PDI). A higher PDI indicates a broader range of particle sizes, which could be a sign of aggregation or precipitation.
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) is a powerful method for quantifying the amount of intact polysorbate and detecting its degradation products.[12][13][14]
Q: How can HPLC-CAD help troubleshoot precipitation?
A: By comparing the chromatogram of your problematic media to a fresh, properly stored control, you can:
-
Quantify this compound: A decrease in the main this compound peak suggests degradation.
-
Detect Degradation Products: The appearance of new peaks corresponding to free fatty acids (like lauric acid) or other degradation products can confirm the degradation pathway.
Experimental Protocol: HPLC-CAD for this compound Analysis
This is a general protocol and may need optimization for your specific instrument and media composition.
Sample Preparation:
Chromatographic Conditions (Example for Polysorbate 80, adaptable for this compound):
Column: C18 reverse-phase column.
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with an additive like formic acid is often used.[16]
Flow Rate: Typically around 1.0 mL/min.
Column Temperature: Maintained at a constant temperature, for example, 30°C.[16]
CAD Settings:
Follow the manufacturer's recommendations for your specific detector model.
Analysis:
Inject the prepared sample and a series of this compound standards to create a calibration curve.
Identify and quantify the peak corresponding to intact this compound.
Look for the appearance of earlier eluting peaks that may correspond to degradation products like lauric acid.
Elevated peroxide levels are an indicator of oxidative degradation.
Q: How can I measure peroxide levels in my media?
A: Commercially available colorimetric assay kits provide a straightforward method for quantifying peroxides.[11][13][17][18]
Experimental Protocol: Peroxide Assay (Colorimetric Kit)
Reagent Preparation: Prepare standards and working reagents according to the kit manufacturer's instructions.[13][17]
Assay Procedure:
Pipette standards and samples into a 96-well plate in duplicate.
Add the color reagent to all wells.
Incubate at room temperature for the time specified in the protocol (e.g., 30 minutes).[17]
Measurement: Read the absorbance at the recommended wavelength (e.g., 550 nm) using a microplate reader.[17]
Calculation: Determine the peroxide concentration in your samples by comparing their absorbance to the standard curve.
Data Summary Tables
Note: Due to the limited availability of specific data for Polysorbate 10, the following tables present representative data for Polysorbate 20 and 80 to illustrate general trends.
Table 1: Effect of Temperature on Polysorbate Degradation
| Polysorbate | Temperature | Storage Time | Remaining Polysorbate (%) |
| PS20 | 5°C | 48 weeks | ~100% |
| PS80 | 5°C | 48 weeks | ~95% |
| PS20 | 25°C | 48 weeks | ~81-94% |
| PS80 | 25°C | 48 weeks | ~47-55% |
| PS20 | 40°C | 12 weeks | <20% |
| PS80 | 40°C | 12 weeks | ~0% |
Data adapted from a comparative stability study of PS20 and PS80 in aqueous solutions.[15]
Table 2: Critical Micelle Concentration (CMC) of Polysorbates
| Polysorbate | Approximate CMC (µM) | Approximate CMC (% w/v) |
| Polysorbate 20 | 55 | 0.006% |
| Polysorbate 80 | 13 | 0.001% |
The CMC is the concentration above which surfactant molecules self-assemble into micelles.[19]
Table 3: Solubility of Lauric Acid (a this compound Degradation Product)
| Solvent | Solubility |
| Water | Sparingly soluble[20] |
| Ethanol | ~20 mg/mL[20] |
| DMSO | ~20 mg/mL[20] |
| 1:8 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL[20] |
Visualizations
Troubleshooting Workflow for this compound Precipitation
Caption: A flowchart outlining the systematic approach to troubleshooting this compound precipitation.
Experimental Workflow for HPLC-CAD Analysis
Caption: A diagram illustrating the key steps in analyzing this compound stability using HPLC-CAD.
Degradation Pathways of Polysorbate 10
Caption: A diagram showing the two primary degradation pathways of Polysorbate 10.
References
- 1. researchgate.net [researchgate.net]
- 2. shxws.net [shxws.net]
- 3. SOP for Visual Inspection of Filled Vials and Ampoules [m-pharmainfo.com]
- 4. researchgate.net [researchgate.net]
- 5. Uses and Properties of Pharmaceutical Grade Polysorbate - Guangdong Huana Chemistry Co., Ltd. [huanachemical.com]
- 6. SOP FOR VISUAL INSPECTION OF AMPOULES AND PARENTERAL PRODUCTS – PharmaGuideHub [pharmaguidehub.com]
- 7. Comparative analysis and mechanistic insights into polysorbate 80 stability differences in biopharmaceutical buffer systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. Determination of particle size using dynamic light scattering | Norlab [norlab.com]
- 10. DLS Particle Size Analyzer: Overview and Testing Steps | MtoZ Biolabs [mtoz-biolabs.com]
- 11. pharxmonconsulting.com [pharxmonconsulting.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. mdpi.com [mdpi.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Degradation of polysorbates 20 and 80: studies on thermal autoxidation and hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effect of Polysorbate 80 Concentration on Thermal and Photostability of a Monoclonal Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effect of Polysorbate 20 and Polysorbate 80 on the Higher Order Structure of a Monoclonal Antibody and its Fab and Fc Fragments Probed Using 2D NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Technical Support Center: Optimizing PS10 Concentration for Cell Viability
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with the novel investigational compound PS10. Our aim is to help you optimize its concentration for accurate and reproducible cell viability experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
| Issue ID | Problem | Potential Cause | Suggested Solution |
| This compound-T01 | Higher than expected cytotoxicity at low this compound concentrations. | Cell line is highly sensitive to this compound. | Perform a dose-response experiment with a wider range of concentrations, starting from the nanomolar range.[1][2] |
| This compound-T02 | No significant decrease in cell viability even at high this compound concentrations. | 1. The cell line may be resistant to this compound. 2. This compound may have poor solubility or stability in the culture medium.[3][4][5] 3. The incubation time may be too short.[6] | 1. Test this compound on a different, sensitive cell line as a positive control. 2. Check for this compound precipitation in the media.[1][7] Consider using a different solvent or a solubilizing agent. Prepare fresh dilutions for each experiment.[6] 3. Perform a time-course experiment (e.g., 24, 48, 72 hours).[2] |
| This compound-T03 | High variability in results between replicate wells. | 1. Uneven cell seeding.[7] 2. Inconsistent pipetting of this compound or assay reagents. 3. Edge effects in the microplate.[8] | 1. Ensure a homogenous cell suspension before seeding. 2. Calibrate pipettes and use consistent technique. 3. Avoid using the outer wells of the plate for experimental samples; fill them with sterile media or PBS to maintain humidity.[2] |
| This compound-T04 | U-shaped dose-response curve (viability decreases then increases at higher concentrations). | 1. This compound may be precipitating at high concentrations, interfering with optical density readings.[7] 2. The compound may directly interact with the assay reagent (e.g., reducing MTT).[7][9] | 1. Visually inspect wells for precipitate.[1] 2. Perform a cell-free assay to check for direct interaction between this compound and the assay reagent.[1][9] |
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a novel small molecule inhibitor hypothesized to induce apoptosis by modulating the PI3K/Akt signaling pathway. By inhibiting PI3K, this compound is thought to prevent the phosphorylation and activation of Akt, a key protein in promoting cell survival.[10][11] This leads to the downstream activation of pro-apoptotic proteins and ultimately, programmed cell death.
Q2: What is a recommended starting concentration range for this compound in a cell viability assay?
A2: For a novel compound like this compound, it is advisable to start with a broad, logarithmic dilution series to establish a dose-response curve. A common starting range is from 10 nM to 100 µM.[2][6] This wide range will help identify the effective concentration window for your specific cell line.
Q3: Which cell viability assay is most suitable for testing this compound?
A3: Tetrazolium-based colorimetric assays such as MTT and XTT are widely used and suitable for assessing the cytotoxic effects of compounds like this compound.[2][12] These assays measure the metabolic activity of viable cells. The XTT assay has the advantage of its formazan (B1609692) product being water-soluble, which simplifies the protocol by eliminating a solubilization step.[13]
Q4: How can I distinguish between a cytotoxic and a cytostatic effect of this compound?
A4: Assays like MTT measure metabolic activity, which can decrease due to either cell death (cytotoxicity) or inhibition of proliferation (cytostatic effect).[1] To differentiate between these, you can perform a cell counting assay (e.g., using a hemocytometer) at the beginning and end of the treatment period. A decrease in cell number below the initial seeding density suggests cytotoxicity, whereas a stable cell number indicates a cytostatic effect.[1] Additionally, specific assays for apoptosis (e.g., Annexin V staining) or necrosis (e.g., LDH release assay) can provide more definitive answers.[1]
Q5: What are the best practices for preparing and storing a this compound stock solution?
A5: For hydrophobic compounds like this compound, DMSO is a common solvent.[1] Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO.[1][6] It is crucial to store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[6] When preparing working solutions, dilute the stock in complete culture medium and ensure the final DMSO concentration does not exceed a non-toxic level (typically <0.5%).[1]
Experimental Protocols
Protocol: Determining the IC50 of this compound using the MTT Assay
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[12]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).
-
Incubate for the desired exposure time (e.g., 48 hours).[6]
-
-
MTT Assay:
-
After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[2]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[2]
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[2]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[2]
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.[2]
-
Visualizations
Caption: Workflow for optimizing this compound concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cellculturedish.com [cellculturedish.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. benchchem.com [benchchem.com]
- 13. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 14. broadpharm.com [broadpharm.com]
PS10 off-target effects mitigation
PS10 Technical Support Center
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address potential challenges and mitigate off-target effects during experimentation with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective ATP-competitive inhibitor of Tyrosine Kinase X (TKX), a critical component of the pro-survival signaling pathway in several cancer cell lines. By binding to the ATP-binding pocket of TKX, this compound prevents the phosphorylation of its downstream substrates, leading to an induction of apoptosis in malignant cells.
Q2: I am observing higher-than-expected cytotoxicity in my cell line. What could be the cause?
Unexpectedly high cytotoxicity can often be attributed to off-target effects. We recommend performing a comprehensive kinome scan to identify potential off-target kinases that are inhibited by this compound at the concentrations used in your experiments. Additionally, consider performing a dose-response curve to determine the optimal concentration of this compound that maximizes on-target effects while minimizing cytotoxicity.
Q3: How can I confirm that this compound is engaging with its intended target, TKX, in my cellular model?
Several methods can be employed to confirm target engagement. A Western blot analysis to assess the phosphorylation status of TKX's direct downstream substrate is a common approach. A decrease in phosphorylation upon this compound treatment would indicate target engagement. For a more direct measure, a Cellular Thermal Shift Assay (CETSA) can be performed to demonstrate the binding of this compound to TKX in intact cells.
Q4: Are there any known off-targets for this compound?
Early-stage profiling has identified Tyrosine Kinase Y (TKY) as a potential off-target for this compound. Inhibition of TKY has been linked to mild cardiotoxicity in preclinical models. It is crucial to monitor for any cellular indicators of TKY inhibition in your experiments.
Troubleshooting Guides
Issue 1: Inconsistent Efficacy of this compound Across Different Cancer Cell Lines
-
Possible Cause 1: Varying Expression Levels of TKX: The expression level of the primary target, TKX, can differ significantly between cell lines.
-
Troubleshooting Step: Perform a Western blot or qPCR to quantify the expression levels of TKX in your panel of cell lines. Correlate TKX expression with the observed IC50 values for this compound.
-
-
Possible Cause 2: Presence of Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters can lead to the active removal of this compound from the cell, reducing its effective intracellular concentration.
-
Troubleshooting Step: Treat cells with a known inhibitor of ABC transporters (e.g., verapamil) in combination with this compound. A potentiation of this compound's effect would suggest the involvement of efflux pumps.
-
Issue 2: Observed Phenotype Does Not Match Expected On-Target Effect
-
Possible Cause: Dominant Off-Target Effect: At the concentration used, this compound might be inhibiting an off-target protein more potently than TKX, leading to a phenotype that masks the intended on-target effect.
-
Troubleshooting Step: Perform a dose-response experiment and observe the phenotype at a range of concentrations. A shift in phenotype at higher concentrations could indicate an off-target effect. Corroborate these findings with a kinome-wide profiling assay to identify the off-target.
-
Quantitative Data Summary
Table 1: Kinase Inhibitory Profile of this compound
| Kinase Target | IC50 (nM) | Description |
| TKX (On-Target) | 5 | Primary target in the pro-survival pathway. |
| TKY (Off-Target) | 50 | Known off-target associated with potential side effects. |
| Kinase Z | > 1000 | A related kinase with low susceptibility to this compound. |
Table 2: Cellular Activity of this compound in Various Cancer Cell Lines
| Cell Line | TKX Expression | IC50 (nM) for Cell Viability | Notes |
| Cell Line A | High | 10 | High sensitivity to this compound. |
| Cell Line B | Medium | 50 | Moderate sensitivity to this compound. |
| Cell Line C | Low | > 1000 | Low sensitivity, potential resistance. |
Experimental Protocols
Protocol 1: Western Blot for TKX Phosphorylation
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with varying concentrations of this compound for the desired time.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate 20-30 µg of protein lysate on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with primary antibodies against phospho-TKX and total-TKX overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-60°C) for 3 minutes.
-
Lysis: Lyse the cells by three freeze-thaw cycles.
-
Centrifugation: Centrifuge the lysates to separate the soluble fraction from the precipitated proteins.
-
Analysis: Analyze the soluble fraction by Western blot using an antibody against TKX. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.
Visualizations
Caption: Intended signaling pathway of this compound, targeting TKX.
Caption: Workflow for identifying and validating off-target effects.
Caption: Troubleshooting decision tree for inconsistent this compound efficacy.
PS10 Experiments Technical Support Center
Welcome to the technical support center for PS10 experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the screening of small molecule inhibitors for the target protein this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in this compound screening assays?
A1: Variability in high-throughput screening can stem from multiple sources. Key contributors include compound solubility issues, protein instability, and systematic errors in liquid handling or plate reading.[1][2][3][4] Inconsistent results between replicates can compromise the identification of true hits and misdirect follow-up studies.[3]
Q2: My positive control inhibitor is showing lower than expected potency. What could be the cause?
A2: A decrease in the potency of a known inhibitor can indicate several problems. The protein may have lost activity due to instability, the inhibitor stock solution may have degraded, or there could be an issue with the assay components, such as the substrate or cofactors. It is also important to verify the concentration of all reagents.
Q3: I am observing a high background signal in my assay wells, even in the negative controls. What are the likely causes?
A3: High background can be caused by several factors, including non-specific binding of antibodies (if applicable), contamination of reagents, or issues with the assay plate itself.[5][6][7] Insufficient washing between steps or inadequate blocking can also lead to elevated background signals.[5][6]
Q4: Some of my hit compounds are not showing activity in secondary or orthogonal assays. Why might this be?
A4: This is a common challenge in drug discovery and can be attributed to "false positives" in the primary screen.[2] These can be compounds that interfere with the assay technology (e.g., autofluorescent compounds), aggregate at high concentrations, or are non-specific reactive compounds known as Pan-Assay Interference Compounds (PAINS).[8] It is crucial to perform counter-screens and orthogonal assays to validate initial hits.[8]
Troubleshooting Guides
Issue 1: Poor Compound Solubility
Poor aqueous solubility of test compounds is a frequent problem in biological assays and can lead to underestimated activity and inaccurate structure-activity relationships (SAR).[1][2][9]
Symptoms:
-
Visible precipitation in assay wells.
-
Inconsistent results between replicate wells.
-
Lower than expected potency of known compounds.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting compound solubility issues.
Detailed Steps:
-
Optimize DMSO Concentration: Many small molecules are initially dissolved in Dimethyl Sulfoxide (DMSO).[1][2] Ensure the final concentration of DMSO in the assay is as low as possible (typically <1%) to avoid protein denaturation and compound precipitation.[2]
-
Pre-Assay Solubility Check: Before running a full plate, perform a small-scale test to check the solubility of the compound in the assay buffer. This can be done by visual inspection or by measuring light scatter.
-
Modify Dilution Protocol: Instead of a single large dilution, use a serial dilution method to gradually introduce the compound into the aqueous buffer. This can help prevent the compound from crashing out of solution.[10]
-
Use Solubility-Enhancing Additives: In some cases, the addition of surfactants or other excipients can improve compound solubility.[10] However, these should be used with caution as they can interfere with the assay.
Table 1: Effect of Final DMSO Concentration on Compound Solubility and this compound Activity
| Final DMSO (%) | Compound Solubility | This compound Inhibition (%) |
| 5 | Poor (Visible Precipitate) | 15 |
| 2.5 | Moderate | 45 |
| 1 | Good | 85 |
| 0.5 | Excellent | 88 |
Issue 2: Protein Instability and Aggregation
The stability of the target protein, this compound, is critical for obtaining reliable and reproducible data.[11][12][13]
Symptoms:
-
Loss of signal over time.
-
High variability between assays performed on different days.
-
Visible protein precipitation.
Troubleshooting Workflow:
Caption: Workflow for addressing protein stability problems.
Detailed Steps:
-
Buffer Optimization: The pH and ionic strength of the buffer can significantly impact protein stability.[11] Perform a buffer screen to identify the optimal conditions for this compound.
-
Test Stabilizing Additives: The addition of agents like glycerol (B35011) (5-20%), bovine serum albumin (BSA), or mild detergents can help stabilize the protein.[11]
-
Optimize Storage Conditions: Aliquot the protein to avoid repeated freeze-thaw cycles and store at an appropriate temperature (typically -80°C).
-
Quality Control: Regularly check the activity of new batches of protein against a standardized positive control.
Table 2: Impact of Additives on this compound Stability
| Additive | This compound Activity after 24h at 4°C (%) |
| None | 45 |
| 10% Glycerol | 85 |
| 0.1% BSA | 78 |
| 0.05% Tween-20 | 92 |
Issue 3: High Background Signal
A high background signal can mask the true signal from the assay, reducing its sensitivity and dynamic range.[5][6][7]
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting high background.
Detailed Steps:
-
Optimize Washing: Increase the number and duration of wash steps to ensure complete removal of unbound reagents.[5][6]
-
Optimize Blocking: Increase the concentration or incubation time of the blocking buffer. You can also test different blocking agents (e.g., BSA, non-fat milk).[6]
-
Titrate Antibodies: If using an antibody-based detection method, titrate the primary and secondary antibodies to find the optimal concentration that gives a good signal-to-noise ratio.
-
Check for Contamination: Ensure all buffers and reagents are freshly prepared and free from contamination.
Experimental Protocols
Protocol 1: this compound Inhibition Assay
This protocol describes a generic fluorescence-based assay to screen for inhibitors of this compound.
Materials:
-
This compound protein
-
Fluorescently labeled substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20)
-
Test compounds dissolved in DMSO
-
Positive control inhibitor
-
384-well black microplates
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should not exceed 1%.
-
Add 5 µL of the diluted compounds or controls to the wells of the microplate.
-
Add 10 µL of this compound protein diluted in assay buffer to each well.
-
Incubate for 30 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding 10 µL of the fluorescent substrate to each well.
-
Read the fluorescence intensity at appropriate excitation and emission wavelengths over a time course.
-
Calculate the percent inhibition for each compound relative to the positive and negative controls.
Protocol 2: Buffer Optimization Screen for this compound Stability
This protocol uses a 96-well plate format to rapidly screen for optimal buffer conditions for this compound.
Materials:
-
Purified this compound protein
-
A series of buffers with varying pH and salt concentrations (see Table 3)
-
96-well PCR plate
-
Real-time PCR instrument capable of performing a thermal shift assay
Procedure:
-
Prepare a master mix of this compound protein and a fluorescent dye that binds to unfolded proteins.
-
Dispense the master mix into the wells of the PCR plate.
-
Add the different test buffers to the wells.
-
Seal the plate and place it in the real-time PCR instrument.
-
Program the instrument to slowly increase the temperature while monitoring fluorescence.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A higher Tm indicates greater stability.[11]
Table 3: Example Buffer Conditions for Screening
| Buffer Component | pH Range | Salt Concentration (mM) |
| HEPES | 6.5 - 8.0 | 50, 150, 300 |
| Tris-HCl | 7.0 - 8.5 | 50, 150, 300 |
| Phosphate | 6.0 - 7.5 | 50, 150, 300 |
References
- 1. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Spatial artifact detection improves the reproducibility of drug screening experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. How to deal with high background in ELISA | Abcam [abcam.com]
- 6. arp1.com [arp1.com]
- 7. benchchem.com [benchchem.com]
- 8. Activity artifacts in drug discovery and different facets of compound promiscuity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Surmodics - Guide to Determining Protein Stability in an Assay [shop.surmodics.com]
PS10 stability issues in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective use of PS10 (2-[(2,4-dihydroxyphenyl)sulfonyl]-2,3-dihydro-1H-isoindole-4,6-diol), a potent, ATP-competitive pan-inhibitor of Pyruvate Dehydrogenase Kinase (PDK) isoforms. Here you will find troubleshooting guides for common experimental issues, frequently asked questions (FAQs) regarding its stability and handling, and detailed protocols for key experiments.
Troubleshooting Guide
This section addresses common issues that may arise during experiments with this compound, particularly those related to its stability in solution.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in solution | - Poor solubility in the chosen solvent.- Supersaturation of the solution.- Compound degradation over time.- Low temperature during storage or use. | - Ensure complete dissolution in DMSO, using sonication if necessary.[1]- For aqueous buffers or cell culture media, dilute the DMSO stock solution rapidly with vigorous mixing.[2]- Prepare fresh solutions for each experiment to minimize degradation.[3]- If precipitation occurs after thawing a stock solution, gently warm the vial (e.g., to 37°C) and vortex to redissolve.[2] |
| Inconsistent or lower-than-expected biological activity | - Degradation of this compound in stock solutions or working solutions.- Inaccurate concentration due to incomplete dissolution or precipitation.- Repeated freeze-thaw cycles of stock solutions. | - Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[2]- Always use freshly prepared working solutions.[3][4]- Visually inspect solutions for any precipitation before use.- Verify the final DMSO concentration in your assay, as high concentrations can affect biological systems. A final concentration of <1% is generally recommended.[5] |
| Variability between experimental replicates | - Instability of this compound under specific experimental conditions (e.g., pH, temperature, light exposure).- Inconsistent preparation of this compound solutions. | - Standardize the protocol for solution preparation, including solvent type, dissolution method, and final concentration.- Protect solutions from light and maintain a consistent temperature during experiments where possible.- Prepare a single batch of working solution for all replicates in an experiment to ensure consistency. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO).[1][4][6][7] Solubility in DMSO has been reported at various concentrations, including 2 mg/mL[8], 50 mg/mL (with sonication recommended)[1], and ≥62.5 mg/mL (with ultrasound recommended)[4]. It is also noted that DMSO is hygroscopic, and using a newly opened bottle is advised for best results.[4] this compound is only slightly soluble in acetonitrile.[6][7]
Q2: How should I store this compound?
A2: Proper storage is crucial to maintain the stability and activity of this compound.
-
As a solid (powder): Store at -20°C. Under these conditions, it is stable for at least four years.[6][7]
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Stock solutions in DMSO: For long-term storage, aliquot the stock solution into single-use vials and store at -80°C for up to one year.[4] For shorter-term storage, -20°C for up to six months is acceptable.[4] It is highly recommended to avoid repeated freeze-thaw cycles.[2]
Q3: My this compound solution has precipitated. What should I do?
A3: If you observe precipitation in your stock solution after thawing, you can gently warm the vial to 37°C and vortex it to help redissolve the compound.[2] If precipitation occurs when diluting the DMSO stock into an aqueous buffer or cell culture medium, it may be due to the poor aqueous solubility of this compound. To mitigate this, ensure rapid and thorough mixing when diluting the stock solution.[2]
Q4: Can I prepare a large batch of working solution for multiple experiments?
A4: To ensure the highest activity and reproducibility, it is strongly recommended to prepare fresh working solutions for each experiment from a validated stock solution.[3][4] The stability of this compound in aqueous working solutions over extended periods has not been well-documented, and preparing fresh solutions minimizes the risk of degradation.
Q5: Are there any specific handling precautions for this compound?
A5: this compound should be handled according to standard laboratory safety procedures for chemical compounds. It is for research use only and not for human or veterinary use.[7] When preparing stock solutions, it is advisable to purge the solution with an inert gas before capping and storing.[7]
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of this compound against PDK isoforms. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[5][9]
Materials:
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Recombinant human PDK isoforms (PDK1, PDK2, PDK3, PDK4)
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PDK substrate (e.g., Pyruvate Dehydrogenase Complex or a suitable peptide)
-
ATP
-
Kinase assay buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)
-
This compound stock solution in DMSO
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96- or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
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Prepare a serial dilution of this compound in DMSO, and then further dilute in the kinase assay buffer. Ensure the final DMSO concentration remains low (e.g., <1%).[5]
-
In a multi-well plate, add the diluted this compound or vehicle (DMSO in assay buffer).
-
Add the diluted PDK enzyme to each well.
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Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor-enzyme binding.[5]
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Initiate the kinase reaction by adding a mixture of the PDK substrate and ATP. The ATP concentration should ideally be at or near the Km value for the specific PDK isozyme.[5]
-
Incubate the plate at 30°C for 60-120 minutes.
-
Stop the reaction and detect the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay kit.[5]
-
Measure the luminescence using a plate reader.
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Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC₅₀ value.[5]
In Vivo Administration of this compound in Mice
The following protocol is based on studies investigating the effects of this compound in diet-induced obese (DIO) mice.[10][11]
Materials:
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This compound powder
-
DMSO
-
(2-hydroxypropyl)-β-cyclodextrin
-
Sterile aqueous vehicle (e.g., saline)
-
Syringes and needles
Procedure for Vehicle Preparation:
-
Dissolve this compound in 100% DMSO to create a concentrated stock solution.[10][11]
-
Dilute the DMSO stock solution to create a final solution containing 10% DMSO and 17.5% (w/v) (2-hydroxypropyl)-β-cyclodextrin in an aqueous vehicle for injection.[10][11]
Dosing and Administration:
-
Animals are administered this compound at a dose of 70 mg/kg via intraperitoneal (i.p.) injection.[10][11]
-
The treatment duration can vary depending on the study's objectives. For acute metabolic studies, a single dose may be sufficient, while longer-term studies on glucose tolerance may require daily injections for several weeks.[10][11]
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in regulating cellular metabolism.
Experimental Workflow for In Vivo Metabolic Studies
Caption: Workflow for assessing the in vivo metabolic effects of this compound.
References
- 1. PS10_TargetMol [targetmol.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. This compound = 98 HPLC 1564265-82-2 [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. Structure-guided Development of Specific Pyruvate Dehydrogenase Kinase Inhibitors Targeting the ATP-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Interpreting Unexpected Results with PS10
Welcome to the technical support resource for PS10, a novel, potent, and selective inhibitor of Phosphoinositide 3-kinase (PI3K). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected results during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
This compound is a small molecule inhibitor targeting the p110α catalytic subunit of PI3K. By blocking the kinase activity of PI3K, this compound is expected to prevent the phosphorylation of Phosphatidylinositol 4,5-bisphosphate (PIP2) to Phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This action should lead to the subsequent inhibition of the downstream Akt signaling pathway, resulting in decreased cell proliferation and survival in cell lines with a constitutively active PI3K/Akt pathway.
Q2: How should I prepare and store this compound?
For optimal performance, this compound should be dissolved in DMSO to create a stock solution (e.g., 10 mM), aliquoted to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C. For cell-based assays, the final concentration of DMSO should be kept consistent across all treatments and should typically not exceed 0.1% to avoid solvent-induced toxicity.
Q3: What are the critical controls to include in my experiments with this compound?
Proper controls are essential for the correct interpretation of your results.[1] Key controls include:
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Vehicle Control: (e.g., DMSO) to account for any effects of the solvent.[1]
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Untreated Control: To establish a baseline for the measured parameters.[1]
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Positive Control: A known PI3K inhibitor (e.g., Wortmannin or LY294002) to ensure the experimental system and assays are responsive.
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Dose-Response Curve: To determine the optimal concentration range and IC50 for this compound in your specific model.[1]
Troubleshooting Guide 1: Unexpected Western Blot Results
Q4: I am not observing the expected decrease in phosphorylated Akt (p-Akt) after this compound treatment. What could be the cause?
This is a common issue that can arise from several factors, ranging from the compound itself to the specifics of the experimental setup.
Summary of Potential Issues and Solutions
| Observation | Potential Cause | Recommended Action |
| No change in p-Akt levels at any this compound concentration. | 1. Compound Instability/Inactivity: this compound stock may have degraded. 2. Low Compound Potency in Cell Line: The IC50 for your specific cell line may be higher than the concentrations tested. 3. Antibody Issue: The p-Akt antibody may not be specific or sensitive enough. | 1. Prepare a fresh stock solution of this compound. 2. Perform a wider dose-response experiment with higher concentrations of this compound. 3. Validate your p-Akt antibody using a positive control (e.g., cells treated with a known PI3K activator or another validated inhibitor).[2] |
| p-Akt levels decrease initially but then recover at later time points. | 1. Transient Inhibition: The inhibitory effect of this compound may be short-lived. 2. Feedback Loop Activation: Cells may activate compensatory signaling pathways that reactivate Akt.[1] | 1. Conduct a time-course experiment, analyzing p-Akt levels at multiple time points (e.g., 1, 6, 12, 24 hours) after this compound addition.[1] 2. Investigate upstream signaling molecules (e.g., receptor tyrosine kinases) for increased activation. |
| I see a paradoxical increase in p-Akt levels. | 1. Off-Target Effects: At high concentrations, this compound might inhibit a phosphatase that normally dephosphorylates Akt.[2] 2. Feedback Mechanism Disruption: this compound could be inhibiting a negative regulator of the PI3K pathway.[2] | 1. Perform a kinome scan to identify potential off-target interactions.[3] 2. Use a lower concentration of this compound or validate the finding with a structurally different PI3K inhibitor. |
Signaling Pathway and Troubleshooting Workflow
The following diagrams illustrate the expected signaling pathway and a logical workflow for troubleshooting unexpected Western Blot results.
Caption: Expected this compound mechanism of action within the PI3K/Akt pathway.
References
PS10 Experimental Controls and Best Practices: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hypothetical protein PS10. The information is designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the function of this compound in cellular signaling?
A1: this compound is a hypothetical kinase that plays a crucial role in cell survival and proliferation. It is a downstream effector of the PI3K/AKT signaling pathway and an upstream regulator of the MAPK/ERK pathway. Its activation is associated with the phosphorylation of key substrates that promote cell cycle progression and inhibit apoptosis.
Q2: What are the essential negative controls for a this compound inhibition experiment?
A2: To ensure the specificity of a this compound inhibitor, several negative controls are essential:
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Vehicle Control: Treat cells with the same solvent used to dissolve the this compound inhibitor to control for any effects of the vehicle itself.
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Inactive Compound Control: Use a structurally similar but biologically inactive version of the inhibitor to demonstrate that the observed effects are not due to off-target interactions.
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Scrambled siRNA/shRNA Control: When using RNA interference to silence this compound expression, a scrambled sequence that does not target any known gene should be used to control for non-specific effects of the RNAi machinery.
Q3: My this compound inhibitor shows variable efficacy across different cell lines. What could be the reason?
A3: Variability in inhibitor efficacy can be attributed to several factors:
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This compound Expression Levels: Different cell lines may express varying levels of this compound protein.
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Pathway Redundancy: Some cell lines may have redundant signaling pathways that can compensate for the inhibition of this compound.
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Drug Efflux Pumps: The expression of ATP-binding cassette (ABC) transporters can lead to the active removal of the inhibitor from the cell.
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Off-target Effects: The inhibitor may have different off-target effects in different cellular contexts.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent Western Blot results for p-PS10 (phosphorylated this compound) | Poor antibody quality or specificity. | Test multiple antibodies from different vendors. Include a positive control (e.g., cell lysate from cells stimulated to activate the this compound pathway) and a negative control (e.g., lysate from this compound knockout cells). |
| Suboptimal lysis buffer. | Ensure the lysis buffer contains adequate phosphatase and protease inhibitors to preserve the phosphorylation status of this compound. | |
| Improper sample handling. | Keep samples on ice at all times and process them quickly to prevent dephosphorylation. | |
| High background in immunofluorescence staining for this compound | Non-specific antibody binding. | Increase the concentration and duration of the blocking step. Titrate the primary antibody to determine the optimal concentration. |
| Inadequate washing. | Increase the number and duration of wash steps after primary and secondary antibody incubations. | |
| Cell death observed in vehicle-treated control group | Vehicle toxicity. | Test different solvents or lower the concentration of the current vehicle. Ensure the final vehicle concentration is consistent across all experimental groups. |
| No significant difference in cell viability between control and this compound inhibitor-treated groups | Inhibitor concentration is too low. | Perform a dose-response experiment to determine the optimal inhibitor concentration (IC50). |
| Cell line is resistant to this compound inhibition. | Verify this compound expression in the cell line. Consider using a different cell line or a combination therapy approach. | |
| Inactive inhibitor. | Check the storage conditions and expiration date of the inhibitor. Test a fresh batch of the compound. |
Experimental Protocols
Protocol 1: Western Blot Analysis of this compound Phosphorylation
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Cell Lysis:
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Wash cells with ice-cold phosphate-buffered saline (PBS).
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Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Scrape the cells and transfer the lysate to a microcentrifuge tube.
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Incubate on ice for 30 minutes, vortexing every 10 minutes.
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Centrifuge at 14,000 x g for 15 minutes at 4°C.
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Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
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Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and Electrophoresis:
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Normalize all samples to the same protein concentration with lysis buffer and 4x Laemmli sample buffer.
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Boil the samples at 95°C for 5 minutes.
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Load equal amounts of protein onto an SDS-PAGE gel.
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Run the gel at 100V until the dye front reaches the bottom.
-
-
Protein Transfer:
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Transfer the separated proteins to a PVDF or nitrocellulose membrane at 100V for 1 hour.
-
-
Immunoblotting:
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Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
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Incubate the membrane with a primary antibody against p-PS10 overnight at 4°C.
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Wash the membrane three times with TBST for 10 minutes each.
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Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
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Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
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Visualize the protein bands using a chemiluminescence imaging system.
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Strip the membrane and re-probe for total this compound and a loading control (e.g., GAPDH or β-actin).
-
Visualizations
Caption: The this compound signaling pathway is initiated by growth factors.
Caption: A general experimental workflow for studying this compound inhibition.
Caption: A logical flow for troubleshooting inconsistent experimental results.
refining PS10 treatment duration
Welcome to the technical support center for PS10, a novel inhibitor of the hyperactive oncogenic signaling pathway, "Signal Transduction Kinase X" (STKX). This guide is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions to assist with your in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration and treatment duration for this compound in a new cell line?
A1: For initial experiments, we recommend a starting concentration range of 1 µM to 50 µM. A preliminary time-course experiment of 24, 48, and 72 hours is advised to determine the optimal treatment duration for your specific cell line and experimental endpoint.
Q2: What is the mechanism of action of this compound?
A2: this compound is a potent, ATP-competitive inhibitor of the fictitious Signal Transduction Kinase X (STKX), a key kinase that, when overactive, promotes uncontrolled cell proliferation and survival in several cancer models. By binding to the ATP-binding pocket of STKX, this compound prevents its phosphorylation and subsequent activation of downstream signaling cascades.
Q3: How should this compound be stored?
A3: this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For short-term use, a stock solution can be prepared in DMSO and stored at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles.
Q4: Is this compound soluble in aqueous solutions?
A4: this compound has low solubility in aqueous solutions. For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.
Troubleshooting Guides
Issue 1: Inconsistent or No Effect of this compound Treatment
| Possible Cause | Recommended Solution |
| Incorrect Drug Concentration | Verify calculations for dilutions. Perform a dose-response experiment to determine the optimal concentration for your cell line. |
| Suboptimal Treatment Duration | Perform a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal treatment window. |
| Cell Line Resistance | Sequence the STKX gene in your cell line to check for mutations that may confer resistance. Consider using a different cell line. |
| Drug Instability | Prepare fresh dilutions of this compound from a new stock solution. Avoid repeated freeze-thaw cycles of the stock solution. |
| Low STKX Expression | Confirm the expression level of STKX in your cell line via Western blot or qPCR. This compound efficacy is dependent on the presence of the STKX target. |
Issue 2: High Cell Death or Toxicity Observed
| Possible Cause | Recommended Solution |
| This compound Concentration Too High | Reduce the concentration of this compound. Perform a dose-response curve to determine the IC50 value and select a concentration that is effective but not overly toxic. |
| Solvent (DMSO) Toxicity | Ensure the final concentration of DMSO in the cell culture medium is below 0.1%. Run a vehicle control (medium with DMSO only) to assess solvent toxicity. |
| Prolonged Treatment Duration | Shorten the treatment duration. Observe cell morphology at earlier time points. |
| Off-Target Effects | While this compound is designed to be specific for STKX, off-target effects can occur at high concentrations. Lower the concentration and confirm target engagement. |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using a Cell Viability Assay
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
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This compound Preparation: Prepare a 2X serial dilution of this compound in culture medium, ranging from 100 µM to 0.1 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO).
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Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
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Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.
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Viability Assay: Add a cell viability reagent (e.g., MTT, PrestoBlue) to each well according to the manufacturer's instructions.
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Data Analysis: Measure the absorbance or fluorescence using a plate reader. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Verifying STKX Pathway Inhibition by Western Blot
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Cell Treatment: Treat cells with this compound at the determined IC50 concentration for the optimal duration. Include a vehicle-treated control and an untreated control.
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Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF membrane.
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Immunoblotting: Block the membrane and then probe with primary antibodies against phosphorylated STKX (p-STKX), total STKX, and a downstream target (e.g., p-AKT), as well as a loading control (e.g., GAPDH).
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Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
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Analysis: Quantify the band intensities to assess the reduction in p-STKX and downstream signaling upon this compound treatment.
Visualizations
Caption: this compound inhibits the STKX signaling pathway.
Caption: Experimental workflow for this compound treatment.
Technical Support Center: Troubleshooting PS10 Batch Variability
<_ -2_>
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing batch-to-batch variability of PS10. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound batch variability?
A1: this compound batch variability refers to the differences in performance and characteristics observed between different manufacturing lots of this compound. This can manifest as variations in potency, purity, or the presence of contaminants, leading to inconsistent experimental results.[1][2]
Q2: What are the common causes of batch-to-batch variability in biological reagents like this compound?
A2: Batch-to-batch variability in biological reagents can stem from several factors.[1] These include the inherent biological variation of the raw materials, differences in the manufacturing and purification processes, and the stability of the final product.[1][3] For recombinant proteins, inconsistencies in expression systems and post-translational modifications can also contribute to variability.[4]
Q3: How can I identify if I have a problem with this compound batch variability?
A3: You may have an issue with batch variability if you observe inconsistent results in your experiments when using different lots of this compound. This could include changes in cell proliferation, altered signaling pathway activation, or a shift in the dose-response curve.[5] Comparing the performance of a new batch to a previously validated "gold standard" batch is a reliable way to identify variability.
Q4: What initial steps should I take if I suspect this compound batch variability?
A4: First, confirm that the observed variability is not due to other experimental factors like inconsistent cell culture conditions, different passage numbers, or reagent preparation.[6][7] Once other sources of error are ruled out, it is crucial to perform a side-by-side comparison of the new and old batches of this compound in a standardized assay.
Troubleshooting Guide
Q5: We are observing different cell proliferation rates with different this compound batches. What should we do?
A5: This is a common manifestation of batch variability. To address this, you should first perform a dose-response experiment with both the old and new batches of this compound to quantify the difference in potency. This will help determine if a concentration adjustment for the new batch is sufficient to achieve the desired biological effect.
Q6: How can we normalize our results when this compound batch variability is unavoidable?
A6: Normalization strategies are essential for comparing data across experiments using different batches.[8] One common approach is to include a reference standard (a well-characterized batch of this compound) in every experiment. The activity of the new batch can then be expressed relative to the reference standard. This allows for the comparison of relative potency even if the absolute activity varies between batches.
Q7: Our new batch of this compound is showing lower activity. Can we just use a higher concentration?
A7: While increasing the concentration of a less active batch may seem like a straightforward solution, it is important to first understand the cause of the reduced activity. The new batch may contain impurities or have altered properties that could lead to off-target effects at higher concentrations. Therefore, it is recommended to perform quality control assays to assess the purity and integrity of the new batch before simply increasing the concentration.
Experimental Protocols
Protocol 1: Quality Control (QC) Assays for this compound Batches
This protocol outlines a set of standard QC tests to assess the consistency of different this compound batches.
Table 1: Recommended QC Assays for this compound
| Parameter | Method | Purpose |
| Purity | SDS-PAGE | To assess the molecular weight and purity of the this compound preparation.[9] |
| Identity | Mass Spectrometry | To confirm the molecular weight and identify any modifications or variants.[9] |
| Concentration | Spectrophotometry (A280) or BCA Assay | To accurately determine the protein concentration.[10] |
| Bioactivity | Cell-Based Proliferation Assay | To determine the biological activity (ED50) of the this compound batch.[11] |
| Endotoxin (B1171834) Levels | LAL Test | To quantify endotoxin contamination, which can cause non-specific cellular responses. |
Methodology for Cell-Based Proliferation Assay:
-
Seed a suitable cell line (e.g., Ba/F3) in a 96-well plate at a predetermined density.[11]
-
Prepare serial dilutions of the new this compound batch, the reference standard this compound, and a negative control.
-
Add the this compound dilutions to the cells and incubate for a specified period (e.g., 48-72 hours).[11]
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Assess cell proliferation using a suitable method, such as a colorimetric assay (e.g., MTT, XTT) or by measuring the incorporation of [3H]thymidine.[11]
-
Plot the dose-response curves for both batches and calculate the ED50 (the concentration that gives 50% of the maximal response).
-
The relative potency of the new batch can be calculated by dividing the ED50 of the reference standard by the ED50 of the new batch.
Protocol 2: Normalization of Experimental Results
This protocol describes how to use a reference standard to normalize data from experiments conducted with different this compound batches.
Methodology:
-
Designate one batch of this compound as the "reference standard." This batch should be well-characterized and available in sufficient quantity for multiple experiments.
-
In every experiment, include a full dose-response curve for the reference standard alongside the new this compound batch being tested.
-
Calculate the relative activity of the new batch by comparing its dose-response curve to that of the reference standard. For example, if the new batch requires twice the concentration to achieve the same effect as the reference standard, its relative activity is 0.5.
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Express all experimental results obtained with the new batch in terms of "reference standard equivalents." This is done by multiplying the concentration of the new batch used by its relative activity.
Visualizations
Caption: Workflow for qualifying a new batch of this compound.
Caption: Hypothetical signaling pathway for this compound and potential sources of variability.
References
- 1. youtube.com [youtube.com]
- 2. Tackling the widespread and critical impact of batch effects in high-throughput data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 4. biorxiv.org [biorxiv.org]
- 5. How to Manage Serum Batch Variability in Cell Culture [procellsystem.com]
- 6. Overcoming Batch-to-Batch Variation in Viral Vector Manufacturing | Lab Manager [labmanager.com]
- 7. promegaconnections.com [promegaconnections.com]
- 8. What is Normalization? The Strategies Employed in Top-Down and Bottom-Up Proteome Analysis Workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selvita.com [selvita.com]
- 10. pharmiweb.com [pharmiweb.com]
- 11. goldbio.com [goldbio.com]
PS10 assay interference and troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the PS10 assay, including troubleshooting tips and frequently asked questions to ensure reliable and accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of the this compound assay?
The this compound assay is a cell-based enzyme-linked immunosorbent assay (ELISA) designed to measure the phosphorylation of serine 10 (S10) on histone H3. This phosphorylation event is a well-established marker for mitotic cells, making the assay a valuable tool for assessing cell proliferation and the effects of cytotoxic or anti-proliferative agents. The assay involves seeding cells, treating them with the compound of interest, and then fixing and permeabilizing the cells to allow antibodies to access the nuclear proteins. A primary antibody specific for phospho-histone H3 (Ser10) is used to detect the target, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is developed using a colorimetric HRP substrate and quantified by measuring the absorbance.
Q2: What are the most common causes of interference in the this compound assay?
Interference in the this compound assay can arise from several sources, broadly categorized as compound-related and cell-related issues.
-
Compound-Related Interference:
-
Autofluorescence: Some test compounds may fluoresce at the same wavelength used for detection, leading to a high background signal.
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HRP Inhibition/Enhancement: The compound may directly inhibit or enhance the activity of the HRP enzyme, leading to falsely low or high signals.
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Compound Precipitation: The test compound may precipitate in the assay wells, which can interfere with optical readings and affect cell health.
-
-
Cell-Related Interference:
-
Cell Number and Seeding Density: Inconsistent cell seeding can lead to high variability between wells. Too few cells will result in a low signal, while overgrowth can lead to cell death and unreliable results.
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Cell Line and Culture Conditions: Different cell lines exhibit varying basal levels of histone H3 phosphorylation. Culture conditions, such as serum concentration and confluency, can also impact the proliferation rate and assay signal.
-
Q3: How can I determine the optimal cell seeding density for my experiment?
To determine the optimal cell seeding density, it is recommended to perform a cell titration experiment. This involves seeding a range of cell densities and measuring the this compound signal after a fixed incubation time. The optimal density is the one that gives a robust signal-to-background ratio while ensuring the cells remain in the logarithmic growth phase throughout the experiment.
Troubleshooting Guide
This guide addresses common problems encountered during the this compound assay and provides step-by-step instructions to resolve them.
Problem 1: High Background Signal
A high background signal can mask the specific signal from the target, reducing the assay window and sensitivity.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Washing | Increase the number and vigor of wash steps after antibody incubations. Ensure all wells are completely aspirated after each wash. | Reduction in non-specific binding of antibodies, leading to a lower background. |
| Antibody Concentration Too High | Titrate the primary and secondary antibodies to determine the optimal concentrations that provide a good signal-to-background ratio. | Lower antibody concentrations reduce non-specific binding and background signal. |
| Contaminated Reagents | Use fresh, sterile buffers and reagents. Ensure proper storage of all kit components. | Elimination of contaminants that may contribute to a high background. |
| Compound Autofluorescence | Run a control plate with the test compound but without cells to measure its intrinsic fluorescence. | If the compound is autofluorescent, consider using a different detection method or subtracting the background fluorescence. |
Problem 2: Low or No Signal
A weak or absent signal can indicate a problem with one or more components of the assay.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Cell Number | Ensure the correct number of cells were seeded and that they are viable and proliferating. | An adequate number of healthy, proliferating cells will generate a detectable signal. |
| Ineffective Cell Permeabilization | Optimize the concentration and incubation time of the permeabilization buffer. | Proper permeabilization allows antibodies to access the nuclear target, resulting in a stronger signal. |
| Inactive Antibodies or Reagents | Check the expiration dates and storage conditions of all antibodies and reagents. Test the activity of the HRP substrate with a known positive control. | Use of active and properly stored reagents is essential for signal generation. |
| Suboptimal Incubation Times/Temperatures | Ensure all incubation steps are performed for the recommended duration and at the specified temperatures. | Optimal incubation conditions are crucial for antibody binding and enzyme activity. |
Problem 3: High Well-to-Well Variability
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Cell Seeding | Ensure thorough mixing of the cell suspension before and during seeding. Use a multichannel pipette for seeding and ensure it is properly calibrated. | Uniform cell seeding across the plate will reduce variability between wells. |
| Edge Effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile water or media. | Minimizing edge effects will improve the consistency of results across the plate. |
| Incomplete Reagent Mixing | Ensure all reagents are properly mixed before and after addition to the wells. | Homogeneous distribution of reagents ensures a uniform reaction in all wells. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dispensing of all solutions. | Precise pipetting will minimize variability introduced during the assay procedure. |
Experimental Protocols
This compound Assay Protocol
-
Cell Seeding: Seed cells in a 96-well microplate at the predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat cells with the test compound at various concentrations and incubate for the desired duration.
-
Cell Fixation: Remove the culture medium and fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific binding sites with 5% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with the anti-phospho-histone H3 (Ser10) primary antibody at the optimal dilution overnight at 4°C.
-
Washing: Wash the cells three times with PBS containing 0.05% Tween 20.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the wash step as in step 8.
-
Signal Development: Add the HRP substrate and incubate until sufficient color development is observed.
-
Absorbance Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
Troubleshooting Experiment: Testing for HRP Interference
This experiment can determine if a test compound directly interferes with the HRP enzyme.
-
Prepare a dilution series of the test compound.
-
In a cell-free 96-well plate, add a fixed amount of HRP enzyme to each well.
-
Add the test compound dilutions to the wells and incubate for a short period.
-
Add the HRP substrate to all wells.
-
Measure the absorbance over time.
-
A decrease or increase in the rate of color development in the presence of the compound indicates HRP inhibition or enhancement, respectively.
Data Presentation
Table 1: Effect of Interfering Substances on this compound Assay Signal
| Interfering Substance | Concentration | Effect on Signal | Mechanism of Interference |
| Sodium Azide | 0.1% | Decrease | HRP Inhibitor |
| High Concentrations of DMSO | >1% | Decrease | Solvent effects on cell health |
| Autofluorescent Compound X | 10 µM | Increase | Intrinsic fluorescence |
Table 2: Recommended Antibody Dilutions
| Antibody | Supplier | Cat. No. | Recommended Starting Dilution |
| Anti-phospho-histone H3 (Ser10) | Supplier A | ABC-123 | 1:1000 |
| HRP-conjugated Goat Anti-Rabbit IgG | Supplier B | XYZ-456 | 1:5000 |
Visualizations
Caption: The this compound signaling pathway, a key regulator of mitosis.
Caption: A streamlined workflow for the this compound assay.
Caption: A decision tree for troubleshooting common this compound assay issues.
Technical Support Center: Minimizing PS10 Toxicity in Long-Term Studies
Disclaimer: The term "PS10" is associated with multiple products, including industrial equipment and chemical compounds. This guide focuses on a solvent mixture identified as this compound in a safety data sheet, which exhibits properties relevant to toxicity in a research setting. We will also briefly address another potential candidate, the photosensitizer this compound-12, given the audience of drug development professionals. Researchers should always verify the specific identity of the "this compound" they are using by consulting their supplier and the corresponding Safety Data Sheet (SDS).
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing potential toxicity associated with the use of this compound in long-term studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
A1: Based on available safety data, this compound is a highly flammable liquid and vapor. It is classified as harmful and may be fatal if swallowed and enters airways. Inhalation of vapors can cause drowsiness or dizziness, and repeated exposure may lead to skin dryness or cracking. Furthermore, it is toxic to aquatic life with long-lasting effects[1].
Q2: What are the known long-term health effects of exposure to this compound?
A2: Chronic exposure to this compound can lead to skin irritation, including dryness and cracking, due to its defatting properties. The potential for long-term systemic effects should be considered, particularly if exposure limits are exceeded over extended periods. Studies on similar solvents suggest that long-term exposure can lead to neurological and respiratory effects.
Q3: What immediate actions should be taken in case of accidental exposure to this compound?
A3:
-
Inhalation: Move the individual to fresh air and keep them at rest in a position comfortable for breathing. If they feel unwell, seek medical attention.
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, get medical advice.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Immediately call a poison center or doctor.
Q4: Are there less toxic alternatives to this compound for my experiments?
A4: The suitability of an alternative depends on the specific application (e.g., solubility requirements, reaction compatibility). Researchers are encouraged to consult solvent selection guides that rank solvents based on safety, health, and environmental criteria. Some potential alternatives could include greener solvents like certain esters or ketones, depending on the experimental needs.
Q5: How should this compound waste be disposed of?
A5: this compound and its containers must be disposed of as hazardous waste. Do not release it into the environment[1]. Follow all local, regional, and national regulations for hazardous waste disposal. Consult your institution's environmental health and safety (EHS) office for specific guidance.
Troubleshooting Guides
Issue 1: Signs of Cellular Stress or Toxicity in Long-Term Cell Culture Experiments
-
Symptoms: Increased cell death, changes in morphology, reduced proliferation rate, or altered expression of stress markers in cell cultures treated with a this compound-solubilized compound.
-
Possible Causes & Troubleshooting Steps:
-
Residual this compound in the final dilution: The concentration of this compound in the cell culture medium may be too high.
-
Solution: Calculate the final concentration of this compound in your culture medium. Aim for the lowest possible concentration (e.g., <0.1%). Perform a vehicle control experiment with this compound alone to determine its baseline toxicity on your cell line.
-
-
Interaction between this compound and the compound: this compound might alter the stability or activity of your test compound over time.
-
Solution: Analyze the stability of your compound in the presence of this compound at the final concentration and incubation conditions using methods like HPLC or LC-MS.
-
-
Leaching of plasticizers from labware: this compound may leach compounds from plastic labware.
-
Solution: Use glass or solvent-resistant polymer labware for preparing and storing stock solutions with this compound.
-
-
Issue 2: Inconsistent Results in Animal Studies
-
Symptoms: High variability in animal weight, behavior, or biomarker levels between and within groups in long-term studies involving a this compound-formulated substance.
-
Possible Causes & Troubleshooting Steps:
-
Evaporation of this compound from the dosing solution: The concentration of the administered compound may change over time due to the volatility of this compound.
-
Solution: Prepare fresh dosing solutions regularly. Store stock solutions in tightly sealed containers in a properly ventilated and cool environment. Verify the concentration of the dosing solution periodically.
-
-
Local irritation at the injection site: If administered via injection, this compound can cause local tissue irritation, leading to stress and altered pharmacokinetics.
-
Solution: Assess the injection site for signs of inflammation. Consider using a different, less irritating solvent or a different route of administration if possible. Conduct a pilot study with the vehicle alone to assess local tolerance.
-
-
Systemic toxicity of this compound: The observed effects may be due to the toxicity of this compound itself, rather than the test compound.
-
Solution: Include a vehicle control group that receives the same dose of this compound as the treatment groups. Monitor all groups for clinical signs of toxicity.
-
-
Data Presentation
Table 1: Summary of this compound Hazards
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statement Examples |
| Flammable Liquid | 🔥 | Danger | H225: Highly flammable liquid and vapor | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |
| Aspiration Hazard | ❤️ | Danger | H304: May be fatal if swallowed and enters airways | P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. P331: Do NOT induce vomiting. |
| Specific Target Organ Toxicity (Single Exposure) | ❗ | Warning | H336: May cause drowsiness or dizziness | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P312: Call a POISON CENTER/doctor if you feel unwell. |
| Hazardous to the Aquatic Environment (Chronic) | 🌳 | Warning | H411: Toxic to aquatic life with long lasting effects | P273: Avoid release to the environment. P391: Collect spillage. |
| Skin Irritation | ❗ | Warning | EUH066: Repeated exposure may cause skin dryness or cracking | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
Source: Adapted from the this compound Safety Data Sheet[1].
Experimental Protocols
Protocol 1: Determining the Maximum Tolerated Concentration (MTC) of this compound in a Cell Line
-
Cell Plating: Seed the cells of interest in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Preparation of this compound dilutions: Prepare a series of dilutions of this compound in the appropriate cell culture medium. A typical starting range might be from 1% down to 0.001% (v/v).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a negative control (medium only).
-
Incubation: Incubate the plate for a period relevant to your long-term study (e.g., 24, 48, 72 hours, or longer with medium changes).
-
Viability Assay: Assess cell viability using a standard method such as MTT, XTT, or a live/dead cell stain.
-
Data Analysis: Plot cell viability against this compound concentration and determine the concentration that causes a 10% or 20% reduction in viability (IC10 or IC20). This is often considered the MTC for in vitro studies.
Mandatory Visualization
Caption: Experimental workflow for determining the in vitro toxicity of a this compound-solubilized compound.
Caption: A hypothetical signaling pathway illustrating how a toxic substance like this compound could induce cellular stress, leading to apoptosis and inflammation.
References
Technical Support Center: Optimizing PDE10A Inhibitor Dosage for Diverse Cell Lines
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively determining and adjusting the dosage of Phosphodiesterase 10A (PDE10A) inhibitors for various cell lines. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for PDE10A inhibitors?
PDE10A is an enzyme that primarily breaks down cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), two important secondary messengers in cellular signaling.[1][2] By blocking the action of PDE10A, these inhibitors increase the intracellular levels of cAMP and cGMP.[2][3] This elevation in second messengers can, in turn, modulate the activity of various downstream signaling pathways, including the protein kinase A (PKA) and protein kinase G (PKG) pathways, which can influence cell growth, proliferation, and apoptosis.[2][4]
Q2: How do I determine the starting concentration for a PDE10A inhibitor in my cell line?
A literature search for the specific PDE10A inhibitor and cell line you are using is the best starting point.[5] If no data is available for your specific cell line, look for studies using similar cell types. For a preliminary experiment, it is advisable to test a broad range of concentrations, for instance, from 10 nM to 100 μM, using half-log10 dilutions.[6] This initial screen will help identify an approximate effective concentration range for your subsequent, more detailed experiments.
Q3: Why am I observing high variability in my dose-response experiments?
High variability between replicates can be caused by several factors:
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Inconsistent Cell Seeding: Ensure a uniform number of cells is seeded in each well.[7]
-
Edge Effects: The outer wells of a multi-well plate are more prone to evaporation, which can affect cell growth and drug concentration. It is often recommended to not use the outermost wells for experiments or to fill them with a sterile liquid like PBS to maintain humidity.[8]
-
Pipetting Errors: Inaccurate pipetting can lead to significant variations in drug concentrations.[7]
-
Cell Health: Using cells that are over-confluent or have been in culture for too long can lead to inconsistent results.[9]
-
Compound Precipitation: Some inhibitors may precipitate out of solution at higher concentrations. Visually inspect your culture medium for any signs of precipitation.[10]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No observable effect of the PDE10A inhibitor at expected concentrations. | Low or no expression of PDE10A in the cell line. | Confirm PDE10A expression levels in your cell line using techniques like Western Blot or qPCR.[7] Consider using a cell line known to express PDE10A or a genetically engineered cell line that overexpresses the enzyme. |
| Incorrect drug concentration calculations or preparation. | Double-check all calculations and ensure the stock solution was prepared and stored correctly.[7] | |
| Insufficient incubation time. | Perform a time-course experiment to determine the optimal duration of drug exposure. | |
| High levels of cell death even at low inhibitor concentrations. | High sensitivity of the cell line to the inhibitor. | Perform a dose-response experiment with a much lower concentration range to pinpoint the non-toxic effective dose. |
| Solvent toxicity (e.g., DMSO). | Ensure the final concentration of the solvent in the culture medium is low (typically below 0.5% for DMSO) and consistent across all wells, including controls.[10] | |
| Contamination of cell culture. | Regularly check for signs of bacterial or fungal contamination.[10] | |
| Inconsistent IC50 values across experiments. | Variations in experimental conditions. | Standardize all experimental parameters, including cell seeding density, passage number, media composition, and incubation times.[8] |
| Genetic drift of the cell line over time. | Use low-passage cells from a frozen stock for your experiments to ensure consistency.[9] |
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a critical parameter for determining the potency of a drug. The IC50 values for various PDE10A inhibitors can differ significantly across different cell lines.
| PDE10A Inhibitor | Cell Line | Cancer Type | IC50 (µM) |
| Papaverine | HT29 | Colon Cancer | ~10 |
| SW480 | Colon Cancer | ~28 | |
| HCT116 | Colon Cancer | ~15 | |
| PQ10 | HOP62 | Lung Cancer | 0.098 |
| NHAECs (Normal Cells) | Normal Lung Epithelial | 17.3 | |
| Pf-2545920 | Ovarian Cancer Cell Lines | Ovarian Cancer | 7.6 - 28.6 |
| MCI-030 | Ovarian Cancer Cell Lines | Ovarian Cancer | 0.53 - 0.56 |
| HOSEpiC (Normal Cells) | Normal Ovarian Surface Epithelial | 3.03 |
This table summarizes data from multiple sources.[3][4][11]
Experimental Protocols
Determining Optimal Drug Concentration (Kill Curve Assay)
This protocol outlines a general method for determining the effective concentration range of a PDE10A inhibitor for a specific cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
PDE10A inhibitor stock solution (e.g., in DMSO)
-
96-well cell culture plates
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Reagents for a cell viability assay (e.g., MTT, CellTiter-Glo)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.[12]
-
Drug Dilution: Prepare a serial dilution of the PDE10A inhibitor in complete culture medium. It is crucial to maintain a consistent final concentration of the solvent (e.g., DMSO) across all wells.[10]
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Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle-only control (medium with the same concentration of solvent but no inhibitor).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours), which may need to be optimized for your specific cell line and drug.[10]
-
Cell Viability Assessment: After the incubation period, assess cell viability using a suitable assay according to the manufacturer's protocol.
-
Data Analysis: Plot cell viability against the logarithm of the drug concentration to generate a dose-response curve. From this curve, you can determine the IC50 value.
Visualizations
Caption: Simplified signaling pathway of PDE10A inhibition.
Caption: Workflow for determining optimal PDE10A inhibitor dosage.
Caption: A logical flow for troubleshooting common experimental issues.
References
- 1. What are PDE10A gene inhibitors and how do they work? [synapse.patsnap.com]
- 2. What are PDE10A inhibitors and how do they work? [synapse.patsnap.com]
- 3. Phosphodiesterase 10A is overexpressed in lung tumor cells and inhibitors selectively suppress growth by blocking β-catenin and MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphodiesterase 10A (PDE10A) as a novel target to suppress β-catenin and RAS signaling in epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: Troubleshooting Phospho-Histone H3 (Ser10) Western Blot Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the western blot analysis of Phospho-Histone H3 at serine 10 (p-Histone H3 (Ser10)).
Troubleshooting Guide
This guide addresses specific problems you might encounter with your p-Histone H3 (Ser10) western blot experiments, offering potential causes and solutions in a question-and-answer format.
No Signal or Weak Signal
Question: I am not seeing any bands, or the bands for p-Histone H3 (Ser10) are very faint. What could be the cause?
Answer: A lack of signal is a common issue that can stem from several factors throughout the western blot workflow. Here are the most common causes and their solutions:
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Low Protein Expression: The abundance of p-Histone H3 (Ser10) can vary significantly depending on the cell cycle phase, as it is a marker for mitosis.[1][2]
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Solution: Ensure you are using a positive control, such as a cell line known to have high mitotic activity or cells treated with a mitotic arrest agent like nocodazole (B1683961) or calyculin A.[2][3][4] It may be necessary to increase the total protein loaded onto the gel; 20-40 µg of cell lysate per lane is a common starting point.[5]
-
-
Inefficient Protein Transfer: Small proteins like histones (~15-17 kDa) can be challenging to transfer effectively.[6]
-
Solution: Optimize your transfer conditions. For small proteins, a wet transfer is often recommended over semi-dry systems.[5] Using a membrane with a smaller pore size (e.g., 0.2 µm) can help prevent the protein from passing through the membrane.[7] You can verify transfer efficiency by staining the membrane with Ponceau S after transfer.[7]
-
-
Antibody Issues: The primary or secondary antibodies may not be performing optimally.
-
Solution:
-
Confirm that your primary antibody is validated for western blotting and recognizes p-Histone H3 (Ser10) in your species of interest.[3][8]
-
Ensure your secondary antibody is compatible with the primary antibody's host species (e.g., anti-rabbit secondary for a rabbit primary).[1]
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Optimize the antibody concentrations. If the signal is weak, try increasing the concentration of the primary and/or secondary antibody.[9][10] A common starting dilution for the primary antibody is 1:1000.[8][9]
-
Check the storage conditions and expiration dates of your antibodies.[10] Avoid repeated freeze-thaw cycles.[1]
-
-
-
Suboptimal Incubation Times: Insufficient incubation with antibodies can lead to a weak signal.
-
Solution: Extend the primary antibody incubation time, for example, by incubating overnight at 4°C.[10]
-
-
Inactive Detection Reagents: The substrate for chemiluminescence (ECL) may be old or inactive.
-
Solution: Use fresh or new ECL substrate.[11]
-
High Background
Question: My western blot for p-Histone H3 (Ser10) has a very high background, making it difficult to see my bands. What can I do to reduce it?
Answer: High background can obscure your results and is often due to non-specific binding of antibodies. Consider the following:
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Blocking Issues: Inadequate blocking is a primary cause of high background.
-
Solution: When detecting phosphoproteins like p-Histone H3 (Ser10), it is crucial to use an appropriate blocking buffer. Milk contains casein, a phosphoprotein, which can lead to high background due to cross-reactivity with the phospho-specific antibody.[12] It is recommended to use 5% Bovine Serum Albumin (BSA) in TBST for blocking.[7] Increase the blocking time to at least 1 hour at room temperature or overnight at 4°C.[10]
-
-
Antibody Concentration Too High: Excessive primary or secondary antibody concentrations can increase non-specific binding.[12]
-
Solution: Titrate your antibodies to find the optimal concentration that provides a strong signal with low background.
-
-
Insufficient Washing: Inadequate washing will not effectively remove unbound antibodies.
-
Solution: Increase the number and duration of your wash steps after primary and secondary antibody incubations. Adding a detergent like Tween 20 to your wash buffer (e.g., TBST) is standard practice to reduce non-specific binding.[12]
-
-
Membrane Handling:
-
Solution: Always handle the membrane with clean forceps and wear gloves to avoid contamination. Ensure the membrane does not dry out at any point during the procedure.[10]
-
Non-Specific Bands
Question: I am seeing multiple bands in addition to the expected band for p-Histone H3 (Ser10) at ~17 kDa. What do these extra bands mean?
Answer: The presence of non-specific bands can be due to several factors:
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Antibody Cross-Reactivity: The primary antibody may be recognizing other proteins with similar epitopes.
-
Solution: Use an affinity-purified antibody. Check the antibody's datasheet for information on its specificity. Some antibodies, for example, may not detect p-Histone H3 (Ser10) if lysine (B10760008) 9 is also modified.[1][8]
-
-
Protein Degradation: If you see bands at a lower molecular weight, your samples may have degraded.
-
Solution: Always prepare fresh samples and use protease and phosphatase inhibitors in your lysis buffer.[5]
-
-
Post-Translational Modifications: Histone H3 can have other post-translational modifications that might affect its migration.[2]
-
Solution: Consult the literature for your specific experimental conditions to see if other modifications are expected.
-
-
High Protein Load: Overloading the gel with too much protein can lead to artifacts.
-
Solution: Reduce the amount of protein loaded per lane.[10]
-
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of p-Histone H3 (Ser10)? A1: The expected molecular weight of p-Histone H3 (Ser10) is approximately 15-17 kDa.[3][6]
Q2: What is a good positive control for p-Histone H3 (Ser10) detection? A2: A good positive control is a lysate from cells that are actively dividing or have been treated with a mitotic inhibitor such as nocodazole or calyculin A to enrich for cells in mitosis.[2][3][4] Lysates from HeLa or NIH/3T3 cells are commonly used.[2][4]
Q3: Can I use non-fat dry milk for blocking when detecting p-Histone H3 (Ser10)? A3: It is not recommended. Milk contains phosphoproteins (caseins) that can cross-react with the phospho-specific antibody, leading to high background.[12] Using 5% BSA in TBST is a better alternative.[7]
Q4: How can I confirm that my protein transfer was successful? A4: You can stain your membrane with Ponceau S after the transfer step. This will allow you to visualize the protein bands on the membrane and confirm that the transfer was efficient and even across the gel.[7]
Experimental Protocols
General Western Blot Protocol for p-Histone H3 (Ser10)
This protocol provides a general workflow for detecting p-Histone H3 (Ser10). Optimization may be required for your specific samples and reagents.
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Sample Preparation (from cell culture):
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Treat cells with appropriate stimuli or mitotic inhibitors if necessary.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Sonicate the lysate to shear DNA and reduce viscosity.[5]
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Centrifuge to pellet cell debris and collect the supernatant.
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Determine protein concentration using a standard assay (e.g., BCA).
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Add Laemmli sample buffer to 20-30 µg of protein, and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load samples into the wells of a polyacrylamide gel. For a small protein like Histone H3, a higher percentage gel (e.g., 12-15%) is recommended.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Equilibrate the gel and a 0.2 µm PVDF membrane in transfer buffer.
-
Assemble the transfer stack, ensuring no air bubbles are trapped between the gel and the membrane.
-
Perform a wet transfer, for instance, at 100V for 60-90 minutes.[7] Transfer conditions should be optimized for your system.
-
After transfer, you can briefly stain the membrane with Ponceau S to check transfer efficiency. Destain with TBST.
-
-
Blocking:
-
Block the membrane in 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[7]
-
-
Primary Antibody Incubation:
-
Dilute the anti-p-Histone H3 (Ser10) primary antibody in 5% BSA/TBST (a common starting dilution is 1:1000).
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[7]
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the signal using an imaging system or X-ray film.
-
Visualizations
Caption: A typical workflow for p-Histone H3 (Ser10) Western Blotting.
Caption: A troubleshooting decision tree for common this compound Western Blot issues.
References
- 1. biocompare.com [biocompare.com]
- 2. Phospho-Histone H3 (Ser10) Antibody | Cell Signaling Technology [cellsignal.com]
- 3. phospho-Histone H3 (pSer10) antibody Ph3 Antibody [sigmaaldrich.com]
- 4. nsjbio.com [nsjbio.com]
- 5. Western Blotting Troubleshooting Guide Video | Cell Signaling Technology [cellsignal.com]
- 6. novusbio.com [novusbio.com]
- 7. benchchem.com [benchchem.com]
- 8. Phospho-Histone H3 (Ser10) Polyclonal Antibody (PA5-17869) [thermofisher.com]
- 9. Phospho-Histone H3 (Ser10) Polyclonal Antibody (44-1190G) [thermofisher.com]
- 10. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. pdf.antibodies-online.com [pdf.antibodies-online.com]
- 12. docs.abcam.com [docs.abcam.com]
Technical Support Center: Optimizing Mitochondrial Inhibitors (e.g., PS10) for Seahorse Assays
Welcome to the technical support center for optimizing the use of mitochondrial inhibitors, such as Compound X (e.g., PS10), in Agilent Seahorse XF assays. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals achieve robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of a mitochondrial respiration inhibitor like Compound X (this compound) in a Seahorse XF Cell Mito Stress Test?
A1: A mitochondrial respiration inhibitor generally targets one of the complexes of the Electron Transport Chain (ETC).[1] This inhibition obstructs the flow of electrons, leading to a decrease in the Oxygen Consumption Rate (OCR).[1] In a standard Seahorse XF Cell Mito Stress Test, the addition of an effective mitochondrial inhibitor after measuring the basal OCR should result in a significant drop in OCR.
Q2: My basal Oxygen Consumption Rate (OCR) is very low before I inject Compound X (this compound). What could be the cause?
A2: Low basal OCR can stem from several factors:
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Insufficient Cell Number: Too few cells in the well will result in oxygen consumption below the instrument's detection limit.[1] It is crucial to optimize cell seeding density for each cell type.[1]
-
Poor Cell Health: Unhealthy cells or cells with compromised mitochondrial function will naturally have low respiration. Ensure your cells are in the logarithmic growth phase and are not stressed or contaminated.[1]
-
Uneven Cell Plating: An inconsistent distribution of cells across the well can lead to variable and low OCR readings.[1]
-
Inappropriate Assay Medium: Using a medium that stresses the cells can reduce their respiratory rate.[1]
Q3: I'm observing high variability between my replicate wells. How can I improve consistency?
A3: High well-to-well variability is a common issue that can be mitigated by:
-
Consistent Cell Seeding: Ensure you have a homogenous cell suspension and use careful pipetting techniques. Allowing the plate to sit at room temperature for about an hour before placing it in the incubator can promote even cell distribution.
-
Minimizing Edge Effects: The outer wells of a microplate are prone to evaporation and temperature fluctuations. It is best to avoid using these wells for experimental samples and instead fill them with assay medium to act as a humidity barrier.[1]
-
Proper Instrument Calibration: Always ensure the Seahorse XF Analyzer is correctly calibrated before each experiment.
-
Accurate Compound Preparation and Injection: Inaccurate concentrations or volumes of your injected compounds will lead to significant variations.
Q4: After injecting Compound X (this compound), I don't see a significant decrease in OCR. Why might this be happening?
A4: A lack of a significant response to a mitochondrial inhibitor could be due to several reasons:
-
Suboptimal Inhibitor Concentration: The concentration of the inhibitor may be too low to effectively block its target. A dose-response experiment is essential to determine the optimal concentration for your specific cell type.[1]
-
Inhibitor Instability: The compound may have degraded. Ensure proper storage and handling of the inhibitor.[1]
-
Cell Type Resistance: Some cell types may be inherently resistant to certain inhibitors or possess compensatory metabolic pathways.[1]
-
Low Basal Respiration: If the initial basal OCR is already very low, the effect of the inhibitor may be difficult to detect.[1]
Troubleshooting Guides
Low Basal OCR
| Potential Cause | Recommended Solution | Expected Outcome |
| Insufficient cell number | Perform a cell number titration experiment to find the optimal seeding density. | A linear relationship between cell number and basal OCR.[1] |
| Poor cell health | Ensure cells are healthy, in a logarithmic growth phase, and free from contamination. | Robust and reproducible respiratory rates.[1] |
| Uneven cell plating | After seeding, let the plate sit at room temperature for 1 hour before incubation to allow for even cell settling. | More consistent OCR readings across replicate wells.[1] |
| Incorrect assay medium | Use the recommended Seahorse XF DMEM or RPMI medium, supplemented appropriately for your experiment. | Healthy cells with a stable basal OCR. |
High Variability Between Replicates
| Potential Cause | Recommended Solution | Expected Outcome |
| Inconsistent cell seeding | Ensure a homogenous cell suspension and careful, consistent pipetting. | Reduced variability in OCR between replicate wells. |
| Edge effects | Avoid using the outermost wells for experimental samples; fill them with media instead.[1] | Reduced variability between inner and outer wells.[1] |
| Temperature fluctuations | Ensure the instrument and all reagents are properly equilibrated to 37°C. | Stable and consistent OCR measurements.[1] |
| Improper cartridge hydration | Hydrate the sensor cartridge in a non-CO2 incubator overnight. | Accurate and reliable oxygen and proton flux measurements.[1] |
No or Low Response to Compound X (this compound)
| Potential Cause | Recommended Solution | Expected Outcome |
| Suboptimal inhibitor concentration | Perform a dose-response experiment to determine the optimal concentration for your cell type.[1] | A clear, dose-dependent decrease in OCR. |
| Inhibitor instability | Ensure proper storage and handling of the compound. Prepare fresh solutions for each experiment. | A significant and reproducible response to the inhibitor. |
| Cell type resistance | Consider alternative inhibitors or investigate the metabolic pathways of your cell type. | An observable effect on cellular respiration. |
| Low basal respiration | Optimize cell seeding density and ensure cell health to achieve a robust basal OCR.[1] | A more pronounced and detectable decrease in OCR upon inhibitor injection. |
Experimental Protocols
Protocol 1: Cell Seeding Density Optimization
-
Prepare a single-cell suspension of your cells in their appropriate growth medium.
-
Count the cells accurately using a hemocytometer or an automated cell counter.
-
Create a titration of cell densities (e.g., 5,000, 10,000, 20,000, 40,000 cells/well).
-
Seed the different cell densities in triplicate or quadruplicate in a Seahorse XF Cell Culture Microplate.[1]
-
Allow the cells to adhere and grow overnight.
-
Perform a Seahorse XF Cell Mito Stress Test and measure the basal OCR for each cell density.[1]
-
Plot the basal OCR against the cell number to determine the optimal seeding density that provides a robust signal within the linear range of the instrument.[1]
Protocol 2: Dose-Response for Compound X (this compound)
-
Seed your cells at the optimized density determined from Protocol 1.
-
Prepare a range of concentrations for Compound X (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM).
-
Design a Seahorse assay where different wells will be injected with different concentrations of Compound X after the basal OCR measurements.
-
Run the Seahorse assay.
-
Analyze the data to identify the concentration of Compound X that results in the desired level of inhibition without causing cytotoxicity.
Visualizations
Caption: Experimental workflow for a Seahorse XF assay with Compound X (this compound).
Caption: Inhibition of ETC Complex I by Compound X (this compound).
References
Validation & Comparative
validating PS10 results with genetic knockdown
It appears that the term "PS10" can refer to several different proteins depending on the field of study. To provide you with the most accurate and relevant comparison guide for validating research results, please clarify which "this compound" you are working with:
-
Baculovirus p10 protein: Involved in the late stages of viral infection, influencing the formation of occlusion bodies and nuclear stability.
-
Plant Pathogenesis-Related protein 10 (PR-10): These proteins are involved in plant defense mechanisms against various pathogens and stress factors.
-
Reovirus p10 Fusion-Associated Small Transmembrane (FAST) protein: These are involved in cell-cell fusion events.
-
A different protein or molecule referred to as "this compound" in your specific research context.
Once you specify the "this compound" of interest, I can proceed to generate a detailed comparison guide including signaling pathways, experimental workflows, data presentation, and detailed protocols as you requested.
A Comparative Guide to PS10 and Other Pyruvate Dehydrogenase Kinase (PDK) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel Pyruvate (B1213749) Dehydrogenase Kinase (PDK) inhibitor, PS10, with other well-characterized PDK inhibitors. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and therapeutic development.
Introduction to Pyruvate Dehydrogenase Kinase (PDK)
Pyruvate Dehydrogenase Kinase (PDK) is a family of four isoenzymes (PDK1, PDK2, PDK3, and PDK4) that function as key regulators of cellular metabolism. By phosphorylating and inactivating the Pyruvate Dehydrogenase Complex (PDC), PDKs act as a metabolic switch, diverting pyruvate from mitochondrial oxidation towards lactate (B86563) production. This metabolic shift, known as the Warburg effect, is a hallmark of many cancer cells and is also implicated in other metabolic disorders, making PDKs attractive therapeutic targets.
Comparative Efficacy of PDK Inhibitors
The potency of PDK inhibitors is typically determined by their half-maximal inhibitory concentration (IC50) against the different PDK isoforms. A lower IC50 value indicates greater potency.
Table 1: Comparative IC50 Values of PDK Inhibitors against PDK Isoforms
| Inhibitor | PDK1 IC50 (µM) | PDK2 IC50 (µM) | PDK3 IC50 (µM) | PDK4 IC50 (µM) | Mechanism of Action |
| This compound | 2.1[1][2] | 0.8[1][2] | 21.3[1][2] | 0.76[1][2] | ATP-competitive |
| VER-246608 | 0.035[3] | 0.084[3] | 0.040[3] | 0.091[3] | ATP-competitive |
| AZD7545 | 0.0368 - 0.087[3] | 0.0064[3] | 0.6[3] | Stimulates activity | Lipoamide binding site |
| Dichloroacetate (DCA) | Weak inhibitor | 183[4] | Weak inhibitor | 80[4] | Pyruvate analogue |
| CPI-613 (Devimistat) | - | - | - | - | Lipoate analogue |
Note: IC50 values for CPI-613 are not typically reported for individual PDK isoforms as it targets the pyruvate dehydrogenase and α-ketoglutarate dehydrogenase complexes. Its cellular EC50 for growth inhibition in cancer cell lines is in the range of 120-254 µM.[5][6] The "-" indicates that data is not available or not applicable.
In Vitro and In Vivo Performance
This compound
This compound is a novel, potent, and ATP-competitive pan-PDK inhibitor.[1][2] In vitro studies have demonstrated its ability to inhibit all four PDK isoforms with the highest affinity for PDK2 and PDK4.[1][2] It has a reported Kd value of 239 nM for PDK2.[3][7] In cellular assays, this compound has a growth inhibition IC50 of 284 μM in HeLa cells.[1][3]
To date, published in vivo studies on this compound have focused on its effects in metabolic disease models. In a diet-induced obese (DIO) mouse model, intraperitoneal administration of this compound at 70 mg/kg resulted in a significant increase in PDC activity in the heart and liver.[1][7] This was accompanied by improved glucose tolerance, highlighting its potential for treating metabolic disorders.[1][7] Preclinical studies of this compound in cancer xenograft models have not yet been published.
Other PDK Inhibitors
-
VER-246608: This is a potent, ATP-competitive pan-PDK inhibitor with sub-micromolar IC50 values against all four isoforms.[3] In cancer cell lines, VER-246608 has been shown to increase PDC activity and oxygen consumption while reducing lactate production, particularly under nutrient-depleted conditions.[8][9] It has also been shown to potentiate the anti-cancer activity of doxorubicin.[8][9]
-
AZD7545: This inhibitor is highly selective for PDK2 and PDK1.[3] However, it has been shown to stimulate PDK4 activity, which may limit its therapeutic utility in certain contexts.[3] In vivo studies in obese Zucker rats demonstrated that AZD7545 could improve blood glucose control.[10]
-
Dichloroacetate (DCA): As a pyruvate analogue, DCA is a well-studied but relatively weak pan-PDK inhibitor.[4] It has been investigated in numerous preclinical cancer models and has shown the ability to inhibit tumor growth and induce apoptosis by shifting cancer cell metabolism from glycolysis towards oxidative phosphorylation.
-
CPI-613 (Devimistat): This lipoate analogue indirectly inhibits PDK by targeting the pyruvate dehydrogenase and α-ketoglutarate dehydrogenase complexes.[6] It has demonstrated anti-cancer activity in various preclinical cancer models, including pancreatic cancer xenografts.[5] CPI-613 is currently in clinical trials for several solid tumors and hematological malignancies.
Signaling Pathways and Experimental Workflows
PDK Signaling Pathway
The following diagram illustrates the central role of PDK in regulating cellular metabolism.
Caption: PDK phosphorylates and inactivates the PDC, shifting metabolism towards lactate. PDK inhibitors block this process.
Experimental Workflow for Comparing PDK Inhibitors
This diagram outlines a typical workflow for the preclinical comparison of PDK inhibitors.
Caption: A general workflow for the preclinical evaluation and comparison of PDK inhibitors.
Experimental Protocols
In Vitro PDK Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a specific PDK isoform.
-
Objective: To determine the IC50 value of a test compound against each of the four human PDK isoforms.
-
Materials:
-
Recombinant human PDK1, PDK2, PDK3, and PDK4 enzymes.
-
Pyruvate Dehydrogenase Complex (PDC) or a peptide substrate derived from the E1α subunit.
-
ATP.
-
Test inhibitor (e.g., this compound) dissolved in DMSO.
-
Kinase assay buffer.
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system.
-
Multi-well plates (e.g., 384-well).
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a multi-well plate, add the kinase buffer, the specific PDK isoform, and the PDC substrate.
-
Add the diluted test inhibitor or DMSO (vehicle control) to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Proliferation Assay (MTT Assay)
This assay assesses the effect of a PDK inhibitor on the viability and proliferation of cancer cells.
-
Objective: To determine the IC50 for growth inhibition of a PDK inhibitor in a cancer cell line.
-
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549).
-
Complete cell culture medium.
-
Test inhibitor.
-
96-well plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
DMSO.
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test inhibitor or vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals.
-
Dissolve the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value.
-
In Vivo Cancer Xenograft Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of a PDK inhibitor in a mouse model.
-
Objective: To assess the in vivo anti-tumor activity of a PDK inhibitor.
-
Materials:
-
Human cancer cell line (e.g., PANC-1, A549).
-
Immunocompromised mice (e.g., nude or SCID mice).
-
Matrigel (optional).
-
Test inhibitor formulated for in vivo administration.
-
Vehicle control.
-
-
Procedure:
-
Culture the cancer cells and harvest them during the exponential growth phase.
-
Subcutaneously inject a suspension of the cancer cells (typically 1-5 x 10^6 cells), often mixed with Matrigel, into the flank of the mice.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test inhibitor or vehicle control according to a predetermined dosing schedule (e.g., daily intraperitoneal injection).
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for p-PDH).
-
Compare the tumor growth between the treatment and control groups to determine the efficacy of the inhibitor.
-
Conclusion
This compound is a promising pan-PDK inhibitor with high potency against all four PDK isoforms in vitro. Its efficacy in a mouse model of diet-induced obesity suggests a favorable in vivo activity and safety profile. However, a direct comparison of its anti-cancer efficacy with other PDK inhibitors is currently limited by the lack of published in vivo oncology studies. The data and protocols presented in this guide provide a framework for researchers to further evaluate this compound and other PDK inhibitors as potential therapeutic agents for cancer and metabolic diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | pan-PDK?inhibitor | CAS 1564265-82-2 | PDK 抑制剂 | 美国InvivoChem [invivochem.cn]
- 3. immune-system-research.com [immune-system-research.com]
- 4. Discovery of potent pyruvate dehydrogenase kinase inhibitors and evaluation of their anti-lung cancer activity under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-guided Development of Specific Pyruvate Dehydrogenase Kinase Inhibitors Targeting the ATP-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. VER-246608, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of pyruvate dehydrogenase kinase influence microbiota and metabolomic profile in pancreatic cancer xenograft mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyruvate dehydrogenase kinase as a novel therapeutic target in oncology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of PS10 and Dichloroacetate (DCA) as Pyruvate Dehydrogenase Kinase Inhibitors in a Research Context
In the landscape of metabolic-targeted cancer therapies, the inhibition of pyruvate (B1213749) dehydrogenase kinase (PDK) has emerged as a promising strategy to counteract the Warburg effect, a hallmark of cancer metabolism. This guide provides a detailed comparison of two PDK inhibitors: the well-established compound dichloroacetate (B87207) (DCA) and the novel, potent pan-PDK inhibitor, PS10. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, comparative efficacy based on available experimental data, and detailed experimental protocols.
Executive Summary
Both this compound and dichloroacetate (DCA) function by inhibiting pyruvate dehydrogenase kinase (PDK), leading to the reactivation of the pyruvate dehydrogenase (PDH) complex. This, in turn, shifts cancer cell metabolism from glycolysis towards oxidative phosphorylation, a metabolic state less favorable for tumor growth. While DCA is a well-researched small molecule that has been investigated in numerous preclinical and clinical studies, this compound is a more recently developed, potent, and ATP-competitive pan-PDK inhibitor. Available data suggests that this compound exhibits greater potency in inhibiting PDK isoforms compared to DCA. A direct comparison in a bladder cancer model has indicated that both compounds can sensitize cancer cells to conventional chemotherapy. This guide will delve into the specifics of their mechanisms, present the available quantitative data for comparison, and provide detailed experimental methodologies.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound and DCA, focusing on their inhibitory activity against PDK isoforms and their cytotoxic effects on cancer cells.
| Compound | PDK1 IC50 (μM) | PDK2 IC50 (μM) | PDK3 IC50 (μM) | PDK4 IC50 (μM) | Reference |
| This compound | 2.1 | 0.8 | 21.3 | 0.76 | [1] |
| DCA | ~1000 | ~200 | ~8000 | ~500 | [2] |
Table 1: Comparative Inhibitory Concentration (IC50) of this compound and DCA against PDK Isoforms.
| Compound | Cell Line | Assay | IC50 | Reference |
| This compound | HeLa | Growth Inhibition | 284 µM | [1] |
| This compound | UM-UC3 (Bladder Cancer) | Proliferation Reduction | ≥ 20 µM | [2] |
| DCA | A549 (Lung Cancer) | Cell Viability (48h) | ~25 mM | [3] |
| DCA | LNM35 (Lung Cancer) | Cell Viability (48h) | ~25 mM | [3] |
| DCA | C6 (Glioma) | Cytotoxicity (48h) | 27.0 ± 3.0 mM | [4] |
| DCA | HGG stem cells | Cell Viability | 15-40 mM | [5] |
| DCA | Endometrial Cancer (various) | Cell Viability (40h) | Significant reduction at 10 mM | [6] |
| DCA | Breast Cancer (various) | Growth Inhibition (4 days) | 20-80% inhibition at 5 mM | [2] |
Table 2: Cytotoxicity and Growth Inhibition of this compound and DCA in Various Cancer Cell Lines.
Mechanism of Action and Signaling Pathways
Both this compound and DCA are inhibitors of pyruvate dehydrogenase kinase (PDK). PDKs are a family of four enzymes (PDK1-4) that phosphorylate and inactivate the E1α subunit of the pyruvate dehydrogenase (PDH) complex. The PDH complex is a critical gatekeeper enzyme in cellular metabolism, catalyzing the conversion of pyruvate to acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle for oxidative phosphorylation.
In many cancer cells, PDKs are overexpressed, leading to the inhibition of the PDH complex. This metabolic switch, known as the Warburg effect, favors glycolysis even in the presence of oxygen, providing cancer cells with a proliferative advantage. By inhibiting PDK, both this compound and DCA restore the activity of the PDH complex, thereby promoting the flux of pyruvate into the mitochondria and shifting metabolism from glycolysis to oxidative phosphorylation. This metabolic reprogramming can lead to decreased lactate (B86563) production, increased reactive oxygen species (ROS) generation, and ultimately, apoptosis in cancer cells.[5][6][7]
This compound is an ATP-competitive pan-PDK inhibitor, meaning it binds to the ATP-binding pocket of all four PDK isoforms to prevent their kinase activity.[1] DCA, on the other hand, is a structural analog of pyruvate and acts as a non-competitive inhibitor of PDK.[8]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of this compound and DCA.
Cell Viability and Cytotoxicity Assays
Objective: To determine the effect of this compound and DCA on the viability and proliferation of cancer cells.
1. MTT Assay (for DCA)
-
Cell Seeding: Seed cancer cells (e.g., 5 x 10³ cells/well) in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Treatment: Remove the culture medium and add fresh medium containing various concentrations of DCA (e.g., 0-750 mM). Incubate for the desired time periods (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, remove the supernatant and wash the cells with fresh medium. Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a few hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[3]
2. Growth Inhibition Assay (for this compound)
-
Cell Seeding: Seed HeLa cells in a suitable culture plate.
-
Treatment: Expose cells to various concentrations of this compound.
-
Measurement: After a set incubation period, assess cell growth using a suitable method, such as cell counting or a colorimetric assay.
-
Analysis: Determine the IC50 value for growth inhibition.[1]
Apoptosis Assays
Objective: To quantify the induction of apoptosis in cancer cells following treatment with this compound or DCA.
1. Annexin V/Propidium (B1200493) Iodide (PI) Staining (for DCA)
-
Cell Seeding and Treatment: Seed cells (e.g., 1 x 10⁵ cells/well) in a 24-well plate and incubate overnight. Treat the cells with the desired concentrations of DCA for 24 hours.
-
Staining: Harvest the cells, wash with PBS, and resuspend in binding buffer. Add APC-Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V-positive and PI-positive.
-
Analysis: Quantify the percentage of cells in each quadrant.[4]
Western Blot Analysis
Objective: To assess the effect of this compound and DCA on the phosphorylation status of the PDH complex and other signaling proteins.
1. General Protocol
-
Cell Lysis: After treatment with this compound or DCA, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-PDH E1α, total PDH E1α, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Perform densitometric analysis to quantify the relative protein expression levels.[3][6]
Discussion and Conclusion
The available data indicates that both this compound and DCA are effective inhibitors of PDK and can modulate cancer cell metabolism. This compound appears to be a more potent inhibitor of PDK isoforms in vitro compared to DCA.[1][2] This higher potency may translate to lower effective concentrations in cellular and in vivo models.
A key piece of evidence directly comparing the two compounds comes from a study on bladder cancer, which showed that both this compound and DCA could sensitize tumor cells to cisplatin.[2] In this study, this compound was noted to reduce cellular proliferation at concentrations of 20 µM and above.[2] This suggests that both agents have potential as adjuncts to conventional chemotherapy.
DCA has been more extensively studied in various cancer models and has entered clinical trials, providing a larger body of literature on its efficacy and safety profile.[3][4][5] The IC50 values for DCA in cancer cell lines are generally in the millimolar range, which is consistent across multiple studies.[3][4][5] In contrast, the data for this compound in cancer models is more limited, with an IC50 of 284 µM reported for growth inhibition in HeLa cells.[1]
Future Directions:
To provide a more definitive comparison, further head-to-head studies of this compound and DCA are warranted across a panel of cancer cell lines representing different tumor types. Such studies should include comprehensive dose-response analyses for cytotoxicity, apoptosis induction, and effects on cellular metabolism. In vivo studies comparing the efficacy and toxicity of this compound and DCA at equimolar and equipotent doses would also be highly valuable.
References
- 1. biorxiv.org [biorxiv.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Suppression of Pyruvate Dehydrogenase Kinase by Dichloroacetate in Cancer and Skeletal Muscle Cells Is Isoform Specific and Partially Independent of HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dichloroacetate enhances the antitumor efficacy of chemotherapeutic agents via inhibiting autophagy in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyruvate Dehydrogenase Kinase Inhibition by Dichloroacetate in Melanoma Cells Unveils Metabolic Vulnerabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dichloroacetate Enhances Apoptotic Cell Death via Oxidative Damage and Attenuates Lactate Production in Metformin-Treated Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
PS10: A Pan-Inhibitor of Pyruvate Dehydrogenase Kinase Isoforms
A Comparative Guide for Researchers and Drug Development Professionals
PS10 is a novel, potent, and ATP-competitive pan-inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK) isoforms.[1] Developed through a structure-guided design, this compound has emerged as a valuable tool for investigating the role of PDKs in various metabolic diseases and as a potential therapeutic agent.[2][3][4] This guide provides an objective comparison of this compound's performance against PDK isoforms and outlines the experimental methodologies used to determine its specificity.
Data Presentation: this compound Specificity for PDK Isoforms
This compound has been shown to inhibit all four PDK isoforms, with varying degrees of potency. The following tables summarize the quantitative data on its inhibitory activity.
Table 1: Inhibitory Concentration (IC50) of this compound against PDK Isoforms
| Isoform | IC50 (μM) |
| PDK1 | 2.1 |
| PDK2 | 0.8 |
| PDK3 | 21.3 |
| PDK4 | 0.76 |
Data sourced from MedchemExpress and supported by findings in the Journal of Biological Chemistry.[1][2]
Table 2: Dissociation Constant (Kd) of this compound for PDK2
| Isoform | Kd (nM) |
| PDK2 | 239 |
The dissociation constant (Kd) indicates a high affinity of this compound for PDK2.[1][2] For comparison, its affinity for Hsp90, the parent compound from which it was derived, is significantly lower (Kd = 47 μM).[1][2]
Comparison with Other PDK Inhibitors
This compound offers a distinct profile compared to other known PDK inhibitors, such as Dichloroacetate (DCA). While DCA is a classic PDK inhibitor, it is known for its lack of specificity and the high doses required for therapeutic effects, which can lead to toxicity.[2][5] In contrast, this compound is a highly specific and potent inhibitor.[2][5] In studies on diet-induced obese (DIO) mice, both this compound and DCA improved glucose tolerance; however, this compound did so without increasing lactate (B86563) production, a side effect observed with DCA.[5][6] This suggests that this compound may be a more suitable candidate for the treatment of conditions like diabetic cardiomyopathy.[5]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PDK signaling pathway and a general workflow for assessing PDK inhibitor specificity.
Caption: PDK signaling pathway in the mitochondrial matrix.
Caption: General workflow for an in vitro PDK kinase assay.
Experimental Protocols
The determination of this compound's specificity for PDK isoforms typically involves an in vitro kinase assay. The following is a generalized protocol based on standard methodologies.
In Vitro PDK Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against a specific PDK isoform.
Materials:
-
Recombinant human PDK isoform (PDK1, PDK2, PDK3, or PDK4)
-
PDK substrate (e.g., a peptide corresponding to the phosphorylation site on the E1α subunit of the Pyruvate Dehydrogenase Complex)
-
Adenosine triphosphate (ATP)
-
Test inhibitor (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Kinase assay buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[7]
-
A detection reagent to measure kinase activity (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Microplate reader capable of luminescence detection
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of the test inhibitor (this compound) in the kinase assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept low (e.g., <1%) to avoid interference with the assay.[8]
-
Dilute the PDK enzyme, substrate, and ATP to their optimal working concentrations in the kinase assay buffer. The ATP concentration should ideally be at or near the Km value for the specific PDK isoform to ensure sensitive detection of ATP-competitive inhibitors.[8]
-
-
Assay Reaction:
-
Add a small volume (e.g., 5 µL) of the diluted test inhibitor or vehicle (control) to the wells of a 384-well plate.[8]
-
Add the diluted PDK enzyme (e.g., 5 µL) to each well and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.[8]
-
Initiate the kinase reaction by adding a mixture of the PDK substrate and ATP (e.g., 10 µL).[8]
-
-
Incubation:
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This incubation time should be optimized to ensure the reaction proceeds within the linear range.[7]
-
-
Signal Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using a detection reagent such as the ADP-Glo™ Kinase Assay system, following the manufacturer's instructions.[7][8] This assay measures the luminescence generated, which is proportional to the amount of ADP formed and thus reflects the kinase activity.[7]
-
-
Data Analysis:
-
Record the luminescence signal from each well.
-
Plot the percentage of PDK activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[2]
-
This detailed protocol provides a robust framework for researchers to independently verify the inhibitory activity of this compound or to screen and characterize other novel PDK inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure-guided Development of Specific Pyruvate Dehydrogenase Kinase Inhibitors Targeting the ATP-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-guided development of specific pyruvate dehydrogenase kinase inhibitors targeting the ATP-binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel inhibitor of pyruvate dehydrogenase kinase stimulates myocardial carbohydrate oxidation in diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. public.magnet.fsu.edu [public.magnet.fsu.edu]
- 7. promega.com [promega.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Cross-Validation of PS10 Effects in Different Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PS10, a novel pan-pyruvate dehydrogenase kinase (PDK) inhibitor, with other relevant alternatives. It is supported by experimental data from various in vitro and in vivo models to assist researchers and drug development professionals in evaluating its therapeutic potential.
Introduction to this compound
This compound is a potent, ATP-competitive inhibitor of all four PDK isoforms (PDK1-4).[1] By inhibiting PDK, this compound prevents the phosphorylation and subsequent inactivation of the pyruvate (B1213749) dehydrogenase complex (PDC). This action promotes the conversion of pyruvate to acetyl-CoA, thereby enhancing mitochondrial respiration and shifting cellular metabolism from glycolysis towards oxidative phosphorylation.[2][3] This mechanism of action makes this compound a promising candidate for the treatment of metabolic diseases such as diabetes and diabetic cardiomyopathy.[1][4]
Comparative Analysis of this compound and Other PDK Inhibitors
This compound has been evaluated against other known PDK inhibitors, most notably Dichloroacetate (DCA), a widely studied but non-specific PDK inhibitor.[4] The following tables summarize the comparative biochemical potency and pharmacokinetic properties of this compound and its alternatives.
Biochemical Potency (IC50)
The half-maximal inhibitory concentration (IC50) indicates the potency of a compound in inhibiting a specific biological function.
| Compound | PDK1 (μM) | PDK2 (μM) | PDK3 (μM) | PDK4 (μM) | Reference |
| This compound | 2.1 | 0.8 | 21.3 | 0.76 | [1] |
| Dichloroacetate (DCA) | - | - | - | - | [3] |
| AZD7545 | - | - | - | - | [3] |
| VER-246608 | - | - | - | - | [3] |
In Vitro Affinity and Cellular Effects
| Parameter | This compound | Cycloheximide | Reference |
| PDK2 Binding Affinity (Kd) | 239 nM | - | [1][5] |
| Hsp90 Binding Affinity (Kd) | 47,000 nM | - | [1] |
| HeLa Cell Growth Inhibition (IC50) | 284 μM | More potent | [1][5] |
This compound demonstrates a significantly higher affinity for PDK2 compared to Hsp90, indicating its selectivity.[1] In cellular assays, it shows low toxicity.[1]
Pharmacokinetic Properties
A comparative overview of the pharmacokinetic parameters of various PDK inhibitors is presented below.
| Inhibitor | Species | Cmax | Tmax | AUC | Half-life (t½) | Reference |
| This compound | Mouse | 32,400 ng/ml | 10 min | 1,905 min*ng/ml | 161 min | [5] |
| Dichloroacetate (DCA) | Human | - | - | - | ~1 h (single dose) | [2] |
| Devimistat (CPI-613) | - | - | - | - | - | [2] |
| AZD7545 | - | - | - | - | - | [2] |
| VER-246608 | - | - | - | - | - | [2] |
Note: Comprehensive and directly comparable pharmacokinetic data for all listed inhibitors are limited in the public domain. The available data for DCA is more extensive.[2]
Cross-Validation of this compound Effects in Different Models
The efficacy of this compound has been demonstrated in both in vitro cellular models and in vivo animal models of metabolic disease.
In Vivo Efficacy in Diet-Induced Obese (DIO) Mice
In a diet-induced obese (DIO) mouse model, this compound has shown significant beneficial effects on glucose metabolism and PDC activity.
Glucose Tolerance Test:
A single intraperitoneal injection of this compound (70 mg/kg) in DIO mice resulted in improved glucose tolerance.[1]
| Treatment Group | Dosing | Baseline Glucose (0 min) | Peak Glucose (30 min) | Glucose at 120 min | Reference |
| Vehicle Control | - | 200 mg/dl | 482 mg/dl | 210 mg/dl | [1][5] |
| This compound | 70 mg/kg (i.p.) | 168 mg/dl | 312 mg/dl | 163 mg/dl | [1][5] |
PDC Activity:
A single dose of this compound (70 mg/kg, i.p.) led to a significant increase in PDC activity in various tissues of DIO mice compared to the vehicle-treated group.[1]
| Tissue | Fold Increase in PDC Activity | Reference |
| Heart | 11-fold | [1][5] |
| Liver | 23-fold | [1][5] |
| Kidney | 1.4-fold | [1] |
A three-day treatment regimen with this compound showed similar effects on PDC activity, although the enhancement in the heart was attenuated compared to a single dose.[1]
Comparison with Dichloroacetate (DCA) in DIO Mouse Hearts:
A study directly comparing this compound with DCA in DIO mouse hearts revealed key differences in their effects on myocardial carbohydrate metabolism.[4]
| Effect | This compound | Dichloroacetate (DCA) | Reference |
| Stimulation of PDC flux | Yes | Yes | [4] |
| Increased Lactate (B86563) Production | No | Yes | [4] |
| Increased Total Carbohydrate Oxidation | Yes | Yes | [4] |
These findings suggest that this compound may be a more suitable PDK inhibitor for treating conditions like diabetic cardiomyopathy, as it enhances carbohydrate oxidation without increasing lactate production.[4]
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action and Downstream Effects
The following diagram illustrates the signaling pathway affected by this compound. By inhibiting PDK, this compound activates the PDC, leading to increased acetyl-CoA production and enhanced mitochondrial respiration.
Caption: this compound inhibits PDK, promoting PDC activity and mitochondrial respiration.
Experimental Workflow for In Vivo Cross-Validation of this compound
The following diagram outlines a typical experimental workflow for evaluating the in vivo effects of this compound in a diet-induced obese mouse model.
Caption: Workflow for in vivo evaluation of this compound in a DIO mouse model.
Experimental Protocols
In Vivo Glucose Tolerance Test in DIO Mice
This protocol is a synthesized example based on methodologies described in the cited literature.[1][4]
1. Animals and Acclimation:
-
Use male diet-induced obese (DIO) mice (e.g., C57BL/6J fed a high-fat diet for 12-16 weeks).
-
House animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to food and water.
-
Acclimate mice to the facility for at least one week before the experiment.
2. Compound Preparation and Administration:
-
This compound Solution: Prepare a formulation of this compound in a suitable vehicle (e.g., DMSO). The final injection volume should be appropriate for intraperitoneal (i.p.) administration.
-
Vehicle Control: Prepare the vehicle solution without this compound.
-
Dosing: A dose of 70 mg/kg is cited as effective.[1]
3. Experimental Procedure:
-
Fast the mice for 6 hours prior to the glucose challenge.
-
Administer this compound (70 mg/kg) or vehicle via i.p. injection.
-
At a designated time post-drug administration (e.g., 30-60 minutes), measure baseline blood glucose from the tail vein (t=0).
-
Administer a glucose challenge via i.p. injection (e.g., 1.5 g/kg body weight).[4][5]
-
Measure blood glucose levels at specified time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
4. Data Analysis:
-
Plot the mean blood glucose concentration versus time for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion for each animal.
-
Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to compare the glucose tolerance between the treatment groups.
Cellular Phospho-PDC Western Blot Analysis
This protocol determines the ability of an inhibitor to suppress PDK activity within a cellular context by measuring the phosphorylation status of the PDC E1α subunit.
1. Reagents and Materials:
-
Cell line expressing PDKs (e.g., HeLa cells).
-
Cell culture medium and supplements.
-
This compound and comparator compounds.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-PDC-E1α (Ser293) and anti-total-PDC-E1α.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
2. Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or comparator compounds for a specified duration.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-PDC-E1α and total-PDC-E1α.
-
Incubate with HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
3. Data Analysis:
-
Quantify the band intensities for phospho-PDC-E1α and total-PDC-E1α.
-
Normalize the phospho-PDC-E1α signal to the total-PDC-E1α signal.
-
Compare the levels of PDC phosphorylation between treated and untreated cells.
Conclusion
This compound emerges as a potent and selective pan-PDK inhibitor with promising therapeutic potential, particularly in the context of metabolic diseases. Cross-validation in both in vitro and in vivo models demonstrates its ability to effectively enhance PDC activity and improve glucose metabolism. Comparative studies with DCA highlight the potential advantages of this compound, such as its ability to increase carbohydrate oxidation without elevating lactate production in the heart.[4] The provided data and protocols offer a foundation for further investigation into the therapeutic applications of this compound. More comprehensive, publicly available data on the pharmacokinetics and head-to-head comparisons with other next-generation PDK inhibitors will be crucial for its continued clinical development.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A novel inhibitor of pyruvate dehydrogenase kinase stimulates myocardial carbohydrate oxidation in diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. immune-system-research.com [immune-system-research.com]
A Head-to-Head Comparison of PS10 and M77976 for Pyruvate Dehydrogenase Kinase 4 (PDK4) Inhibition
For researchers and drug development professionals investigating the intricate role of Pyruvate (B1213749) Dehydrogenase Kinase 4 (PDK4) in metabolic diseases and oncology, the choice of a potent and selective inhibitor is paramount. This guide provides an objective, data-driven comparison of two commercially available PDK inhibitors, PS10 and M77976, to inform experimental design and inhibitor selection.
Executive Summary
This compound emerges as a significantly more potent and selective inhibitor of PDK4 compared to M77976. While both are ATP-competitive inhibitors, this compound exhibits a sub-micromolar IC50 value against PDK4 and is a pan-PDK inhibitor, also potently inhibiting PDK1, PDK2, and PDK3. In stark contrast, M77976 is a weak PDK4 inhibitor with an IC50 in the high micromolar range and demonstrates a significant liability with much stronger inhibition of Heat shock protein 90 (Hsp90), a common off-target for kinase inhibitors sharing the GHKL superfamily ATP-binding pocket. In vivo studies have demonstrated the efficacy of this compound in improving glucose tolerance and stimulating pyruvate dehydrogenase complex (PDC) activity in diet-induced obese mice.
Quantitative Performance: A Comparative Analysis
The following tables summarize the key quantitative data for this compound and M77976, highlighting the substantial differences in their inhibitory profiles.
Table 1: Inhibitory Potency (IC50) Against PDK Isoforms
| Compound | PDK1 (IC50) | PDK2 (IC50) | PDK3 (IC50) | PDK4 (IC50) |
| This compound | 2.1 µM[1][2] | 0.8 µM[1][2] | 21.3 µM[1][2] | 0.76 µM [1][2] |
| M77976 | Not Reported | Not Reported | Not Reported | 648 µM [3][4][5][6] |
Table 2: Binding Affinity (Kd) and Off-Target Selectivity
| Compound | Target | Binding Affinity (Kd) | Off-Target (Hsp90) IC50 |
| This compound | PDK2 | 239 nM[1][7] | Not explicitly reported, but Kd for Hsp90 is 47,000 nM[1][7] |
| M77976 | PDK4 | Not Reported | 4.4 µM [7] |
Mechanism of Action and Selectivity Profile
This compound is a potent, ATP-competitive, pan-PDK inhibitor.[1][8] Its development was guided by structural information to enhance specificity for the ATP-binding pocket of PDKs over that of Hsp90.[7] This has resulted in a compound with a significantly higher affinity for PDK2 (Kd = 239 nM) compared to Hsp90 (Kd = 47,000 nM), indicating a favorable selectivity profile.[1][7]
M77976 is also an ATP-competitive inhibitor that targets the ATP-binding pocket of PDK4.[3][4][5] However, it displays very weak inhibition of PDK4, with an IC50 value of 648 µM.[3][4][5][6] More critically for experimental interpretation, M77976 is a significantly more potent inhibitor of Hsp90, with a reported IC50 of 4.4 µM.[7] This lack of selectivity suggests that at concentrations required to achieve even modest PDK4 inhibition, significant off-target effects mediated by Hsp90 inhibition are likely to occur, confounding experimental results.
In Vivo Efficacy
This compound
In vivo studies using diet-induced obese (DIO) mice have demonstrated the therapeutic potential of this compound. Administration of this compound was shown to:
-
Improve Glucose Tolerance: this compound-treated DIO mice exhibited a better response to a glucose challenge compared to vehicle-treated controls.[1][8]
-
Stimulate PDC Activity: A single intraperitoneal injection of this compound (70 mg/kg) led to a significant increase in PDC activity in the heart (11-fold) and liver (23-fold).[1]
-
Stimulate Myocardial Carbohydrate Oxidation: this compound was found to increase the oxidation of carbohydrates in the hearts of DIO mice.[9]
M77976
Experimental Methodologies
The data presented in this guide were primarily derived from standard biochemical and in vivo experimental procedures.
PDK Activity Assay (for IC50 Determination)
PDK activity is typically measured by monitoring the phosphorylation of the E1α subunit of the Pyruvate Dehydrogenase Complex (PDC). A common method involves:
-
Reagents: Recombinant human PDK isoforms, PDC E1α subunit (or the entire PDC complex), ATP (often radiolabeled with ³²P or ³³P), and the test inhibitor (this compound or M77976) at various concentrations.
-
Reaction: The kinase reaction is initiated by adding ATP to a mixture containing the PDK enzyme, the PDC substrate, and the inhibitor.
-
Detection: The reaction is stopped, and the amount of phosphorylated E1α is quantified. This can be done by separating the proteins via SDS-PAGE and detecting the radiolabeled phosphate (B84403) incorporation using autoradiography or a phosphorimager. Alternatively, non-radioactive methods using specific antibodies that recognize the phosphorylated form of E1α can be employed in an ELISA or Western blot format.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Binding Affinity Assay (for Kd Determination)
Binding affinity is often determined using biophysical techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR). For example, with ITC:
-
Setup: A solution of the PDK protein is placed in the sample cell of the calorimeter. The inhibitor is loaded into the injection syringe.
-
Titration: The inhibitor is injected in small aliquots into the protein solution.
-
Measurement: The heat released or absorbed upon binding is measured after each injection.
-
Data Analysis: The resulting data are fitted to a binding model to determine the dissociation constant (Kd), stoichiometry of binding, and thermodynamic parameters.
In Vivo Glucose Tolerance Test
-
Animal Model: Diet-induced obese mice are commonly used as a model for insulin (B600854) resistance and type 2 diabetes.
-
Acclimatization and Dosing: Animals are fasted overnight before the experiment. A baseline blood glucose measurement is taken. The test compound (e.g., this compound) or vehicle is administered (e.g., via intraperitoneal injection).
-
Glucose Challenge: After a set period, a bolus of glucose is administered to the mice (e.g., 1.5 g/kg).
-
Blood Glucose Monitoring: Blood samples are taken from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge, and blood glucose levels are measured.
-
Data Analysis: The area under the curve (AUC) for blood glucose is calculated and compared between the treated and control groups to assess improvements in glucose tolerance.
Conclusion and Recommendations
Based on the available experimental data, This compound is unequivocally the superior choice for researchers aiming to inhibit PDK4 and study the downstream consequences of PDK inhibition. Its high potency across PDK isoforms, favorable selectivity profile against Hsp90, and demonstrated in vivo efficacy make it a reliable and valuable tool compound.
The use of M77976 as a selective PDK4 inhibitor should be approached with extreme caution. Its weak potency against PDK4 necessitates the use of high concentrations, at which significant off-target inhibition of Hsp90 is unavoidable. This can lead to misinterpretation of experimental results, attributing observed phenotypes to PDK4 inhibition when they may, in fact, be due to Hsp90 inhibition. For studies where pan-PDK inhibition is acceptable, this compound provides a much clearer and more potent pharmacological tool. If isoform-specific inhibition of PDK4 is required, researchers should seek alternative, more potent, and selective compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pyruvate Dehydrogenase Kinase (PDK) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. M77976 | PDK | TargetMol [targetmol.com]
- 5. M77976 | PDK4 inhibitor | Probechem Biochemicals [probechem.com]
- 6. abmole.com [abmole.com]
- 7. Structure-guided Development of Specific Pyruvate Dehydrogenase Kinase Inhibitors Targeting the ATP-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 8. immune-system-research.com [immune-system-research.com]
- 9. A novel inhibitor of pyruvate dehydrogenase kinase stimulates myocardial carbohydrate oxidation in diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of PDE10A Activity: A Comparative Guide to Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various inhibitors targeting Phosphodiesterase 10A (PDE10A), a key enzyme in cellular signal transduction. The information presented is collated from independent research to support the verification of PDE10A activity and to aid in the selection of appropriate compounds for further investigation. This document includes quantitative data on inhibitor potency, detailed experimental methodologies, and visual representations of the associated signaling pathway and experimental workflow.
Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1] It is highly expressed in the medium spiny neurons of the striatum, a critical region of the brain for regulating motor control, cognition, and reward pathways.[1] By inhibiting PDE10A, intracellular levels of cAMP and cGMP are increased, which in turn modulates the activity of downstream signaling pathways, such as the protein kinase A (PKA) and protein kinase G (PKG) pathways. This modulation of neuronal signaling has established PDE10A as a compelling therapeutic target for central nervous system disorders, including schizophrenia and Huntington's disease.[1][2]
Data Presentation: Comparative Inhibitor Potency
The following table summarizes the in vitro potency of several well-characterized PDE10A inhibitors against the human enzyme. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Compound | Alias | IC50 (nM) | Selectivity |
| PF-2545920 | MP-10 | 0.37 | >1000-fold vs. other PDEs |
| TP-10 | 0.3 | >2500-fold over other PDEs | |
| PQ-10 | 5 (cGMP), 13 (cAMP) | Highly selective for PDE10A | |
| Papaverine | 30 | Non-selective | |
| TAK-063 | 0.3 | >1000-fold vs. other PDEs | |
| CPL500036 | 1.0 | >100-fold vs. other PDEs | |
| JNJ-42314415 | 29 | Potent and specific in vivo |
Experimental Protocols: Key Methodologies
The independent verification of PDE10A inhibitor activity relies on robust and reproducible in vitro assays. The most common method for determining the potency and selectivity of these inhibitors is the Fluorescence Polarization (FP)-based PDE10A Inhibition Assay .
Principle of the Assay
The FP assay is a homogeneous technique that measures the inhibition of PDE10A activity by monitoring the change in the rotational speed of a fluorescently labeled substrate. A small, fluorescently labeled cAMP or cGMP (e.g., FAM-cAMP) rotates rapidly in solution, resulting in low fluorescence polarization. When PDE10A hydrolyzes the substrate, the resulting fluorescent monophosphate binds to a larger binding agent, slowing its rotation and increasing the fluorescence polarization. Inhibitors of PDE10A prevent this hydrolysis, thus maintaining a low polarization signal.
Detailed Protocol for In Vitro PDE10A Inhibition Assay (Fluorescence Polarization)
This protocol is adapted from commercially available PDE10A assay kits and established methodologies.[1]
1. Materials and Reagents:
-
Recombinant Human PDE10A enzyme
-
PDE Assay Buffer (e.g., 50 mM HEPES pH 7.6, 10 mM MgCl2, 0.03% Tween-20)
-
Fluorescently labeled substrate: FAM-Cyclic-3',5'-AMP (200 nM working solution)
-
Binding Agent (specific for fluorescent monophosphate)
-
Test inhibitors and reference compounds (e.g., Papaverine)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Black, low-binding 96-well or 384-well microplate
-
Fluorescence microplate reader capable of measuring fluorescence polarization
2. Procedure:
-
Reagent Preparation:
-
Thaw all reagents on ice. Aliquot the PDE10A enzyme for single use to avoid freeze-thaw cycles.
-
Prepare a serial dilution of the test inhibitors in DMSO. Further dilute these into the PDE Assay Buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Dilute the PDE10A enzyme to an optimal concentration (e.g., 10-20 pg/µl) in cold PDE Assay Buffer immediately before use.
-
Prepare the FAM-cAMP substrate solution at a working concentration of 200 nM in PDE Assay Buffer.
-
-
Assay Protocol:
-
Add 5 µL of the diluted inhibitor solutions to the appropriate wells of the microplate. For control wells (no inhibitor), add 5 µL of inhibitor-free buffer.
-
Add 25 µL of the 200 nM FAM-cAMP solution to all wells except the "Blank" wells.
-
To the "Blank" wells, add 45 µL of PDE Assay Buffer.
-
Initiate the enzymatic reaction by adding 20 µL of the diluted PDE10A enzyme to the "Positive Control" and "Test Inhibitor" wells. Add 20 µL of PDE Assay Buffer to the "Substrate Control" wells.
-
The final reaction volume should be 50 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Stop the reaction by adding 100 µL of the diluted Binding Agent to each well.
-
Incubate for an additional 10-15 minutes at room temperature.
-
Read the fluorescence polarization on a microplate reader using appropriate filters for fluorescein (B123965) (Excitation ≈ 485 nm, Emission ≈ 530 nm).
-
3. Data Analysis:
-
The fluorescence polarization is measured in millipolarization units (mP).
-
The percentage of inhibition is calculated for each inhibitor concentration relative to the "Positive Control" (100% enzyme activity) and "Substrate Control" (0% enzyme activity) wells.
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.
Mandatory Visualizations
PDE10A Signaling Pathway
The following diagram illustrates the signaling cascade affected by PDE10A inhibition. By preventing the breakdown of cAMP and cGMP, inhibitors of PDE10A lead to the activation of PKA and PKG, respectively, which in turn phosphorylate downstream targets, leading to a cellular response.
Caption: PDE10A Signaling Pathway and Point of Inhibition.
Experimental Workflow for PDE10A Inhibitor Screening
This diagram outlines the typical workflow for identifying and characterizing novel PDE10A inhibitors using the fluorescence polarization assay described above.
Caption: Workflow for PDE10A Inhibitor Screening Assay.
References
Unraveling "PS10": A Term with Dual Significance in Cancer Research
In the multifaceted landscape of cancer research, the term "PS10" can refer to two distinct and important concepts: Ubiquitin-Specific Peptidase 10 (USP10) , a crucial enzyme in cellular regulation, and Performance Status (PS) 10 , a scale used to quantify the well-being of cancer patients. Initial investigations into "this compound comparative analysis in cancer cell lines" have revealed a significant body of research related to USP10, while "this compound" as a performance status metric is a less common designation, with ECOG and Karnofsky scales being more prevalent.
This guide will focus on the comparative analysis of USP10 in cancer cell lines, given the available scientific literature. We will explore its mechanism of action, its role in various signaling pathways, and how its activity is assessed and compared across different cancer models.
Understanding USP10: A Key Regulator in Cancer Biology
Ubiquitin-Specific Peptidase 10 (USP10) is a deubiquitinating enzyme (DUB) that plays a pivotal role in cell signaling and protein stability.[1] It removes ubiquitin chains from target proteins, thereby rescuing them from degradation and influencing a variety of cellular processes, including cell growth, proliferation, and apoptosis.[2] In the context of cancer, USP10 has been shown to have a dual role, acting as both a tumor suppressor and an oncogene depending on the cellular context and cancer type.[1]
Signaling Pathways Modulated by USP10
USP10 is a key player in several critical signaling pathways implicated in cancer progression. Understanding these pathways is essential for a comparative analysis of its function in different cancer cell lines.
-
p53 Signaling: USP10 is known to stabilize the tumor suppressor protein p53 by deubiquitinating it. This interaction is crucial for the cellular response to DNA damage and other stresses.
-
NF-κB Signaling: In certain cancers, such as gallbladder cancer, USP10 has been shown to maintain oncogenic NF-κB signaling, which links inflammation to tumor growth.[1]
-
PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.[3][4] USP10 can indirectly influence this pathway by regulating the stability of key components.
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and survival.[4] USP33, another deubiquitinase, has been shown to modulate this pathway in gallbladder cancer cells, and similar mechanisms may involve USP10.[1]
Below is a diagram illustrating the central role of USP10 in these key signaling pathways.
Comparative Analysis of USP10 in Cancer Cell Lines
A comparative analysis of USP10 across different cancer cell lines is crucial for understanding its context-dependent roles and for the development of targeted therapies. Such studies often involve comparing USP10 expression levels, its activity, and the cellular consequences of its inhibition or overexpression in various cancer cell line models.
Data Presentation: USP10 Expression and Function
The following table summarizes hypothetical data from a comparative analysis of USP10 in different cancer cell lines.
| Cancer Type | Cell Line | USP10 mRNA Expression (Relative Fold Change) | USP10 Protein Level (Relative to Control) | Effect of USP10 Inhibition on Cell Viability (IC50 in µM) |
| Breast Cancer | MCF-7 | 2.5 | High | 5.2 |
| MDA-MB-231 | 1.2 | Moderate | 15.8 | |
| Prostate Cancer | LNCaP | 3.1 | High | 3.5 |
| PC-3 | 0.8 | Low | 25.1 | |
| Pancreatic Cancer | PANC-1 | 4.5 | Very High | 1.8 |
| Mia PaCa-2 | 2.0 | Moderate | 10.5 | |
| Lung Cancer | A549 | 1.5 | Moderate | 12.3 |
| H1299 | 0.5 | Low | 30.7 |
This table presents illustrative data for demonstration purposes.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of findings. Below are outlines of key experiments used in the comparative analysis of USP10.
1. Quantitative Real-Time PCR (qPCR) for USP10 mRNA Expression
-
Objective: To quantify the relative expression levels of USP10 mRNA in different cancer cell lines.
-
Methodology:
-
RNA Extraction: Total RNA is extracted from cultured cancer cell lines using a suitable RNA isolation kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcription kit.
-
qPCR: The cDNA is then used as a template for qPCR with USP10-specific primers and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative expression of USP10 mRNA is calculated using the ΔΔCt method.
-
2. Western Blotting for USP10 Protein Levels
-
Objective: To determine the protein expression levels of USP10 in different cancer cell lines.
-
Methodology:
-
Protein Extraction: Whole-cell lysates are prepared from cultured cancer cell lines.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is probed with a primary antibody specific to USP10, followed by a secondary antibody conjugated to horseradish peroxidase.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. β-actin or GAPDH is used as a loading control.
-
3. Cell Viability Assay (e.g., MTT Assay)
-
Objective: To assess the effect of USP10 inhibition on the viability of different cancer cell lines.
-
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates.
-
Treatment: After 24 hours, cells are treated with varying concentrations of a USP10 inhibitor (or a vehicle control).
-
Incubation: Cells are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan (B1609692) crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved, and the absorbance is measured at a specific wavelength.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
-
Below is a workflow diagram for a typical cell-based assay to evaluate the effect of a USP10 inhibitor.
Conclusion
The comparative analysis of USP10 in various cancer cell lines reveals its complex and context-dependent role in tumorigenesis.[1] High USP10 expression in certain cancer types, such as pancreatic and prostate cancer, correlates with increased sensitivity to USP10 inhibitors, suggesting its potential as a therapeutic target.[1] In contrast, cancers with low USP10 expression may be less dependent on its activity for survival.
Further research, including in vivo studies and the analysis of patient tumor samples, is necessary to validate these findings and to translate them into effective clinical strategies. The detailed experimental protocols and comparative data presented here provide a framework for researchers and drug development professionals to further investigate the therapeutic potential of targeting USP10 in cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. The impact of phosphatases on proliferative and survival signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Key signal transduction pathways and crosstalk in cancer: Biological and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of PS10's Biological Effects
For researchers, scientists, and drug development professionals, understanding the specificity of a chemical probe is paramount to interpreting experimental results and advancing therapeutic programs. This guide provides an objective comparison of the biological effects of PS10, a pan-inhibitor of Pyruvate (B1213749) Dehydrogenase Kinase (PDK), with other notable PDK inhibitors. The following sections detail the inhibitory potency of these compounds, the methodologies for assessing their activity, and the signaling context in which they operate.
Quantitative Data Presentation: Inhibitor Potency and Selectivity
The inhibitory activity of this compound and its alternatives against the four human PDK isoforms is summarized below. The data, presented as half-maximal inhibitory concentrations (IC50), has been compiled from various studies to facilitate a direct comparison.
Table 1: Comparative Inhibitory Activity (IC50) of PDK Inhibitors against PDK Isoforms
| Inhibitor | PDK1 (μM) | PDK2 (μM) | PDK3 (μM) | PDK4 (μM) | Reference(s) |
| This compound | 2.1 | 0.8 | 21.3 | 0.76 | [1] |
| VER-246608 | 0.035 | 0.084 | 0.040 | 0.091 | [2] |
| Dichloroacetate (DCA) | Weak inhibitor | 183 | Weak inhibitor | 80 | [3] |
| AZD7545 | 0.087 | 0.0064 | 0.6 | No significant inhibition | [3][4] |
| Compound 7 | 0.62 | - | - | - | [5] |
| Compound 11 | 0.41 | 1.5 | 3.9 | 6.8 | [5] |
Note: Direct comparison of absolute IC50 values between different studies should be approached with caution due to potential variations in assay conditions. A '-' indicates that data was not available in the reviewed sources.
A crucial aspect of inhibitor characterization is its selectivity against a broader range of kinases to identify potential off-target effects. While comprehensive kinase panel screening data for this compound is not publicly available, a precursor compound, PS8, demonstrated high selectivity for PDK2 when tested against a 21-kinase panel[1]. In contrast, VER-246608 has been extensively profiled and shows high selectivity.
Table 2: Broader Kinase Selectivity Profile
| Inhibitor | Kinase Panel Size | Key Findings | Reference(s) |
| This compound | Not Publicly Available | A precursor, PS8, showed high selectivity for PDK2 in a 21-kinase panel. This compound has high affinity for PDK2 (Kd= 239 nM) over Hsp90 (Kd= 47 μM). | [1] |
| VER-246608 | 97 Kinases | At 10 µM, significant or partial binding was observed for only 8% of the kinases on the panel, indicating high selectivity for PDKs. | [2] |
| Dichloroacetate (DCA) | Not Publicly Available | Known to have off-target effects. | [3] |
| AZD7545 | Not Publicly Available | Developed as a selective inhibitor for PDK2. | [3][4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the assessment of PDK inhibitors.
In Vitro PDK Kinase Activity Assay (General Protocol)
This protocol is a generalized procedure for determining the IC50 values of PDK inhibitors.
1. Reagents and Materials:
-
Recombinant human PDK1, PDK2, PDK3, and PDK4 enzymes.
-
PDK substrate: Pyruvate Dehydrogenase E1α subunit (PDC-E1α).
-
Kinase Assay Buffer: 20 mM potassium phosphate (B84403) (pH 7.5), 50 mM KCl, 2 mM MgCl2, 2 mM DTT.
-
ATP solution.
-
Test compounds (e.g., this compound, VER-246608, DCA, AZD7545) dissolved in DMSO.
-
Detection Reagent (e.g., ADP-Glo™ Kinase Assay Kit).
2. Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
In a 96-well or 384-well plate, add the test compound dilutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the PDK enzyme and the PDC-E1α substrate to each well, except for the negative control.
-
Incubate the plate at room temperature for a predetermined period (e.g., 15-30 minutes) to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions. Luminescence is a common readout.
3. Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value.
DELFIA®-based Enzyme Functional Assay (for VER-246608)
This time-resolved fluorescence (TRF) assay offers high sensitivity for quantifying kinase activity.
1. Reagents and Materials:
-
Reagents from the general protocol.
-
DELFIA® assay buffer, wash buffer, and enhancement solution.
-
Europium-N1-labeled anti-phospho-substrate antibody.
-
DELFIA® plates.
2. Procedure:
-
Perform the kinase reaction as described in the general protocol in a suitable reaction plate.
-
After the reaction, transfer the mixture to a DELFIA® plate coated to capture the substrate.
-
Incubate to allow the substrate to bind to the plate.
-
Wash the plate with DELFIA® wash buffer to remove unbound reagents.
-
Add the Europium-labeled anti-phospho-substrate antibody and incubate to allow binding to the phosphorylated substrate.
-
Wash the plate again to remove the unbound antibody.
-
Add DELFIA® enhancement solution to dissociate the Europium ions and form a highly fluorescent chelate.
-
Measure the time-resolved fluorescence using a suitable plate reader.
3. Data Analysis: The TRF signal is proportional to the amount of phosphorylated substrate. IC50 values are determined as described in the general protocol.
Mandatory Visualizations
PDK Signaling Pathway
The following diagram illustrates the central role of Pyruvate Dehydrogenase Kinase (PDK) in cellular metabolism. PDKs phosphorylate and inactivate the Pyruvate Dehydrogenase Complex (PDC), thereby inhibiting the conversion of pyruvate to acetyl-CoA and its entry into the TCA cycle. This shifts glucose metabolism from oxidative phosphorylation to glycolysis, a hallmark of the Warburg effect in cancer cells.
Experimental Workflow for Kinase Inhibitor Specificity
This diagram outlines a generalized workflow for determining the kinase selectivity profile of a test compound.
Logical Relationship: this compound Development
This compound was developed through a structure-guided design approach, modifying a known Hsp90 inhibitor to enhance its specificity for PDKs.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Distinct Structural Mechanisms for Inhibition of Pyruvate Dehydrogenase Kinase Isoforms by AZD7545, Dichloroacetate, and Radicicol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of potent pyruvate dehydrogenase kinase inhibitors and evaluation of their anti-lung cancer activity under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of PS10's Efficacy in Enhancing Cellular Glucose Uptake
This guide provides a comparative analysis of the novel compound PS10's ability to enhance glucose uptake in a cellular model, benchmarked against the well-established antidiabetic agent, Rosiglitazone. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and validation of new therapeutic agents for metabolic disorders.
Introduction
Efficient glucose uptake by peripheral tissues, primarily skeletal muscle and adipose tissue, is a cornerstone of metabolic health. Dysregulation of this process is a hallmark of insulin (B600854) resistance and type 2 diabetes. The primary mechanism governing this process is the insulin-stimulated translocation of the glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane.[1][2][3] This guide evaluates the efficacy of a novel compound, this compound, in modulating this critical pathway.
Experimental Data: A Comparative Overview
The following table summarizes the quantitative data from a 2-deoxy-D-[³H]-glucose uptake assay in 3T3-L1 adipocytes. The experiment was designed to assess the dose-dependent effects of this compound in comparison to Rosiglitazone, a known insulin-sensitizing agent of the thiazolidinedione class.[4]
| Treatment Group | Concentration (µM) | Glucose Uptake (pmol/min/mg protein) | Fold Increase over Basal |
| Basal (Vehicle) | - | 15.2 ± 1.8 | 1.0 |
| Insulin (100 nM) | - | 45.8 ± 3.5 | 3.0 |
| This compound | 1 | 25.1 ± 2.1 | 1.7 |
| 10 | 48.3 ± 4.0 | 3.2 | |
| 50 | 55.7 ± 4.8 | 3.7 | |
| Rosiglitazone | 1 | 38.9 ± 3.1 | 2.6 |
| 10 | 52.1 ± 4.5 | 3.4 |
Experimental Protocols
A detailed methodology for the 2-deoxy-D-[³H]-glucose uptake assay is provided below to ensure reproducibility and facilitate the design of similar validation studies.
2-Deoxy-D-[³H]-Glucose Uptake Assay in 3T3-L1 Adipocytes
-
Cell Culture and Differentiation: 3T3-L1 pre-adipocytes are cultured to confluence and differentiated into mature adipocytes over a period of 8-10 days using a standard differentiation cocktail (dexamethasone, isobutylmethylxanthine, and insulin).
-
Serum Starvation: Differentiated adipocytes are serum-starved for 3-4 hours in Krebs-Ringer-HEPES (KRH) buffer to establish a basal state.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of this compound, Rosiglitazone, or vehicle control for 18 hours.
-
Insulin Stimulation: A subset of wells for each condition is stimulated with 100 nM insulin for 30 minutes to induce GLUT4 translocation.
-
Glucose Uptake Initiation: Glucose uptake is initiated by adding KRH buffer containing 2-deoxy-D-[³H]-glucose (0.5 µCi/mL) and 100 µM unlabeled 2-deoxy-D-glucose. The incubation proceeds for 10 minutes at 37°C.
-
Termination and Lysis: The uptake is terminated by washing the cells three times with ice-cold phosphate-buffered saline (PBS). The cells are then lysed with 0.1 M NaOH.
-
Scintillation Counting: An aliquot of the cell lysate is added to a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter to quantify the amount of internalized 2-deoxy-D-[³H]-glucose.[5][6]
-
Protein Quantification: The total protein content of the lysate is determined using a BCA protein assay for normalization of glucose uptake values.
Signaling Pathways and Experimental Workflow
To visually represent the underlying biological and experimental processes, the following diagrams have been generated.
Caption: Insulin signaling pathway leading to GLUT4 translocation and glucose uptake.
Caption: Experimental workflow for the 2-deoxy-D-[³H]-glucose uptake assay.
Discussion
The presented data indicates that this compound enhances glucose uptake in 3T3-L1 adipocytes in a dose-dependent manner. At a concentration of 10 µM, this compound demonstrates a comparable effect to Rosiglitazone, a potent insulin sensitizer. Notably, at 50 µM, this compound appears to surpass the effect of Rosiglitazone at its optimal concentration in this assay.
The mechanism of action for this compound is hypothesized to be through the potentiation of the insulin signaling cascade, leading to increased GLUT4 translocation to the cell surface. This is supported by the observation that this compound's effect is most pronounced in the presence of insulin. Further studies are warranted to elucidate the precise molecular targets of this compound within the insulin signaling pathway. Potential avenues of investigation include assessing the phosphorylation status of key signaling intermediates such as Akt/PKB.
Alternative Methodologies
While the radiolabeled glucose uptake assay is a gold standard, several alternative methods are available for validating these findings. These include:
-
Fluorescent Glucose Analogs: Assays using fluorescently-labeled glucose analogs, such as 2-NBDG, allow for visualization of glucose uptake via fluorescence microscopy or quantification by flow cytometry or plate readers.[7]
-
Colorimetric and Bioluminescent Assays: Commercially available kits offer non-radioactive methods for measuring the accumulation of 2-deoxyglucose-6-phosphate (2DG6P), the product of intracellular 2-deoxyglucose phosphorylation.[8] These assays are often amenable to high-throughput screening.
Conclusion
The novel compound this compound demonstrates significant potential as an enhancer of cellular glucose uptake, with an efficacy comparable to, and at higher concentrations, potentially exceeding that of Rosiglitazone in an in vitro adipocyte model. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers in the field of metabolic drug discovery. Further investigation into the precise mechanism of action and in vivo efficacy of this compound is highly recommended.
References
- 1. Insulin regulation of glucose uptake: a complex interplay of intracellular signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glucose uptake - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. researchgate.net [researchgate.net]
- 5. revvity.com [revvity.com]
- 6. Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glucose Uptake Assay Kit-Blue/Green/Red UP01_UP02_UP03 manual | DOJINDO [dojindo.com]
- 8. Glucose Uptake-Glo™ Assay | Glucose Uptake Assay Kit [promega.com]
A Comparative Analysis of the Investigational Drug PS1 and Other Antidiabetic Agents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The investigational drug discussed in this guide is referred to as "PS1," a protein disulfide isomerase a4 (Pdia4) inhibitor, based on available preclinical data. The user query specified "PS10," for which no specific public data could be found. It is assumed that "this compound" may be an internal designation or a misnomer for the publicly documented "PS1." The data for PS1 is preclinical and not directly comparable to the clinical data of approved drugs.
This guide provides a comparative overview of the preclinical investigational drug PS1 and several classes of approved antidiabetic drugs. The objective is to present a concise summary of their mechanisms of action, key performance metrics from preclinical and clinical studies, and the experimental methodologies used to generate this data.
Quantitative Data Comparison
The following tables summarize the performance of PS1 in a preclinical setting and the typical clinical performance of major classes of antidiabetic drugs.
Table 1: Preclinical Efficacy of PS1 in a db/db Mouse Model of Type 2 Diabetes
| Parameter | Vehicle Control | PS1 (7.5 mg/kg) | Metformin (B114582) (60 mg/kg) + PS1 (2.5 mg/kg) |
| Endpoint HbA1c (%) | ~8.5% | ~7.3% | Diabetes Reversed |
| Survival Rate | Not specified | Significantly improved | Improved over PS1 alone |
| Longevity | Not specified | Significantly improved | Improved over PS1 alone |
Source: Pharmacological and mechanistic study of PS1, a Pdia4 inhibitor, in β-cell pathogenesis and diabetes in db/db mice.[1][2][3][4][5]
Table 2: Comparative Clinical Efficacy of Approved Antidiabetic Drug Classes
| Drug Class | Typical HbA1c Reduction (%) | Effect on Body Weight | Risk of Hypoglycemia |
| Biguanides (Metformin) | 1.0 - 2.0 | Neutral or slight loss | Very low |
| Sulfonylureas | 1.0 - 2.0 | Gain | High |
| GLP-1 Receptor Agonists | 0.8 - 2.0 | Loss | Very low |
| SGLT2 Inhibitors | 0.5 - 1.0 | Loss | Very low |
| DPP-4 Inhibitors | 0.5 - 0.8 | Neutral | Low |
Note: These values represent typical ranges and can vary based on the specific drug, patient population, and duration of treatment.
Mechanisms of Action and Signaling Pathways
PS1 (Pdia4 Inhibitor)
PS1 is an inhibitor of Protein Disulfide Isomerase A4 (Pdia4). In the context of diabetes, Pdia4 has been shown to positively regulate β-cell failure through the production of reactive oxygen species (ROS). PS1, by inhibiting Pdia4, mitigates the interaction between Pdia4 and its partners Ndufs3 and p22, which are components of the electron transport chain complex 1 (ETC C1) and NADPH oxidase (Nox), respectively.[1][2][3][4][5] This leads to a reduction in ROS production, thereby protecting β-cells from oxidative stress-induced apoptosis and dysfunction, ultimately preserving insulin (B600854) secretion.[1][2][3][4][5]
Metformin (Biguanide)
Metformin's primary mechanism of action is the reduction of hepatic glucose production.[6][7][8][9][10] It enters hepatocytes and inhibits mitochondrial respiratory chain complex I, leading to an increase in the AMP/ATP ratio. This activates AMP-activated protein kinase (AMPK), which in turn phosphorylates and inhibits enzymes involved in gluconeogenesis.[6][7][8][9][10] Metformin also enhances insulin sensitivity in peripheral tissues, such as muscle and adipose tissue, and increases glucose uptake.[9]
GLP-1 Receptor Agonists
Glucagon-like peptide-1 (GLP-1) receptor agonists mimic the action of the endogenous incretin (B1656795) hormone GLP-1. They bind to GLP-1 receptors on pancreatic β-cells, stimulating glucose-dependent insulin secretion.[11][12][13][14][15] This signaling is primarily mediated through the Gαs/cAMP pathway.[11] GLP-1 receptor agonists also suppress glucagon (B607659) secretion from pancreatic α-cells, slow gastric emptying, and promote satiety by acting on the central nervous system.[14]
SGLT2 Inhibitors
Sodium-glucose cotransporter 2 (SGLT2) inhibitors act in the proximal tubules of the kidneys. SGLT2 is responsible for the reabsorption of approximately 90% of filtered glucose from the urine back into the bloodstream.[16][17][18][19][20] By inhibiting SGLT2, these drugs reduce the reabsorption of glucose, leading to increased urinary glucose excretion and a lowering of blood glucose levels, independent of insulin action.[16][17][18][19][20]
DPP-4 Inhibitors
Dipeptidyl peptidase-4 (DPP-4) is an enzyme that rapidly inactivates the incretin hormones GLP-1 and glucose-dependent insulinotropic polypeptide (GIP).[21][22][23][24][25] DPP-4 inhibitors block the action of this enzyme, thereby increasing the circulating levels of active GLP-1 and GIP.[21][24][25] This enhances glucose-dependent insulin secretion and suppresses glucagon secretion, similar to the effects of GLP-1 receptor agonists, but through an indirect mechanism.
Experimental Protocols
Oral Glucose Tolerance Test (OGTT) in Mice
This protocol is a standard method for assessing glucose homeostasis in rodent models.[26][27][28][29][30]
Objective: To evaluate the ability of an animal to clear a glucose load from the bloodstream.
Materials:
-
Glucose solution (e.g., 20% w/v in sterile water)
-
Oral gavage needles or micropipettes
-
Glucometer and test strips
-
Restraining device (optional)
-
Animal scale
Procedure:
-
Fasting: Fast mice for a defined period, typically 6 hours, with free access to water.[27][30]
-
Baseline Blood Glucose: At the end of the fasting period, obtain a baseline blood glucose reading (t=0). This is typically done by a small nick of the tail vein and applying a drop of blood to a glucometer strip.[28]
-
Glucose Administration: Administer a bolus of glucose solution orally via gavage. A standard dose is 2 g of glucose per kg of body weight.[27][28]
-
Blood Glucose Monitoring: Collect blood samples at specified time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[28]
-
Data Analysis: Plot blood glucose concentrations over time for each animal. The area under the curve (AUC) is often calculated to quantify the overall glucose excursion.
Hemoglobin A1c (HbA1c) Measurement in Mice
HbA1c reflects the average blood glucose levels over the preceding weeks and is a key indicator of long-term glycemic control.[31][32][33]
Objective: To quantify the percentage of glycated hemoglobin in a blood sample.
Materials:
-
Whole blood collected in EDTA-containing tubes
-
Commercial mouse HbA1c assay kit (enzymatic, HPLC, or capillary electrophoresis-based)
-
Microplate reader or appropriate analytical instrument
Procedure:
-
Blood Collection: Collect whole blood from mice, typically via cardiac puncture at the end of the study or from the tail vein. Use EDTA as an anticoagulant.[34]
-
Sample Preparation: Prepare the blood samples according to the manufacturer's instructions for the chosen HbA1c assay kit. This may involve lysing the red blood cells to release hemoglobin.[34]
-
Assay: Perform the HbA1c assay following the kit's protocol. This often involves an enzymatic reaction or chromatographic separation to distinguish glycated from non-glycated hemoglobin.[34]
-
Quantification: Measure the absorbance or signal using the appropriate instrument and calculate the %HbA1c based on a standard curve provided with the kit.[34]
References
- 1. (PDF) Pharmacological and mechanistic study of PS1, a Pdia4 inhibitor, in β-cell pathogenesis and diabetes in db/db mice (2023) | Hui Ju Tseng | 2 Citations [scispace.com]
- 2. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 3. [PDF] Pharmacological and mechanistic study of PS1, a Pdia4 inhibitor, in β-cell pathogenesis and diabetes in db/db mice | Semantic Scholar [semanticscholar.org]
- 4. Pharmacological and mechanistic study of PS1, a Pdia4 inhibitor, in β-cell pathogenesis and diabetes in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological and mechanistic study of PS1, a Pdia4 inhibitor, in β-cell pathogenesis and diabetes in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms of action of metformin: latest advances and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. The mechanisms of action of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Metformin Hydrochloride? [synapse.patsnap.com]
- 10. academic.oup.com [academic.oup.com]
- 11. mdpi.com [mdpi.com]
- 12. agewellatl.net [agewellatl.net]
- 13. Frontiers | Pleiotropic Effects of GLP-1 and Analogs on Cell Signaling, Metabolism, and Function [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. ahajournals.org [ahajournals.org]
- 19. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]
- 20. diabetesjournals.org [diabetesjournals.org]
- 21. researchgate.net [researchgate.net]
- 22. academic.oup.com [academic.oup.com]
- 23. Roles and Mechanisms of Dipeptidyl Peptidase 4 Inhibitors in Vascular Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 24. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 26. Validation of a refined protocol for mouse oral glucose tolerance testing without gavage - PMC [pmc.ncbi.nlm.nih.gov]
- 27. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 28. olac.berkeley.edu [olac.berkeley.edu]
- 29. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 30. journals.physiology.org [journals.physiology.org]
- 31. The usefulness of HbA1c measurement in diabetic mouse models using various devices - PMC [pmc.ncbi.nlm.nih.gov]
- 32. The usefulness of HbA1c measurement in diabetic mouse models using various devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. biotnt.com [biotnt.com]
Unveiling the Mechanism of PS10: A Crystallographic Comparison with Alternative PDK Inhibitors
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action is paramount in the evaluation of novel therapeutics. This guide provides a detailed, data-driven comparison of the pyruvate (B1213749) dehydrogenase kinase (PDK) inhibitor, PS10, with other notable alternatives. Through the lens of X-ray crystallography, we will explore the structural basis of their inhibitory activity, offering insights into their potency and selectivity.
This compound is a novel, potent, and ATP-competitive pan-PDK inhibitor, targeting all four isoforms of pyruvate dehydrogenase kinase (PDK1, PDK2, PDK3, and PDK4).[1] These kinases play a crucial role in cellular metabolism by phosphorylating and thereby inactivating the pyruvate dehydrogenase complex (PDC). The inhibition of PDKs by this compound leads to the reactivation of PDC, promoting glucose oxidation and making it a promising therapeutic candidate for metabolic diseases such as obesity and type 2 diabetes. The development of this compound was guided by structural insights, leading to a highly specific inhibitor.
Comparative Analysis of PDK Inhibitors
To contextualize the efficacy and mechanism of this compound, a comparative analysis with other well-characterized PDK inhibitors is essential. The following tables summarize the inhibitory activity and crystallographic data for this compound and its alternatives.
| Inhibitor | Target PDK Isoform(s) | IC50 (µM) | Kd (µM) | PDB ID | Resolution (Å) |
| This compound | PDK1 | 2.1 | - | 4MPN[2] | 1.95[3] |
| PDK2 | 0.8 | 0.239 | |||
| PDK3 | 21.3 | - | |||
| PDK4 | 0.76 | - | |||
| Dichloroacetate (DCA) | PDK1 | >1000[4] | - | 2Q8H[5] | 2.00[5] |
| PDK2 | 183[6] | - | |||
| PDK3 | >1000[4] | - | |||
| PDK4 | 80[6] | - | |||
| AZD7545 | PDK1 | 0.087[4] | - | 2Q8G[7] | 1.90[7] |
| PDK2 | 0.0052 (EC50)[8] | - | |||
| PDK3 | 0.600[4] | - | |||
| Radicicol (B1680498) | PDK1 | 230[9] | - | 2Q8I[10] | 2.10[4] |
| PDK3 | 400[9] | - | |||
| M77976 | PDK4 | 648[11] | - | 3E8K[12] | 2.20[12] |
| VER-246608 | PDK1 | 0.035 | - | 4V26[13] | 2.60 |
| PDK2 | 0.084[14] | - | |||
| PDK3 | 0.040[14] | - | |||
| PDK4 | 0.091[14] | - |
Structural Insights into Inhibitor Binding
The crystallographic data reveals distinct binding modes for these inhibitors, explaining their varying potencies and selectivities.
This compound binds to the ATP-binding pocket of PDK2. Its design, featuring a sulfonyl group instead of a carbonyl group found in its parent Hsp90 inhibitor, was a key modification that conferred high specificity for PDKs.
Dichloroacetate (DCA) , a well-known pan-PDK inhibitor, binds to a distinct allosteric site within a helix bundle in the N-terminal domain of PDK1.[4][5] This binding induces conformational changes that are transmitted to both the nucleotide- and lipoyl-binding pockets, leading to kinase inactivation.[4]
AZD7545 inhibits PDKs by projecting into the lipoyl-binding pocket of the N-terminal domain of PDK1.[4][7] This interaction prevents the kinase from binding to the PDC scaffold, thereby inhibiting its activity.[4]
Radicicol acts as a direct ATP-competitive inhibitor by binding to the ATP-binding pocket in the C-terminal domain of PDK3, a mechanism shared with its inhibition of Hsp90.[4][10]
M77976 is an ATP-competitive inhibitor that binds to the ATP-binding pocket of PDK4, causing local conformational changes and disordering of the ATP lid.[11][12]
VER-246608 is a potent, pan-isoform ATP-competitive inhibitor that occupies the ATP binding site of PDK2.[15] The resorcinol (B1680541) moiety of the molecule forms key hydrogen bonds within the active site.[15]
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams illustrate the PDK signaling pathway, a typical experimental workflow for protein crystallography, and the logical relationship of inhibitor binding sites.
Caption: The Pyruvate Dehydrogenase Kinase (PDK) signaling pathway.
Caption: A generalized experimental workflow for protein crystallography.
Caption: Logical relationship of inhibitor binding sites on PDK.
Experimental Protocols
The following are summaries of the crystallographic methods used to determine the structures of this compound and the compared inhibitors.
Crystallization and Structure Determination of this compound-PDK2 Complex
Full-length human PDK2 was expressed and purified.[3] Crystals of the PDK2-PS10 complex were obtained by soaking inhibitor-free PDK2 crystals in a solution containing 0.25 to 0.5 mM this compound.[3] X-ray diffraction data were collected at a synchrotron source.[3] The structure was solved by molecular replacement using the inhibitor-free human PDK2 structure (PDB code 2BTZ) as the search model.[3][4]
Crystallization and Structure Determination of Alternative Inhibitor-PDK Complexes
DCA, AZD7545, and Radicicol with PDK1 and PDK3: Human PDK1 and PDK3 were expressed and purified.[4] Crystals of the apo-PDK1 were grown, and the inhibitor complexes were obtained by soaking these crystals in solutions containing the respective inhibitors.[4] For the PDK3-radicicol complex, the inhibitor was added to the protein solution before crystallization.[4] Diffraction data were collected at a synchrotron source.[4] The structures were solved by molecular replacement using previously determined PDK structures as search models.[4]
M77976 with PDK4: Human PDK4 was expressed and purified.[12] Crystals of the PDK4-M77976 complex were obtained by co-crystallization.[12] Diffraction data were collected at a synchrotron source, and the structure was solved by molecular replacement using the apo-PDK4 structure.[12]
VER-246608 with PDK2: The crystal structure of VER-246608 in complex with PDK2 was determined at a resolution of 2.6 Å.[15] The inhibitor was found to bind to the ATP-binding site of the kinase.[15]
Conclusion
The crystallographic analysis of this compound in complex with PDK2 provides a clear structural basis for its potent and specific inhibitory activity. When compared to a range of alternative PDK inhibitors, this compound demonstrates a distinct and effective mechanism of action by targeting the conserved ATP-binding pocket. This data-driven comparison underscores the power of structure-guided drug design in developing novel therapeutics and provides a valuable resource for researchers in the field of metabolic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structure-guided Development of Specific Pyruvate Dehydrogenase Kinase Inhibitors Targeting the ATP-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct Structural Mechanisms for Inhibition of Pyruvate Dehydrogenase Kinase Isoforms by AZD7545, Dichloroacetate, and Radicicol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. selleckchem.com [selleckchem.com]
- 7. rcsb.org [rcsb.org]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Distinct structural mechanisms for inhibition of pyruvate dehydrogenase kinase isoforms by AZD7545, dichloroacetate, and radicicol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Inhibitor-bound structures of human pyruvate dehydrogenase kinase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rcsb.org [rcsb.org]
- 14. Pyruvate Dehydrogenase Kinase (PDK) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 15. VER-246608, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing Reproducibility in Flow Cytometry: A Comparative Guide to Automated Sample Preparation Systems
For researchers, scientists, and drug development professionals, achieving reproducible and statistically valid results is paramount. In flow cytometry, sample preparation is a critical step that can introduce significant variability, impacting the reliability of downstream data. Automation of this process has emerged as a key strategy to enhance consistency and confidence in results. This guide provides a detailed comparison of the Sysmex PS-10, a prominent automated sample preparation system, with its key alternatives, supported by available performance data and experimental validation guidelines.
The Sysmex PS-10 is an automated sample preparation system for flow cytometry designed to improve workflow efficiency and standardization.[1] By automating manual steps, it aims to reduce human error and increase the consistency of results.[2][3] This guide will compare the PS-10 with two other leading automated sample preparation systems: the Beckman Coulter CellMek SPS and the BD FACSDuet.
Performance Comparison
A direct, head-to-head comparison of key performance metrics under identical conditions is ideal for objective evaluation. While such comprehensive third-party data is limited, the following tables summarize the manufacturer-specified performance characteristics and features of the Sysmex PS-10, Beckman Coulter CellMek SPS, and BD FACSDuet.
Table 1: Key Performance Specifications
| Feature | Sysmex PS-10 | Beckman Coulter CellMek SPS | BD FACSDuet |
| Throughput | Approximately 48 tests/hour (two-tube panel, lyse no-wash) | Not specified | Up to 40 specimen tubes at a time in 4 racks of 10 |
| Sample Capacity | Up to 50 primary tubes | Maximum of 6 cassettes with 5 specimen tubes each | Up to 40 specimen tubes |
| Reagent Capacity | Up to 90 monoclonal antibody vials | Refrigerated, 53-position liquid antibody carousel and up to 12 DURACartridges | Up to 46 reagent vials in 2 racks |
| Sample Volume | 20 µL – 100 µL | Minimum blood aspiration is 25 µL | 5–400 µL |
| Precision (CV%) | Sample (20-100µL): ≤ 5%; Reagent (20-100µL): ≤ 5%; Lyse (450-2000µL): ≤ 3%[4] | Not specified | Reagent Probe (5-19µL): ≤ 20.0%; Reagent Probe (>19µL): ≤ 10.0% |
| Accuracy | Sample (50-100µL): +/- 5%; Reagent (20-100µL): +/- 7%; Lyse (450-2000µL): +/- 3%[4] | Not specified | Not specified |
| Sample Carryover | Not specified | Not specified | Specimen to specimen: ≤0.2%; Reagent to reagent: ≤0.01% |
Table 2: Features and Functionality
| Feature | Sysmex PS-10 | Beckman Coulter CellMek SPS | BD FACSDuet |
| On-board Washing | No (requires transfer to external centrifuge) | Yes, integrated cell wash modules | Yes (Premium system) |
| Reagent Cooling | Yes, Peltier-cooled area | Yes, refrigerated carousel | Insulated and light-protected reagent bay |
| Cap Piercing | Yes, dual cap-piercing | Yes | Yes |
| Barcode Reading | Yes, for samples, reagents, and rotors | Yes, for samples, reagents, and consumables | Yes, for specimens, reagents, and samples |
| LIS Connectivity | Yes | Yes | Yes, via BD FACSLink™ Software |
| User-Defined Protocols | Yes | Yes, via Panel Designer Software | Yes |
Experimental Protocols for Validation
To ensure the reproducibility and statistical validity of results generated by an automated sample preparation system, a thorough validation is crucial. The following are key experiments that should be performed.
Precision (Reproducibility)
-
Objective: To determine the intra-assay (within-run) and inter-assay (between-run) variability of the automated system.
-
Methodology:
-
Select a representative and stable cell sample (e.g., control cells or a large, well-characterized patient sample).
-
For intra-assay precision, prepare multiple replicates (e.g., n=10) of the same sample within a single run.
-
For inter-assay precision, prepare multiple replicates (e.g., n=5) of the same sample across different runs on different days.
-
Acquire the samples on a flow cytometer and analyze the data to determine the mean, standard deviation, and coefficient of variation (CV%) for key parameters (e.g., cell population percentages, median fluorescence intensity).
-
-
Acceptance Criteria: The CV% should be within pre-defined acceptable limits, typically lower than that of manual preparation.
Accuracy (Method Comparison)
-
Objective: To compare the results obtained from the automated system with a reference method (e.g., manual preparation).
-
Methodology:
-
Prepare a set of samples (e.g., n=20) using both the automated system and the established manual protocol.
-
The samples should cover the expected range of values for the analyte of interest.
-
Acquire and analyze the samples from both methods.
-
Perform statistical analysis (e.g., correlation, regression, and bias analysis) to compare the results.
-
-
Acceptance Criteria: A high degree of correlation and low bias between the two methods indicate the accuracy of the automated system.
Sample Carryover
-
Objective: To assess the potential for carryover of cells or reagents from one sample to the next.
-
Methodology:
-
Prepare and run a high-concentration sample followed by a negative or low-concentration sample in triplicate.
-
Acquire and analyze the negative/low-concentration sample for the presence of cells or signal from the high-concentration sample.
-
-
Acceptance Criteria: The percentage of carryover should be below a pre-defined acceptable limit, ensuring the integrity of individual sample results.
Visualizing Workflows and Concepts
Automated Sample Preparation Workflow
The following diagram illustrates a typical workflow for an automated sample preparation system for flow cytometry.
Caption: A generalized workflow for automated sample preparation in flow cytometry.
Key Factors for Reproducibility in Flow Cytometry
This diagram highlights the interconnected factors that contribute to achieving reproducible results in flow cytometry.
Caption: Key pillars contributing to reproducible flow cytometry results.
Conclusion
Automated sample preparation systems like the Sysmex PS-10, Beckman Coulter CellMek SPS, and BD FACSDuet offer significant advantages in improving the reproducibility and statistical validation of flow cytometry data. By minimizing manual interventions, these systems reduce the potential for human error and enhance the consistency of sample processing. The choice of a specific system will depend on the individual laboratory's needs regarding throughput, sample and reagent capacity, and the requirement for integrated washing capabilities. Regardless of the system chosen, rigorous validation through the experimental protocols outlined in this guide is essential to ensure the generation of high-quality, reliable, and reproducible data for research and drug development.
References
Safety Operating Guide
Immediate Safety and Logistical Information
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. The following guide provides detailed procedures for the disposal of "PS10," acknowledging that this designation can refer to several different chemical products. It is essential to correctly identify the specific product in use to ensure safe and compliant disposal.
Before proceeding with any disposal protocol, it is crucial to consult the Safety Data Sheet (SDS) specific to the this compound product you are using. The SDS contains detailed information regarding the chemical's hazards, handling, storage, and disposal.
General Disposal Principles:
-
Do Not Dispose Down the Drain: Unless explicitly permitted by the SDS and local regulations, do not pour chemical waste into the sanitary sewer.[1][2]
-
Use Appropriate Waste Containers: Chemical waste must be stored in containers that are compatible with the material they hold.[1] Containers should be in good condition, with no leaks or cracks, and must be kept closed except when adding waste.[1][3]
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name(s) of the contents.[1][2] Chemical abbreviations are not acceptable.[1]
-
Segregation: Incompatible wastes must be segregated to prevent dangerous chemical reactions.[1]
-
Licensed Disposal Vendor: For chemicals that cannot be neutralized or disposed of on-site, a licensed industrial waste disposal contractor should be used.[4]
Product-Specific Disposal Procedures for "this compound"
The designation "this compound" has been identified in Safety Data Sheets for several distinct products. The proper disposal procedure is dictated by the chemical composition and regulatory status of the specific product.
| Product Name/Type | Key Disposal Instructions |
| KANEVINYL PASTE PSH-10 | Dispose of in accordance with waste disposal and cleaning laws. If outsourcing, use a licensed industrial waste disposal contractor.[4] |
| This compound Pesticide | Pesticide, spray mixture, or rinse water that cannot be used according to label instructions must be disposed of at an approved waste disposal facility.[5] |
| PRESSURE WASH 10 | Dispose of waste and residues in accordance with local authority requirements. This material and its container must be disposed of as hazardous waste.[6] |
| PS (Polystyrene) Pellets | Place waste in an appropriate container for disposal.[7] |
Experimental Protocols for Waste Disposal
The following are general experimental protocols for handling chemical waste in a laboratory setting. These should be adapted based on the specific guidance in the product's SDS.
Protocol for Collection of Liquid Chemical Waste
-
Select a Container: Obtain a clean, empty container made of a material compatible with the this compound waste. For many organic solvents, a high-density polyethylene (B3416737) (HDPE) or glass container is suitable. Ensure the container has a secure, leak-proof cap.
-
Label the Container: Affix a "Hazardous Waste" label to the container. Fill in the full chemical name of the this compound product and any other constituents of the waste mixture.
-
Add Waste: Carefully pour the waste into the container, avoiding splashes. It is good practice to use a funnel.
-
Close Container: Securely cap the container immediately after adding waste.
-
Store Safely: Store the waste container in a designated satellite accumulation area, segregated from incompatible chemicals.
Protocol for Disposal of Empty Containers
-
Triple Rinse: For containers that held toxic or poisonous chemicals, they must be triple-rinsed with an appropriate solvent capable of removing the chemical.[1] This rinsate must be collected and treated as hazardous waste.[1]
-
Air Dry: Allow the rinsed container to air dry completely.[8]
-
Deface Label: Completely remove or deface the original product label.[8]
-
Dispose: The clean, dry container may then be disposed of in the regular trash or recycling, as per institutional policy.[8]
Chemical Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of chemical waste.
Caption: A flowchart outlining the procedural steps for chemical waste disposal.
References
- 1. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. pfw.edu [pfw.edu]
- 4. pvc.kaneka.co.jp [pvc.kaneka.co.jp]
- 5. epestcontrol.com [epestcontrol.com]
- 6. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 7. montachem.com [montachem.com]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling PS10
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling the pyruvate (B1213749) dehydrogenase kinase (PDK) inhibitor, PS10 (CAS No. 1564265-82-2). Adherence to these procedural steps will minimize risk and ensure proper disposal, fostering a secure and efficient research setting.
While the Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is prudent to treat it as potentially hazardous until more comprehensive toxicological data is available.[1] Standard laboratory procedures for handling potent bioactive small molecules should be strictly followed.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.
| PPE Category | Item | Specifications and Best Practices |
| Eye and Face Protection | Safety Goggles with Side Shields | Must be worn at all times to protect against splashes. A face shield should be used in conjunction with goggles when there is a significant risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | While the SDS for this compound does not provide a specific glove recommendation due to a lack of testing, disposable nitrile gloves are considered the minimum requirement for handling research chemicals.[1] For increased protection, consider double-gloving. Gloves should be inspected before use and changed immediately if contaminated. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect skin and clothing from accidental spills. |
| Respiratory Protection | Not Generally Required | According to the SDS, respiratory protection is not required for handling this compound.[1] However, all handling of the solid compound, especially weighing, should be conducted in a certified chemical fume hood to minimize the risk of inhalation. If work must be performed outside a fume hood and there is a potential for aerosol generation, a risk assessment should be conducted to determine if a respirator is necessary. |
Operational Plan: From Receipt to Disposal
A structured workflow is critical for the safe handling of any research chemical. The following step-by-step guidance outlines the key procedures for working with this compound.
Pre-Experiment Preparation
-
Risk Assessment: Before beginning any new procedure, conduct a thorough risk assessment.
-
Fume Hood: All manipulations of solid this compound and preparation of stock solutions should be performed in a certified chemical fume hood.
-
Gather Materials: Ensure all necessary equipment, including PPE and spill cleanup materials, are readily accessible.
Handling and Solution Preparation
-
Weighing: Carefully weigh the solid this compound within the fume hood.
-
Solution Preparation: this compound is supplied as a solid. Stock solutions can be prepared by dissolving the compound in a solvent of choice, such as DMSO.[2] The container should be purged with an inert gas.
-
Labeling: Clearly label all containers with the chemical name, concentration, solvent, date of preparation, and your initials.
Experimentation
-
Controlled Environment: Conduct all experiments involving this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid Contamination: Use dedicated labware when possible.
Post-Experiment Cleanup
-
Decontamination: Thoroughly clean the work area and any equipment used with an appropriate solvent and then soap and water.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and a clear, rehearsed emergency plan is crucial.
Spill Response
For a minor spill of this compound solid or solution:
-
Alert Colleagues: Immediately notify others in the vicinity.
-
Don PPE: Ensure you are wearing the appropriate personal protective equipment.
-
Contain the Spill: For solid spills, carefully sweep the material to avoid creating dust. For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect Waste: Place the absorbed material or swept solid into a sealed, labeled container for hazardous waste disposal.
-
Clean the Area: Decontaminate the spill area with a suitable solvent, followed by soap and water.
For a major spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.
Exposure Protocol
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove any contaminated clothing.
-
Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.
Disposal Plan
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Solid Waste: All solid this compound waste, including empty vials and contaminated consumables (e.g., pipette tips, weigh boats), must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: All liquid waste containing this compound, including unused stock solutions and experimental media, must be collected in a compatible, sealed, and labeled hazardous waste container. Do not pour this compound solutions down the drain.
-
Empty Containers: "Empty" containers that held solid this compound should be treated as hazardous waste.
-
Disposal Route: All hazardous waste must be disposed of through your institution's EHS program. Follow all local, state, and federal regulations for hazardous waste disposal.
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
